CDP-glycerol
Description
Structure
3D Structure
Properties
CAS No. |
6665-99-2 |
|---|---|
Molecular Formula |
C12H21N3O13P2 |
Molecular Weight |
477.25 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,3-dihydroxypropyl hydrogen phosphate |
InChI |
InChI=1S/C12H21N3O13P2/c13-8-1-2-15(12(20)14-8)11-10(19)9(18)7(27-11)5-26-30(23,24)28-29(21,22)25-4-6(17)3-16/h1-2,6-7,9-11,16-19H,3-5H2,(H,21,22)(H,23,24)(H2,13,14,20)/t6?,7-,9-,10-,11-/m1/s1 |
InChI Key |
HHPOUCCVONEPRK-JANFQQFMSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(CO)O)O)O |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OCC(CO)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(CO)O)O)O |
physical_description |
Solid |
Synonyms |
CDP glycerols cytidine diphosphate glycerol cytidine diphosphate glycerol, (R)-isome |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of CDP-Glycerol in the Fortification of Gram-Positive Bacterial Cell Walls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine diphosphate glycerol (CDP-glycerol) is a critical activated nucleotide sugar that serves as the primary building block for the synthesis of wall teichoic acids (WTAs), a major class of anionic glycopolymers in the cell walls of many Gram-positive bacteria. These polymers are intricately involved in fundamental bacterial processes, including cell division, morphology, ion homeostasis, and pathogenesis. Consequently, the biosynthetic pathway of WTAs, which is highly dependent on the availability of this compound, presents a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the role of this compound in bacterial cell wall synthesis, detailing the enzymatic pathways, quantitative data on key enzymes, and comprehensive experimental protocols for the study of these essential biopolymers.
Introduction: The Significance of Wall Teichoic Acids
The Gram-positive bacterial cell wall is a complex and dynamic structure, primarily composed of a thick layer of peptidoglycan. Embedded within this peptidoglycan matrix are wall teichoic acids (WTAs), which can constitute up to 60% of the cell wall's dry weight. WTAs are polymers of glycerol-phosphate or ribitol-phosphate, often decorated with D-alanine and various sugars.[1][2] These anionic polymers play a crucial role in maintaining the structural integrity of the cell, regulating autolysins, and mediating interactions with the host immune system.[3][4] Given their importance in bacterial physiology and virulence, the enzymes involved in WTA biosynthesis are attractive targets for the development of new antibiotics.[5]
The Biosynthesis of Wall Teichoic Acids: A this compound Dependent Pathway
The synthesis of WTAs is a multi-step process that occurs on the cytoplasmic face of the cell membrane, followed by translocation across the membrane and attachment to the peptidoglycan. This compound is the essential donor of glycerol-phosphate units for the formation of the poly(glycerol-phosphate) backbone of a common type of WTA found in organisms like Bacillus subtilis.
The biosynthesis can be broadly divided into the following stages:
-
Synthesis of the Linkage Unit: The process is initiated on a lipid carrier, undecaprenyl phosphate (Und-P). A series of enzymes, including TagO and TagA, catalyze the formation of a linkage unit attached to Und-P.[4][6]
-
Priming and Polymerization: The enzyme TagB transfers a single glycerol-phosphate unit from this compound to the linkage unit.[7] Subsequently, the polymerase TagF catalyzes the sequential addition of multiple glycerol-phosphate units from this compound to the growing chain, forming the poly(glycerol-phosphate) backbone.[8][9]
-
Modification, Translocation, and Ligation: The completed WTA polymer is then modified with sugars and D-alanine, translocated across the cell membrane by an ABC transporter (TagGH), and finally ligated to the peptidoglycan by enzymes such as TagTUV.[4]
The synthesis of this compound itself is a critical preceding step, catalyzed by the enzyme glycerol-3-phosphate cytidylyltransferase (TagD or GCT). This enzyme facilitates the reaction between CTP and glycerol-3-phosphate to produce this compound and pyrophosphate.[10]
Signaling Pathways and Logical Relationships
The synthesis of WTAs is tightly coordinated with other cellular processes, most notably peptidoglycan synthesis. Both pathways utilize the same lipid carrier, Und-P, suggesting a point of regulatory intersection.[3] Inhibition of WTA synthesis can lead to defects in cell division and morphology, highlighting this intricate relationship.[11]
Below are diagrams illustrating the key biosynthetic pathways involving this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. journals.asm.org [journals.asm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Wall Teichoic Acids of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Heterologous protein expression in E. coli [protocols.io]
- 8. The wall teichoic acid polymerase TagF is non-processive in vitro and amenable to study using steady state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound:poly(glycerophosphate) glycerophosphotransferase, which is involved in the synthesis of the major wall teichoic acid in Bacillus subtilis 168, is encoded by tagF (rodC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. facm.ucl.ac.be [facm.ucl.ac.be]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the CDP-glycerol Biosynthesis Pathway in Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CDP-glycerol biosynthesis pathway is a critical metabolic route in Bacillus subtilis, providing the essential precursor for the synthesis of wall teichoic acids (WTA). WTA are anionic polymers covalently linked to the peptidoglycan layer of Gram-positive bacteria, playing crucial roles in cell shape determination, division, biofilm formation, and host-pathogen interactions. The integrity of this pathway is therefore vital for bacterial viability and makes its components attractive targets for the development of novel antimicrobial agents. This guide provides a detailed technical overview of the core this compound biosynthesis pathway in Bacillus subtilis, including its key enzymes, relevant quantitative data, detailed experimental protocols, and pathway visualizations.
Core Pathway Overview
The biosynthesis of this compound in Bacillus subtilis is a three-step enzymatic cascade that converts the glycolytic intermediate dihydroxyacetone phosphate (DHAP) into the activated glycerol donor, this compound. This molecule is then utilized by downstream enzymes for the synthesis of the poly(glycerol phosphate) backbone of WTA.
The core enzymes involved in this pathway are:
-
GpsA (Glycerol-3-phosphate dehydrogenase): Catalyzes the reduction of DHAP to glycerol-3-phosphate (G3P).
-
TagD (Glycerol-3-phosphate cytidylyltransferase): Activates G3P by transferring a cytidylyl group from CTP to form this compound.
-
TagB (Glycerophosphotransferase): Initiates the WTA synthesis by transferring the first glycerol phosphate moiety from this compound onto the lipid carrier.
-
TagF (Poly(glycerol phosphate) polymerase): Polymerizes the glycerol phosphate chain using this compound as the donor substrate.
digraph "CDP_Glycerol_Biosynthesis_Pathway" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial"];
DHAP [label="Dihydroxyacetone\nPhosphate (DHAP)", fillcolor="#FBBC05"];
G3P [label="Glycerol-3-Phosphate\n(G3P)", fillcolor="#FBBC05"];
CDP_Glycerol [label="this compound", fillcolor="#FBBC05"];
WTA_precursor [label="Wall Teichoic Acid\nPrecursor", fillcolor="#34A853"];
DHAP -> G3P [label="GpsA\n(NADH -> NAD+)", color="#EA4335"];
G3P -> CDP_Glycerol [label="TagD\n(CTP -> PPi)", color="#EA4335"];
CDP_Glycerol -> WTA_precursor [label="TagB, TagF", color="#EA4335"];
{rank=same; DHAP; G3P; CDP_Glycerol; WTA_precursor;}
}
Caption: A generalized workflow for in vitro enzyme activity assays.
a) GpsA (Glycerol-3-phosphate dehydrogenase) Spectrophotometric Assay
This assay measures the activity of GpsA by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
-
Principle: The reaction catalyzed is: DHAP + NADH + H+ → Glycerol-3-Phosphate + NAD+.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
NADH solution: 10 mM in assay buffer.
-
DHAP solution: 50 mM in assay buffer.
-
Enzyme: Purified GpsA or cell-free extract of B. subtilis.
-
Procedure:
-
In a 1 ml cuvette, mix 950 µl of assay buffer, 20 µl of NADH solution, and 20 µl of enzyme solution.
-
Incubate for 5 minutes at 37°C to equilibrate.
-
Initiate the reaction by adding 10 µl of DHAP solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1).
b) TagD (Glycerol-3-phosphate cytidylyltransferase) HPLC-Based Assay
This assay quantifies TagD activity by measuring the formation of this compound from CTP and glycerol-3-phosphate using High-Performance Liquid Chromatography (HPLC)[1].
-
Principle: The reaction is: CTP + Glycerol-3-Phosphate → this compound + PPi.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2.
-
CTP solution: 20 mM in assay buffer.
-
Glycerol-3-phosphate solution: 20 mM in assay buffer.
-
Enzyme: Purified TagD.
-
Procedure:
-
Set up a 100 µl reaction containing 50 µl of assay buffer, 10 µl of CTP solution, 10 µl of glycerol-3-phosphate solution, and 20 µl of purified TagD.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µl of ice-cold ethanol and incubating on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC on a C18 column.
-
Separate nucleotides using an isocratic mobile phase of 100 mM potassium phosphate, pH 6.5, with 5 mM tetrabutylammonium bromide as an ion-pairing agent.
-
Monitor the elution of CTP and this compound at 271 nm.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve.
c) TagF (Poly(glycerol phosphate) polymerase) Radioactive Assay
This assay measures the incorporation of radiolabeled glycerol phosphate from CDP-[*C]glycerol into a growing poly(glycerol phosphate) chain[2][3].
-
Principle: The enzyme polymerizes glycerol phosphate units onto an acceptor.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 20 mM MgCl2.
-
CDP-[*C]glycerol (specific activity ~50-60 mCi/mmol).
-
Acceptor: B. subtilis membrane preparation or a synthetic lipid-linked acceptor.
-
Enzyme: Purified TagF.
-
Procedure:
-
Prepare a reaction mixture (50 µl) containing assay buffer, 10 µM CDP-[*C]glycerol, 100 µg of membrane preparation (acceptor), and purified TagF.
-
Incubate at 30°C for various time points (e.g., 10, 20, 30 minutes).
-
Spot the reaction mixture onto a DEAE-cellulose filter disc.
-
Wash the discs three times with 10 ml of 1% (w/v) sodium dodecyl sulfate (SDS) to remove unincorporated CDP-[*C]glycerol.
-
Wash twice with distilled water.
-
Dry the filter discs and measure the incorporated radioactivity by liquid scintillation counting.
Metabolite Quantification
Quantifying the intracellular concentrations of pathway intermediates provides insight into the metabolic state and potential bottlenecks.
a) Extraction and Quantification of Glycerol-3-Phosphate (G3P) by GC-MS
This method is adapted from protocols for G3P analysis in biological samples[4][5].
-
Extraction:
-
Rapidly quench a culture of B. subtilis by mixing with an equal volume of ice-cold methanol.
-
Centrifuge the cells at 4°C and wash the pellet with a cold 50% methanol solution.
-
Extract metabolites by resuspending the cell pellet in a chloroform:methanol:water (1:3:1) mixture.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Derivatization and GC-MS Analysis:
-
Dry the supernatant under a stream of nitrogen.
-
Derivatize the dried extract by adding N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating at 60°C for 30 minutes.
-
Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the G3P-TMS derivative based on its retention time and mass spectrum compared to a standard.
-
Quantify using a stable isotope-labeled internal standard.
b) Extraction and Quantification of this compound by LC-MS/MS
This protocol is based on methods for nucleotide analysis in bacterial cells[6][7].
-
Extraction:
-
Follow the same rapid quenching and extraction procedure as for G3P.
-
LC-MS/MS Analysis:
-
Analyze the polar metabolite extract using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the metabolites on a C18 reverse-phase column using a gradient of an ion-pairing reagent (e.g., tributylamine) in an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Detect this compound using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for this compound.
-
Quantify by comparing the peak area to a standard curve generated with pure this compound.
Genetic Manipulation and Gene Expression Analysis
Genetic manipulation is a powerful tool to study the function of genes in the this compound biosynthesis pathway.
```dot
digraph "Genetic_Manipulation_Workflow" {
rankdir=TB;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial"];
construct [label="Construct Deletion Cassette\n(e.g., antibiotic resistance gene\nflanked by homologous regions)"];
transform [label="Transform Competent\nB. subtilis Cells"];
recombination [label="Homologous Recombination\n(Double Crossover)"];
selection [label="Select for Transformants\n(e.g., antibiotic resistance)"];
verification [label="Verify Gene Knockout\n(PCR, Sequencing)"];
construct -> transform -> recombination -> selection -> verification;
}
References
- 1. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound:poly(glycerophosphate) glycerophosphotransferase, which is involved in the synthesis of the major wall teichoic acid in Bacillus subtilis 168, is encoded by tagF (rodC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of this compound as an Alternate Acceptor for the Teichoic Acid Polymerase Reveals that Membrane Association Regulates Polymer Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Absolute Quantification of the Cytosolic Proteome of Bacillus subtilis by Data Independent, Parallel Fragmentation in Liquid Chromatography/Mass Spectrometry (LC/MSE) - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of CDP-Glycerol in Wall Teichoic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wall teichoic acids (WTAs) are critical anionic polymers in the cell envelope of most Gram-positive bacteria, playing essential roles in cell division, ion homeostasis, virulence, and antibiotic resistance. The biosynthesis of the most common poly(glycerol-phosphate) type of WTA is fundamentally dependent on the activated glycerol donor, Cytidine Diphosphate-Glycerol (CDP-glycerol). This technical guide provides an in-depth examination of the function of this compound, detailing its own biosynthesis and its sequential utilization in the priming and polymerization stages of WTA chain assembly. We will explore the key enzymes involved, present available quantitative data, and outline relevant experimental protocols, offering a comprehensive resource for researchers targeting the WTA biosynthetic pathway for novel antimicrobial drug development.
Introduction to Teichoic Acids and the Role of this compound
Gram-positive bacteria possess a thick, complex cell wall primarily composed of peptidoglycan and teichoic acids (TAs). TAs are divided into two main classes: lipoteichoic acids (LTAs), which are anchored to the cytoplasmic membrane, and wall teichoic acids (WTAs), which are covalently linked to the peptidoglycan layer.[1][2] WTAs contribute significantly to the cell wall's mass and net negative charge.[3]
The most prevalent form of WTA in model organisms like Bacillus subtilis is poly(glycerol-phosphate) [poly(GroP)]. The synthesis of this polymer is a multi-step process that occurs on a lipid carrier at the cytoplasmic membrane before being exported and attached to the peptidoglycan.[2] Central to this entire process is This compound , a nucleotide-activated form of glycerol that serves as the essential donor of sn-glycerol-3-phosphate units for the construction of the WTA backbone.[4][5] Understanding the precise function and enzymatic handling of this compound is therefore critical for elucidating the mechanisms of WTA biosynthesis and for developing targeted inhibitors.
Biosynthesis of the Precursor: this compound
The journey of a glycerol-phosphate moiety into the WTA polymer begins with its activation. This crucial step is catalyzed by the enzyme glycerol-3-phosphate cytidylyltransferase (EC 2.7.7.39), encoded by the tagD gene in B. subtilis.[6]
This enzyme facilitates the reaction between CTP (cytidine triphosphate) and sn-glycerol-3-phosphate to produce this compound and pyrophosphate. This reaction is the sole pathway for generating the CDP-activated glycerol donor required for the subsequent steps of WTA synthesis.
Function of this compound in WTA Assembly
This compound is utilized at two distinct and essential stages in the synthesis of poly(glycerol-phosphate) WTA, which occurs on an undecaprenyl-phosphate (C₅₅-P) lipid carrier.
Priming the Linkage Unit
After the initial steps of linkage unit synthesis, where TagO and TagA sequentially add GlcNAc and ManNAc to the C₅₅-P carrier, the resulting intermediate, ManNAc-GlcNAc-PP-C₅₅, must be primed for polymerization.[7] This priming step is catalyzed by TagB (a glycerol-phosphate transferase), which transfers a single glycerol-phosphate unit from this compound to the C4 hydroxyl of the ManNAc residue.[7] This creates the complete linkage unit, now ready to accept the main polymer chain.
Polymerization of the Poly(Glycerol-Phosphate) Chain
The core function of this compound is to serve as the monomeric substrate for the main chain elongation. This process is catalyzed by the poly(glycerol-phosphate) polymerase TagF (this compound:poly(glycerophosphate) glycerophosphotransferase, EC 2.7.8.12).[5][8][9]
TagF is a monotopic membrane protein that repeatedly transfers sn-glycerol-3-phosphate units from this compound onto the growing polymer chain anchored to the linkage unit.[10][11] This sequential addition results in a long poly(GroP) chain, typically 40-60 units in length.[2] With each transfer, CMP (cytidine monophosphate) is released.[12] Kinetic studies have shown that the TagF polymerase from B. subtilis operates via a sequential Bi Bi mechanism, where both the acceptor lipid and this compound must bind to the enzyme before the products are released.[4][13]
Data Presentation
Quantitative analysis of the enzymes utilizing this compound is crucial for inhibitor design and mechanistic studies. The following tables summarize available kinetic data for key enzymes in the pathway.
Table 1: Kinetic Parameters for Glycerol-3-Phosphate Cytidylyltransferase (GCT/TagD)
| Organism | Substrate | Apparent Km (mM) | Apparent kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
|---|---|---|---|---|
| Enterococcus faecalis | CTP | 2.42 | 1.51 | 0.62 |
| Glycerol-3-Phosphate | 4.03 | 1.51 | 0.37 | |
| Listeria monocytogenes | CTP | 1.52 | 4.15 | 2.73 |
| Glycerol-3-Phosphate | 6.56 | 4.15 | 0.63 |
Data sourced from Comparative kinetic analysis of glycerol 3-phosphate cytidylyltransferase from Enterococcus faecalis and Listeria monocytogenes.
Table 2: Kinetic Parameters for Poly(Glycerol-Phosphate) Polymerase (TagF)
| Organism | Substrate | Apparent Km (µM) | Apparent Turnover (s⁻¹) |
|---|---|---|---|
| Bacillus subtilis 168 | Lipid ϕ analog* | 2.6 ± 0.2 | 27 |
Data is for a synthetic soluble analog of the natural lipid acceptor, not the lipid itself. Data sourced from The Wall Teichoic Acid Polymerase TagF Is Non-processive in Vitro and Amenable to Study Using Steady State Kinetic Analysis.[13]
Experimental Protocols
Detailed below are generalized protocols for the enzymatic synthesis of radiolabeled this compound and for an in vitro WTA polymerization assay. These are based on methodologies described in the literature.[13][14][15]
Enzymatic Synthesis of Radiolabeled this compound
This protocol allows for the production of this compound labeled in the glycerol moiety, which is essential for tracking its incorporation into WTA polymers.
Materials:
-
sn-[¹⁴C]Glycerol-3-phosphate or [³H]Glycerol-3-phosphate
-
CTP (Cytidine triphosphate)
-
Purified recombinant Glycerol-3-phosphate Cytidylyltransferase (GCT/TagD)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Inorganic pyrophosphatase (optional, to drive the reaction to completion)
-
Method for purification (e.g., Anion-exchange chromatography like HPLC)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Reaction Buffer
-
Radiolabeled sn-Glycerol-3-phosphate (to desired final concentration, e.g., 1-5 mM)
-
CTP (in slight molar excess to glycerol-3-phosphate)
-
MgCl₂ (essential cofactor)
-
Inorganic pyrophosphatase (e.g., 1-2 units)
-
-
Initiate the reaction by adding purified GCT/TagD enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for 1-3 hours.
-
Monitor reaction progress by taking aliquots and analyzing via TLC or HPLC.
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 min) or addition of ethanol.
-
Centrifuge to pellet the denatured enzyme.
-
Purify the resulting radiolabeled this compound from the supernatant using an appropriate chromatography method (e.g., HPLC on an anion-exchange column).
-
Determine the concentration and specific activity of the purified product via UV absorbance and liquid scintillation counting.
In Vitro WTA Polymerization Assay
This assay measures the activity of the TagF polymerase by quantifying the incorporation of radiolabeled glycerol-phosphate from this compound into a growing polymer chain on a lipid acceptor.
Materials:
-
Radiolabeled [¹⁴C]this compound or [³H]this compound
-
Membrane vesicles from a suitable bacterial strain (e.g., B. subtilis) or purified lipid acceptor analog.
-
Purified recombinant TagF polymerase.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Quenching solution (e.g., 1% SDS or organic solvent like butanol).
-
Filtration apparatus with glass fiber filters or HPLC system for product analysis.
Procedure:
-
Prepare the reaction mixture in the Assay Buffer containing MgCl₂ and DTT.
-
Add the acceptor substrate. This can be in the form of inverted membrane vesicles containing the native lipid-linked intermediates or a purified, synthetic lipid analog.[13]
-
Add the purified TagF enzyme.
-
Initiate the polymerization reaction by adding the radiolabeled this compound.
-
Incubate at 37°C. Take time-point aliquots (e.g., at 0, 5, 10, 20, 30 minutes) and stop the reaction in the aliquot with the quenching solution.
-
Analysis Method A (Filtration):
-
Spot the quenched reaction mix onto a glass fiber filter.
-
Wash the filter extensively with a suitable buffer (e.g., 5% trichloroacetic acid) to remove unincorporated this compound.
-
Dry the filter and measure the retained radioactivity (representing the polymer) using liquid scintillation counting.
-
-
Analysis Method B (HPLC):
-
For assays using soluble lipid analogs, separate the reaction products (elongated lipid acceptors) from the substrates using reverse-phase HPLC.[13]
-
Quantify the amount of radiolabeled product by collecting fractions and performing scintillation counting or by using an in-line radioactivity detector.
-
-
Calculate the rate of glycerol-phosphate incorporation based on the specific activity of the this compound substrate.
Conclusion
This compound is the indispensable activated precursor for poly(glycerol-phosphate) wall teichoic acid biosynthesis in many Gram-positive bacteria. Its synthesis by TagD and subsequent utilization by TagB for priming and TagF for polymerization represent critical, highly coordinated steps in the construction of this essential cell wall polymer. The enzymes that bind and process this compound are validated and attractive targets for novel antibacterial agents. The data and methodologies presented in this guide offer a foundational resource for researchers aiming to further dissect this pathway and develop inhibitors that disrupt the vital function of this compound in bacterial cell wall synthesis.
References
- 1. In vitro reconstitution of two essential steps in wall teichoic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wall Teichoic Acids of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wall Teichoic Acid Function, Biosynthesis, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The wall teichoic acid polymerase TagF is non-processive in vitro and amenable to study using steady state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound:poly(glycerophosphate) glycerophosphotransferase, which is involved in the synthesis of the major wall teichoic acid in Bacillus subtilis 168, is encoded by tagF (rodC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Cell-Free Multi-enzyme Cascade Reaction for the Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound glycerophosphotransferase - Wikipedia [en.wikipedia.org]
- 9. This compound:poly(glycerophosphate) glycerophosphotransferase, which is involved in the synthesis of the major wall teichoic acid in Bacillus subtilis 168, is encoded by tagF (rodC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the bacterial teichoic acid polymerase TagF provides insights into membrane association and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Analysis of the tagF Gene, Encoding this compound:Poly(glycerophosphate) Glycerophosphotransferase of Staphylococcus epidermidis ATCC 14990 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound glycerophosphotransferase activity Gene Ontology Term (GO:0047355) [informatics.jax.org]
- 13. The Wall Teichoic Acid Polymerase TagF Is Non-processive in Vitro and Amenable to Study Using Steady State Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic synthesis of [3H]Cytidine 5'-diphospho-1, 2-diacyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of CDP-Glycerol in Phospholipid Synthesis: A Technical Guide for Researchers
An in-depth exploration of the metabolic pathways, enzymatic processes, and experimental methodologies surrounding CDP-glycerol and its function as a key precursor in the biosynthesis of essential phospholipids.
Introduction
Cytidine diphosphate-glycerol (this compound) is a critical nucleotide-activated intermediate in the cellular synthesis of a variety of essential glycerophospholipids. This high-energy molecule serves as a donor of a glycerol-phosphate moiety in several key enzymatic reactions, playing a pivotal role in the biosynthesis of phosphatidylglycerol (PG) and cardiolipin (CL), phospholipids vital for membrane integrity and function in both prokaryotic and eukaryotic organisms. Furthermore, in many Gram-positive bacteria, this compound is an indispensable precursor for the synthesis of teichoic acids, which are integral components of the cell wall. This technical guide provides a comprehensive overview of the synthesis and utilization of this compound, with a focus on its role in phospholipid biosynthesis, tailored for researchers, scientists, and drug development professionals.
This compound Biosynthesis and Utilization Pathways
The synthesis of this compound is a fundamental step that channels glycerol-3-phosphate into various biosynthetic pathways. The core reaction is catalyzed by the enzyme CTP:glycerol-3-phosphate cytidylyltransferase (GCT), which facilitates the transfer of a cytidylyl group from CTP to glycerol-3-phosphate, yielding this compound and pyrophosphate.
Phosphatidylglycerol (PG) and Cardiolipin (CL) Synthesis
In both bacteria and eukaryotes, CDP-diacylglycerol (CDP-DAG) is a central precursor for the synthesis of anionic phospholipids.[1] CDP-DAG is formed from phosphatidic acid (PA) and CTP by the action of CDP-diacylglycerol synthase (CDS).[1] Subsequently, phosphatidylglycerol phosphate synthase (PGP synthase) catalyzes the condensation of CDP-DAG with glycerol-3-phosphate to form phosphatidylglycerol phosphate (PGP) and CMP.[2] A specific phosphatase then dephosphorylates PGP to yield phosphatidylglycerol (PG).
Cardiolipin, a dimeric phospholipid crucial for mitochondrial function in eukaryotes, is synthesized from PG.[3] In eukaryotes, cardiolipin synthase utilizes a molecule of PG and another molecule of CDP-DAG to produce cardiolipin.[3] In contrast, the primary mechanism for cardiolipin synthesis in bacteria like E. coli involves the condensation of two molecules of phosphatidylglycerol, with the elimination of one molecule of glycerol.[4]
dot
Caption: Eukaryotic pathway for PG and CL synthesis from CDP-DAG.
Teichoic Acid Synthesis in Gram-Positive Bacteria
In Gram-positive bacteria, this compound is a direct precursor for the synthesis of poly(glycerol phosphate) teichoic acids. These polymers are crucial for cell wall integrity, ion homeostasis, and pathogenesis. The synthesis is initiated by the transfer of a glycerol-phosphate unit from this compound to a lipid carrier, a process catalyzed by a series of enzymes including TagO, TagA, and TagB.[5] This is followed by the polymerization of glycerol-phosphate units from this compound by polymerases like TagF.[6][7]
dot
Caption: Simplified workflow for wall teichoic acid biosynthesis.
Quantitative Data Presentation
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for key enzymes involved in the synthesis of CDP-diacylglycerol.
| Enzyme | Organism/Isoform | Substrate | Km | Vmax | Reference |
| CDP-Diacylglycerol Synthase (CDS) | Human CDS1 | 1-stearoyl-2-arachidonoyl-PA (SAPA) | - | 3.3 ± 0.3 µmol/min/mg | [8] |
| Human CDS1 | 1-stearoyl-2-linoleoyl-PA (SLPA) | - | 3.6 ± 0.1 µmol/min/mg | [8] | |
| Human CDS2 | 1-stearoyl-2-arachidonoyl-PA (SAPA) | - | 9.3 ± 0.4 µmol/min/mg | [8] | |
| Human CDS2 | 1-stearoyl-2-linoleoyl-PA (SLPA) | - | 3.5 ± 0.1 µmol/min/mg | [8] |
Note: Further kinetic data for other enzymes can be found in the cited literature.
Phospholipid Composition of Membranes
The relative abundance of phospholipids varies significantly between different organisms and cellular compartments.
Table 2.1: Phospholipid Composition of Bacterial Membranes
| Organism | Growth Phase | Phosphatidylethanolamine (PE) (%) | Phosphatidylglycerol (PG) (%) | Cardiolipin (CL) (%) | Other (%) | Reference |
| Escherichia coli | - | 75 | 20 | 5 | - | [9] |
| Staphylococcus aureus U-71 | - | - | 80 | 5 | 15 (Lysyl-PG) | [9] |
| Staphylococcus aureus 209P | Log Phase | - | 79 | 4 | 17 (Lysyl-PG) | [9] |
| Staphylococcus aureus 209P | Stationary Phase | - | 66 | 14 | 20 (Lysyl-PG) | [9] |
Table 2.2: Phospholipid Composition of Eukaryotic Mitochondrial Membranes
| Membrane | Organism/Tissue | Phosphatidylcholine (PC) (%) | Phosphatidylethanolamine (PE) (%) | Phosphatidylinositol (PI) (%) | Cardiolipin (CL) (%) | Other (%) | Reference |
| Outer Membrane (MOM) | Rat Liver | 46-55 | 28-33 | 9-13 | 1-6 | ~2 (PS) | [7] |
| Inner Membrane (MIM) | Rat Liver | ~40 | 25-40 | ~16 | 10-23 | - | [7] |
| Inner Membrane (IMM) | Yeast | ~40 | ~35 | ~10 | ~15 | - | [10] |
Experimental Protocols
Assay for Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity
Glycerol-3-phosphate dehydrogenase is a key enzyme in the synthesis of the precursor glycerol-3-phosphate. Its activity can be measured spectrophotometrically.
Principle: The activity of GPDH is determined by monitoring the rate of NADH oxidation to NAD+ in the presence of dihydroxyacetone phosphate (DHAP). The decrease in absorbance at 340 nm is proportional to the GPDH activity.[11][12]
Reagents:
-
Homogenization Buffer: Specific composition may vary, but typically contains a buffering agent (e.g., Tris-HCl), and stabilizing agents.
-
Assay Buffer: e.g., 100 mM Bicine-NaOH, pH 9.0.[13]
-
Substrate Solution: Dihydroxyacetone phosphate (DHAP).
-
Cofactor Solution: NADH.
-
GPDH Positive Control: Commercially available or purified enzyme.
Procedure:
-
Sample Preparation: Homogenize cells or tissues in homogenization buffer. Centrifuge to remove insoluble material. The supernatant is used for the assay.[11]
-
Reaction Mixture: Prepare a working reagent mix containing assay buffer, DHAP, and NADH.[12]
-
Assay:
-
Calculation: Calculate the rate of change in absorbance per minute (ΔOD340nm/min). One unit of GPDH activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute under the specified conditions.[12][13]
Assay for CDP-Diacylglycerol Synthase (CDS) Activity
Principle: CDS activity is measured by quantifying the formation of radiolabeled CDP-diacylglycerol from radiolabeled CTP and phosphatidic acid (PA).
Reagents:
-
Assay Buffer: e.g., 50 mM HEPES-NaOH (pH 7.4), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Substrate Micelles: Prepare mixed micelles containing phosphatidic acid (PA) and a detergent like Triton X-100.
-
Radiolabeled Substrate: [α-³²P]CTP or [³H]CTP.
-
Stop Solution: e.g., Chloroform/Methanol (2:1, v/v).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrate micelles, and the enzyme source (e.g., cell lysate or purified protein).
-
Initiation: Start the reaction by adding the radiolabeled CTP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination and Extraction: Stop the reaction by adding the stop solution. Vortex and centrifuge to separate the phases. The lipid phase (bottom layer) will contain the CDP-diacylglycerol product.
-
Analysis: Spot the lipid extract onto a silica gel thin-layer chromatography (TLC) plate. Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid/water).
-
Quantification: Visualize the radiolabeled CDP-diacylglycerol spot by autoradiography or phosphorimaging and quantify the radioactivity using scintillation counting.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Principle: this compound can be separated from other nucleotides and related compounds by reverse-phase HPLC and quantified by UV detection.
Instrumentation and Columns:
-
An HPLC system equipped with a UV detector.
-
A C18 reverse-phase column is commonly used.
Mobile Phase:
-
A typical mobile phase could be a gradient of a buffer (e.g., ammonium acetate or potassium phosphate) and an organic solvent (e.g., methanol or acetonitrile). The exact gradient will depend on the specific column and separation requirements.
Procedure:
-
Sample Preparation: Extract the nucleotides from the cell or tissue sample, for example, using a perchloric acid extraction method followed by neutralization.
-
Injection: Inject the prepared sample onto the HPLC column.
-
Elution and Detection: Elute the compounds with the defined mobile phase gradient. Monitor the absorbance at a wavelength where cytidine compounds have a strong absorbance, typically around 271 nm.
-
Quantification: Identify the this compound peak based on its retention time compared to a pure standard. Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of this compound.
Conclusion
This compound stands as a linchpin in the biosynthesis of crucial phospholipids and, in many bacteria, cell wall components. A thorough understanding of the enzymatic pathways that synthesize and utilize this activated precursor is fundamental for research in membrane biology, microbiology, and drug development. The experimental protocols and quantitative data presented in this guide offer a robust framework for scientists to investigate these processes, paving the way for new discoveries and potential therapeutic interventions targeting these essential metabolic routes.
References
- 1. CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and in Vitro Synthesis of Phosphatidylglycerol by an Escherichia coli Cardiolipin Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The critical role of cardiolipin in metazoan differentiation, development, and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the Enzymatic Synthesis of Cardiolipin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation in bacterial membrane lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. opm.phar.umich.edu [opm.phar.umich.edu]
- 8. Distinct Properties of the Two Isoforms of CDP-Diacylglycerol Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phospholipid membrane compositions of bacterial cells, cancer cell lines and biological samples from cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciencellonline.com [sciencellonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nipro.co.jp [nipro.co.jp]
- 14. takara.co.kr [takara.co.kr]
An In-depth Technical Guide to the Discovery and Characterization of CDP-Glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, characterization, and biological significance of cytidine diphosphate glycerol (CDP-glycerol). It details the enzymatic pathways for its synthesis in bacteria and mammals, its crucial role as a precursor in the formation of cell wall components, and the experimental methodologies used for its study.
Introduction to this compound
Cytidine diphosphate glycerol (this compound) is a nucleotide-activated form of glycerol, positioning it as a key building block in various biosynthetic pathways. Structurally, it consists of a glycerol molecule linked to the diphosphate group of cytidine diphosphate (CDP). Its primary recognized role is as the donor of glycerol-phosphate units in the synthesis of poly(glycerol-phosphate) teichoic acids, which are major components of the cell wall in many Gram-positive bacteria.[1] More recently, its synthesis and function in mammals have also been elucidated, highlighting its broader biological importance.
Biosynthesis of this compound
The synthesis of this compound is primarily catalyzed by the enzyme glycerol-3-phosphate cytidylyltransferase (GCT), also known as TagD in the context of teichoic acid synthesis. This enzyme facilitates the reaction between cytidine triphosphate (CTP) and sn-glycerol-3-phosphate to produce this compound and pyrophosphate.[2]
Bacterial this compound Synthesis
In Gram-positive bacteria, the synthesis of this compound is the initial committed step for the production of wall teichoic acids. The key enzyme, GCT (TagD), is a cytosolic protein.
Caption: Bacterial synthesis of this compound from CTP and sn-glycerol-3-phosphate, catalyzed by GCT (TagD).
Mammalian this compound Synthesis
In mammals, the synthesis of this compound is carried out by the enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2).[3] This enzyme primarily synthesizes CDP-ethanolamine for phospholipid biosynthesis but also exhibits activity towards glycerol-3-phosphate.[3]
Caption: Mammalian synthesis of this compound from CTP and glycerol-3-phosphate, catalyzed by PCYT2.
Role of this compound in Teichoic Acid Biosynthesis
This compound is the essential precursor for the polymerization of the poly(glycerol-phosphate) backbone of wall teichoic acids (WTAs) in bacteria like Bacillus subtilis and Staphylococcus aureus.[4] The polymerization is carried out by the TagF polymerase, which sequentially transfers glycerol-phosphate units from this compound to a growing chain anchored to a linkage unit on a lipid carrier in the cell membrane.
Caption: Workflow for the in vitro synthesis and analysis of poly(glycerol-phosphate) teichoic acid.
The CDP-2-Glycerol Biosynthetic Pathway in Streptococcus pneumoniae
A distinct pathway for the synthesis of CDP-2-glycerol has been characterized in Streptococcus pneumoniae, where it is a component of the capsular polysaccharide.[5][6] This pathway involves three enzymes: Gtp1, Gtp3, and Gtp2.
-
Gtp1: A reductase that converts 1,3-dihydroxyacetone to glycerol.[5]
-
Gtp3: A glycerol-2-phosphotransferase that phosphorylates glycerol to glycerol-2-phosphate.[5]
-
Gtp2: A glycerol-2-phosphate cytidylyltransferase that reacts glycerol-2-phosphate with CTP to form CDP-2-glycerol.[5]
Caption: Biosynthetic pathway of CDP-2-glycerol in Streptococcus pneumoniae.
Quantitative Data
Table 1: Kinetic Parameters of Glycerol-3-Phosphate Cytidylyltransferases (GCT/TagD)
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Enterococcus faecalis | CTP | 2.42 | 1.51 | 0.62 | [7][8] |
| sn-Glycerol-3-Phosphate | 4.03 | 1.51 | 0.37 | [7][8] | |
| Listeria monocytogenes | CTP | 1.52 | 4.15 | 2.73 | [7][8] |
| sn-Glycerol-3-Phosphate | 6.56 | 4.15 | 0.63 | [7][8] |
Table 2: Kinetic Parameters of Enzymes in the CDP-2-Glycerol Pathway of S. pneumoniae
| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat/Km (mM-1min-1) | Reference |
| Gtp1 | 1,3-Dihydroxyacetone | 0.15 ± 0.01 | 3.61 ± 0.07 | 10.7 | [5] |
| Glyceraldehyde | 0.44 ± 0.02 | 4.29 ± 0.08 | 4.3 | [5] | |
| NADH | 0.54 ± 0.04 | 4.60 ± 0.14 | 3.7 | [5] | |
| NADPH | 1.83 ± 0.09 | 4.54 ± 0.12 | 1.1 | [5] | |
| Gtp2 | CTP | 0.43 ± 0.02 | 5.08 ± 0.09 | 5037.53 | [5] |
| dCTP | 1.13 ± 0.06 | 0.36 ± 0.01 | 137.73 | [5] | |
| Glycerol-2-Phosphate | 1.25 ± 0.06 | 0.84 ± 0.02 | 288.98 | [5] | |
| Glycerol-1-Phosphate | 4.11 ± 0.22 | 0.44 ± 0.01 | 46.24 | [5] |
Experimental Protocols
Expression and Purification of Recombinant GCT (TagD)
-
Gene Cloning: The tagD gene is amplified from the genomic DNA of the source organism (e.g., E. faecalis) by PCR. The PCR product is then cloned into an expression vector, such as pET-28a, which provides an N-terminal His6-tag.
-
Protein Expression: The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 1 mM final concentration), and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C).
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice. The cell debris is removed by centrifugation.
-
Affinity Chromatography: The supernatant containing the His-tagged GCT is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elution: The His-tagged GCT is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Purity Analysis: The purity of the eluted fractions is assessed by SDS-PAGE. Fractions containing pure GCT are pooled and may be further purified by size-exclusion chromatography if necessary. The protein concentration is determined using a standard method like the Bradford assay.
Assay for GCT (TagD) Activity
This protocol describes a coupled spectrophotometric assay.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
20 mM MgCl2
-
1 U/mL inorganic pyrophosphatase
-
1 U/mL nucleoside diphosphate kinase
-
1 mM phosphoenolpyruvate
-
0.2 mM NADH
-
10 U/mL lactate dehydrogenase
-
10 U/mL pyruvate kinase
-
Varying concentrations of CTP and sn-glycerol-3-phosphate
-
-
Initiation: The reaction is initiated by the addition of purified GCT enzyme.
-
Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm in a spectrophotometer at a constant temperature (e.g., 37°C).
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.
Enzymatic Synthesis and Purification of this compound
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.5
-
20 mM MgCl2
-
10 mM CTP
-
15 mM sn-glycerol-3-phosphate
-
1 U/mL inorganic pyrophosphatase
-
Purified GCT (TagD) enzyme (e.g., 0.1 mg/mL)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by HPLC.
-
Purification:
-
The reaction is terminated by the addition of perchloric acid to a final concentration of 5%, followed by incubation on ice for 10 minutes.
-
The precipitate is removed by centrifugation.
-
The supernatant is neutralized with KOH.
-
The this compound in the supernatant is purified by anion-exchange chromatography (e.g., using a DEAE-Sephadex column) with a linear gradient of a salt solution (e.g., triethylammonium bicarbonate).
-
Fractions are analyzed by UV absorbance at 271 nm and/or mass spectrometry. Fractions containing pure this compound are pooled and lyophilized.
-
Extraction and Quantification of this compound from Bacterial Cells by LC-MS/MS
-
Cell Culture and Quenching: Grow bacterial cells to the desired growth phase. Rapidly quench metabolism by mixing the cell culture with cold methanol (e.g., -40°C) to a final concentration of 60-80%.
-
Cell Pelleting: Harvest the quenched cells by centrifugation at a low temperature.
-
Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). Perform multiple freeze-thaw cycles to ensure complete cell lysis and extraction of metabolites.
-
Sample Preparation: Centrifuge the extract to remove cell debris. The supernatant containing the metabolites is collected and lyophilized. The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the metabolites using a suitable HPLC column (e.g., a HILIC column for polar compounds) with an appropriate mobile phase gradient.
-
Mass Spectrometry: Detect and quantify this compound using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored.
-
Quantification: Use a standard curve generated with pure this compound to quantify its concentration in the cell extracts. An internal standard (e.g., a stable isotope-labeled this compound) can be used for improved accuracy.
-
References
- 1. Use of this compound as an alternate acceptor for the teichoic acid polymerase reveals that membrane association regulates polymer length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new tool for cloning and gene expression in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In vitro synthesis of the unit that links teichoic acid to peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of this compound as an Alternate Acceptor for the Teichoic Acid Polymerase Reveals that Membrane Association Regulates Polymer Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning and expression of pneumococcal genes in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. opus.govst.edu [opus.govst.edu]
- 8. In vitro synthesis of the unit that links teichoic acid to peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of CDP-Glycerol: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of Cytidine Diphosphate (CDP)-Glycerol from Cytidine Triphosphate (CTP) and glycerol-3-phosphate. This document details the core enzymatic reaction, provides quantitative data, outlines experimental protocols, and illustrates key pathways and workflows.
Introduction
Cytidine Diphosphate (CDP)-glycerol is a critical nucleotide-activated sugar intermediate in the biosynthesis of essential cell wall components in Gram-positive bacteria, most notably teichoic acids. The enzymatic synthesis of CDP-glycerol from CTP and glycerol-3-phosphate is a key reaction in this pathway, catalyzed by the enzyme glycerol-3-phosphate cytidylyltransferase (GCT), also known as this compound pyrophosphorylase. Understanding and harnessing this enzymatic process is of significant interest for the development of novel antibacterial agents and for the in vitro synthesis of bacterial antigens for vaccine development. This guide provides a comprehensive overview of the enzymatic synthesis of this compound, focusing on the underlying biochemistry, quantitative parameters, and detailed experimental methodologies.
The Core Enzymatic Reaction
The synthesis of this compound is a reversible reaction catalyzed by glycerol-3-phosphate cytidylyltransferase (EC 2.7.7.39). The enzyme facilitates the transfer of a cytidylylmonophosphate (CMP) moiety from CTP to glycerol-3-phosphate, releasing pyrophosphate (PPi) in the process.[1]
Reaction: CTP + sn-glycerol 3-phosphate ⇌ this compound + Diphosphate
This enzyme is a key player in the glycerophospholipid metabolism pathway.[1] The reaction mechanism for the GCT from Bacillus subtilis has been proposed to be a rapid equilibrium random order mechanism.[2] For catalysis, the enzyme requires a divalent cation, with Mg2+, Mn2+, Co2+, or Fe2+ being effective.[2]
Quantitative Data: Enzyme Kinetics
The kinetic parameters of glycerol-3-phosphate cytidylyltransferase have been characterized in several bacterial species. A summary of these quantitative data is presented in the table below, providing a basis for comparison and for the design of synthesis strategies.
| Enzyme Source | Substrate | Km (mM) | Vmax (units/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Optimal pH |
| Bacillus subtilis | CTP | 3.85[2] | 185[2] | - | - | 6.5 - 9.5[2] |
| glycerol-3-phosphate | 3.23[2] | 185[2] | - | - | ||
| Enterococcus faecalis | CTP | 2.42[3] | - | 1.51[3] | 0.62[3] | - |
| glycerol-3-phosphate | 4.03[3] | - | 1.51[3] | 0.37[3] | ||
| Listeria monocytogenes | CTP | 1.52[3] | - | 4.15[3] | 2.73[3] | - |
| glycerol-3-phosphate | 6.56[3] | - | 4.15[3] | 0.63[3] |
Note: "units/mg" refers to the specific activity of the enzyme. "-" indicates data not available in the cited sources.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental procedures is crucial for a clear understanding of the synthesis process. The following diagrams, generated using the DOT language, illustrate the core enzymatic reaction, a multi-enzyme cascade for this compound synthesis, and a general experimental workflow.
Caption: The core enzymatic synthesis of this compound from CTP and glycerol-3-phosphate.
Caption: A multi-enzyme cascade for the synthesis of this compound from inexpensive substrates.
Caption: A generalized experimental workflow for the enzymatic synthesis and analysis of this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments involved in the synthesis and analysis of this compound.
Recombinant Enzyme Expression and Purification
The gene encoding for glycerol-3-phosphate cytidylyltransferase (GCT) from the desired organism (e.g., Bacillus subtilis) is cloned into an appropriate expression vector and transformed into a suitable host, typically E. coli.[2]
Protocol Overview:
-
Expression: The transformed E. coli cells are cultured to a suitable optical density, and protein expression is induced (e.g., with IPTG for T7 promoter-based systems).[2]
-
Cell Lysis: The cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Purification: The GCT enzyme is purified from the cell lysate using a combination of chromatographic techniques. A common strategy involves:
-
Immobilized Metal Affinity Chromatography (IMAC): If the protein is expressed with a His-tag, IMAC is a highly effective first purification step.[4]
-
Ion-Exchange Chromatography (IEX): Further purification can be achieved using anion or cation exchange chromatography, depending on the isoelectric point of the enzyme.[2]
-
Gel Filtration Chromatography: This step is used to separate the enzyme based on size and can also serve as a buffer exchange step.[2]
-
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford or BCA assay.
Enzymatic Synthesis of this compound
The enzymatic reaction is typically carried out in a buffered solution containing the purified GCT enzyme, substrates, and a divalent cation.
Reaction Mixture Components:
-
Buffer: e.g., 50 mM Tris-HCl, pH 7.5 - 8.5.
-
Divalent Cation: e.g., 10 mM MgCl2.[2]
-
Substrates: CTP and glycerol-3-phosphate at desired concentrations (e.g., in the mM range).[2]
-
Purified GCT enzyme: The concentration of the enzyme will depend on its specific activity and the desired reaction rate.
Procedure:
-
The reaction components (buffer, MgCl2, and substrates) are mixed in a reaction vessel.
-
The reaction is initiated by the addition of the purified GCT enzyme.
-
The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a specific period.
-
The reaction is terminated, for example, by adding a quenching agent like EDTA (to chelate Mg2+) or by heat inactivation.
Analysis of this compound Synthesis
The product of the enzymatic reaction, this compound, can be detected and quantified using high-performance liquid chromatography (HPLC) based methods.
High-Performance Anion-Exchange Chromatography (HPAEC) with UV Detection:
-
Principle: This method separates the negatively charged nucleotides (CTP, CDP, CMP) and this compound based on their interaction with an anion-exchange column.
-
Mobile Phase: A gradient of a high-salt buffer (e.g., NaCl or sodium acetate) is typically used for elution.
-
Detection: The eluting compounds are detected by their absorbance in the UV range (typically around 260-280 nm).[4]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the product to a standard curve generated with known concentrations of this compound.
Alternative HPLC Methods: Reverse-phase HPLC with a suitable column (e.g., C18) can also be used for the analysis of the reaction mixture. The mobile phase would typically consist of an aqueous buffer with an organic modifier like acetonitrile or methanol.
Multi-Enzyme Cascade for this compound Synthesis
A cell-free multi-enzyme cascade has been developed for the synthesis of this compound from more economical starting materials like cytidine and glycerol.[4] This system utilizes a series of enzymes to convert the initial substrates into the final product, often incorporating an ATP regeneration system to improve efficiency and reduce costs. A notable example achieved an 89% substrate conversion yield with respect to cytidine.[4][5]
Key Enzymes in a Potential Cascade:
-
Uridine Kinase (UDK): Phosphorylates cytidine to CMP.
-
Uridylate Kinase (URA6): Converts CMP to CDP.
-
Polyphosphate Kinase 3 (PPK3): Utilizes polyphosphate to regenerate ATP, which in turn phosphorylates CDP to CTP.
-
Glycerol Kinase (glpK): Phosphorylates glycerol to glycerol-3-phosphate.
-
Glycerol-3-phosphate Cytidylyltransferase (tagD/GCT): Catalyzes the final step to produce this compound.
This cascade approach offers a promising alternative to single-enzyme synthesis, particularly for larger-scale production.
Conclusion
The enzymatic synthesis of this compound from CTP and glycerol-3-phosphate is a well-characterized reaction that is fundamental to bacterial cell wall biosynthesis. This guide has provided a detailed overview of the core enzymatic process, including quantitative kinetic data for key enzymes, visual representations of the reaction and experimental workflows, and a summary of essential experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development, facilitating further research into the inhibition of this pathway for antimicrobial strategies and the efficient production of this compound for various biotechnological applications.
References
- 1. Glycerol-3-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]
- 2. Expression, purification, and characterization of CTP:glycerol-3-phosphate cytidylyltransferase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Comparative kinetic analysis of glycerol 3-phosphate cytidylyltransfer" by Ashley N. Merici and Jon A. Friesen [ir.library.illinoisstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. A cell‐free multi‐enzyme cascade for the synthesis of CDP‐glycerol: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
An In-Depth Technical Guide to CDP-Glycerol: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine diphosphate glycerol (CDP-glycerol) is a pivotal nucleotide-activated sugar alcohol integral to the biosynthesis of key bacterial cell wall components. As an essential precursor for the formation of teichoic acids in Gram-positive bacteria, it represents a significant target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of this compound. Detailed experimental protocols for its enzymatic synthesis, purification, and analysis are presented, alongside signaling pathway diagrams to facilitate a deeper understanding of its metabolic context.
Chemical Structure and Properties
This compound, with the chemical formula C₁₂H₂₁N₃O₁₃P₂, is composed of a cytidine monophosphate (CMP) moiety linked via a phosphodiester bond to a glycerol molecule. The stereochemistry of the glycerol component is crucial for its biological activity.
Quantitative Data
A summary of the key chemical and physical properties of this compound is provided in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁N₃O₁₃P₂ | - |
| Molecular Weight | 477.26 g/mol | [1] |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R)-2,3-dihydroxypropyl] hydrogen phosphate | [1] |
| CAS Number | 6665-99-2 | - |
| pKa (Predicted) | 1.13 ± 0.50 | - |
| Density (Predicted) | 2.13 ± 0.1 g/cm³ | - |
| Solubility | Slightly soluble in water. Solubility in organic solvents is generally low. | - |
| Storage Temperature | -20°C | - |
Spectral Data
The structural elucidation of this compound is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1.2.1. NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cytosine base, the ribose sugar, and the glycerol moiety.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cytosine ring, the ribose sugar, and the glycerol backbone.
-
³¹P NMR: The phosphorus NMR spectrum is crucial for confirming the presence and chemical environment of the diphosphate bridge.
1.2.2. Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. Tandem mass spectrometry (MS/MS) can provide structural information through characteristic fragmentation patterns. Common fragments include the loss of the glycerol phosphate moiety, the cleavage of the pyrophosphate bond, and the fragmentation of the cytidine group.
Biological Significance: Role in Teichoic Acid Biosynthesis
This compound is a fundamental building block in the biosynthesis of two types of teichoic acids in Gram-positive bacteria: wall teichoic acid (WTA) and lipoteichoic acid (LTA). These anionic polymers are crucial for maintaining cell wall integrity, ion homeostasis, and pathogenesis, making their biosynthetic pathways attractive targets for novel antibiotics.
Wall Teichoic Acid (WTA) Biosynthesis
The synthesis of WTA is a multi-step process that occurs on the cytoplasmic face of the cell membrane. This compound serves as the donor of glycerol-3-phosphate units, which are polymerized to form the poly(glycerol phosphate) backbone of WTA.
Lipoteichoic Acid (LTA) Biosynthesis
In the biosynthesis of Type I LTA, this compound is not the direct donor of glycerol phosphate units to the growing polymer chain. Instead, phosphatidylglycerol serves this role. However, the synthesis of phosphatidylglycerol itself is dependent on CDP-diacylglycerol, a related nucleotide-activated lipid.
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis, purification, and quantitative analysis of this compound.
Enzymatic Synthesis of this compound
A multi-enzyme cascade reaction is an efficient method for the synthesis of this compound from readily available starting materials. This protocol utilizes a series of purified enzymes to convert cytidine and glycerol into the final product.
Materials:
-
Cytidine
-
Glycerol
-
ATP (Adenosine triphosphate)
-
Polyphosphate
-
MgCl₂
-
Tris-HCl buffer (pH 8.5)
-
Uridine kinase (UDK)
-
Uridylate kinase (URA6)
-
CTP synthase (CTPS)
-
Glycerol kinase (GlpK)
-
This compound synthase (TagD)
-
Polyphosphate kinase (PPK)
-
Inorganic pyrophosphatase (PPA)
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, cytidine, glycerol, ATP, and polyphosphate.
-
Add the purified enzymes (UDK, URA6, CTPS, GlpK, TagD, PPK, and PPA) to the reaction mixture.
-
Incubate the reaction at 37°C with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC-UV.
-
Once the reaction is complete, terminate it by heat inactivation of the enzymes or by adding a quenching solution.
Purification of this compound by HPLC
High-performance liquid chromatography (HPLC) is a standard method for the purification of nucleotides like this compound. Anion-exchange or reverse-phase chromatography can be employed.
Materials:
-
Crude this compound solution
-
HPLC system with a UV detector
-
Anion-exchange or C18 reverse-phase column
-
Mobile phase A (e.g., ammonium acetate buffer)
-
Mobile phase B (e.g., ammonium acetate buffer with acetonitrile)
Protocol:
-
Equilibrate the HPLC column with the starting mobile phase conditions.
-
Inject the crude this compound sample onto the column.
-
Elute the compounds using a gradient of mobile phase B.
-
Monitor the elution profile at a suitable wavelength (e.g., 271 nm for the cytidine base).
-
Collect the fractions corresponding to the this compound peak.
-
Pool the pure fractions and lyophilize to obtain the final product.
Quantitative Analysis of this compound by HPLC-UV
The concentration of this compound can be accurately determined using HPLC with UV detection by comparing the peak area of the sample to a standard curve of known concentrations.
Materials:
-
Purified this compound sample
-
This compound standard of known concentration
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., isocratic mixture of buffer and organic solvent)
Protocol:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Inject each standard solution into the HPLC and record the peak area at the characteristic absorbance wavelength.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the unknown this compound sample into the HPLC and determine its peak area.
-
Calculate the concentration of the unknown sample using the linear regression equation from the calibration curve.
Conclusion
This compound is a molecule of significant interest in the fields of microbiology and drug development. Its central role in the biosynthesis of essential bacterial cell wall components makes it a prime target for the development of new antibacterial therapies. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers working on the synthesis, analysis, and biological investigation of this important nucleotide-activated sugar. Further research into the precise physical properties and the development of efficient chemical synthesis routes will undoubtedly contribute to advancing our understanding and utilization of this compound.
References
CDP-Glycerol Metabolism in Gram-Positive Bacteria: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine diphosphate-glycerol (CDP-glycerol) is a critical activated nucleotide sugar that serves as a key precursor in the biosynthesis of essential cell wall components in Gram-positive bacteria, most notably teichoic acids. The metabolic pathway responsible for its synthesis and subsequent utilization represents a vital nexus in bacterial physiology, directly impacting cell wall integrity, virulence, and antibiotic resistance. This technical guide provides an in-depth exploration of the core aspects of this compound metabolism, presenting quantitative data on key enzymatic reactions, detailed experimental protocols for pathway analysis, and visualizations of the central metabolic and regulatory pathways. A thorough understanding of this pathway is paramount for the development of novel antimicrobial strategies targeting the Gram-positive cell envelope.
Introduction
The cell wall of Gram-positive bacteria is a complex and dynamic structure, with teichoic acids (TAs) being one of its major anionic polymers. TAs are crucial for maintaining cell shape, regulating cell division, and mediating interactions with the host environment. The biosynthesis of polyglycerolphosphate, a common type of TA, is fundamentally dependent on the availability of this compound. This guide will dissect the enzymatic steps leading to the formation of this compound and its incorporation into the growing teichoic acid chain, offering a comprehensive resource for researchers in the field.
The Core Metabolic Pathway of this compound Synthesis
The synthesis of this compound in Gram-positive bacteria is a multi-step enzymatic process that begins with glycerol-3-phosphate. While the specific enzymes can vary between species, the general pathway is conserved.
Biosynthesis of this compound in Streptococcus pneumoniae
In some serotypes of Streptococcus pneumoniae, a distinct three-enzyme pathway is responsible for the synthesis of CDP-2-glycerol, a component of the capsular polysaccharide.[1]
-
Gtp1 (1,3-dihydroxyacetone/glyceraldehyde reductase): Catalyzes the reduction of 1,3-dihydroxyacetone to glycerol.[1]
-
Gtp3 (glycerol-2-phosphotransferase): Phosphorylates glycerol to produce glycerol-2-phosphate.[1]
-
Gtp2 (glycerol-2-phosphate cytidylyltransferase): Activates glycerol-2-phosphate with CTP to form CDP-2-glycerol.[1]
Biosynthesis of this compound in Bacillus subtilis and Staphylococcus aureus
In many Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, the synthesis of this compound for wall teichoic acid (WTA) biosynthesis is primarily catalyzed by a single key enzyme:
-
Glycerol-3-phosphate cytidylyltransferase (TagD in B. subtilis, TarD in S. aureus): This enzyme catalyzes the reaction between CTP and sn-glycerol-3-phosphate to produce this compound and pyrophosphate.[2][3]
The substrate, sn-glycerol-3-phosphate, is derived from the central carbon metabolism, typically through the reduction of dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase or the phosphorylation of glycerol by glycerol kinase.[4]
Utilization of this compound in Teichoic Acid Synthesis
This compound is the donor of glycerol-phosphate units for the elongation of the polyglycerolphosphate chain of teichoic acids. This process is carried out by a series of membrane-associated enzymes encoded by the tag (teichoic acid glycerol) or tar (teichoic acid ribitol) operons.
-
TagB (in B. subtilis): Primes the linkage unit for polymerization by transferring the first glycerol-phosphate moiety from this compound.[5][6]
-
TagF (in B. subtilis): The poly(glycerol phosphate) polymerase that sequentially adds glycerol-phosphate units from this compound to the growing teichoic acid chain.[7]
Quantitative Data on Key Enzymes
The following tables summarize the available kinetic parameters for the key enzymes involved in this compound metabolism in various Gram-positive bacteria.
Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes in Streptococcus pneumoniae
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (mM⁻¹min⁻¹) |
| Gtp1 | 1,3-dihydroxyacetone | 0.09 ± 0.01 | 140.67 ± 3.48 | 1563 |
| Glyceraldehyde | 0.58 ± 0.05 | 177.48 ± 5.61 | 306 | |
| NADH | 0.25 ± 0.02 | 29.00 ± 0.70 | 116 | |
| NADPH | 0.07 ± 0.01 | 28.14 ± 1.12 | 401.95 | |
| Gtp2 | Glycerol-2-phosphate | 0.23 ± 0.02 | 10.87 ± 0.23 | 47.26 |
| CTP | 0.12 ± 0.01 | 10.96 ± 0.19 | 91.33 |
Data from Characterization of the CDP-2-Glycerol Biosynthetic Pathway in Streptococcus pneumoniae.
Table 2: Kinetic Parameters of Glycerol-3-Phosphate Cytidylyltransferase (TagD/TarD)
| Organism | Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Staphylococcus aureus | TarD | CTP | 36 ± 5.8 | 2.6 ± 0.2 | [3] |
| sn-Glycerol-3-phosphate | 21 ± 4.1 | [3] | |||
| Bacillus subtilis | TagF | This compound | 340 | - | [7] |
| Enterococcus faecalis | GCT | CTP | 2420 | 1.51 | [8] |
| Glycerol phosphate | 4030 | [8] | |||
| Listeria monocytogenes | GCT | CTP | 1520 | 4.15 | [8] |
| Glycerol phosphate | 6560 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound metabolism.
Enzyme Assay for Glycerol-3-Phosphate Cytidylyltransferase (TarD/TagD)
This protocol is adapted from a high-performance liquid chromatography (HPLC)-based assay.[3]
Materials:
-
Purified recombinant TarD or TagD enzyme
-
CTP (Cytidine 5'-triphosphate) solution
-
sn-Glycerol-3-phosphate solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Quenching solution (e.g., 1 M perchloric acid)
-
Neutralizing solution (e.g., 2.5 M K₂CO₃)
-
HPLC system with a suitable anion-exchange or reverse-phase column
Procedure:
-
Prepare reaction mixtures containing assay buffer, varying concentrations of CTP and sn-glycerol-3-phosphate.
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified enzyme.
-
At specific time points, quench the reaction by adding the quenching solution.
-
Neutralize the samples with the neutralizing solution and centrifuge to remove the precipitate.
-
Analyze the supernatant by HPLC to quantify the formation of this compound or the depletion of CTP.
-
Calculate initial reaction velocities and determine kinetic parameters by fitting the data to the Michaelis-Menten equation.
Extraction and Analysis of Wall Teichoic Acids (WTA)
This protocol is a summary of methods for crude WTA extraction for analysis by polyacrylamide gel electrophoresis (PAGE).
Materials:
-
Bacterial cell culture (e.g., Staphylococcus aureus)
-
Buffer 1: 50 mM MES, pH 6.5
-
Buffer 2: 4% (w/v) SDS in Buffer 1
-
Buffer 3: 2% (w/v) NaCl in Buffer 1
-
Digestion buffer: 20 mM Tris-HCl, pH 8.0, 0.5% (w/v) SDS
-
Proteinase K solution (20 mg/mL)
-
Trichloroacetic acid (TCA)
-
Acetone
Procedure:
-
Harvest bacterial cells by centrifugation.
-
Wash the cell pellet with Buffer 1.
-
Resuspend the pellet in Buffer 2 and boil to lyse the cells and solubilize membranes.
-
Pellet the crude cell wall material by centrifugation and wash sequentially with Buffer 2, Buffer 3, and water.
-
Resuspend the cell wall pellet in digestion buffer and treat with Proteinase K to remove cell wall-associated proteins.
-
Wash the cell wall material extensively with water.
-
Hydrolyze the phosphodiester bond linking WTA to the peptidoglycan using a mild acid (e.g., 10% TCA at 60°C).
-
Pellet the peptidoglycan and collect the supernatant containing the released WTA.
-
Precipitate the WTA from the supernatant with cold acetone.
-
The extracted WTA can be analyzed by PAGE followed by staining with Alcian blue and silver nitrate.
Quantification of this compound and its Precursors by LC-MS/MS
This protocol provides a general workflow for the analysis of intracellular metabolites. Specific parameters will need to be optimized for the instrument and bacterial species.
Materials:
-
Bacterial cell culture
-
Quenching solution (e.g., -20°C 60% methanol)
-
Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20, v/v/v)
-
LC-MS/MS system with a suitable HILIC or reverse-phase column
-
Internal standards (e.g., ¹³C-labeled metabolites)
Procedure:
-
Rapidly quench metabolic activity of a bacterial culture by adding cold quenching solution.
-
Harvest the cells by centrifugation at low temperature.
-
Extract the intracellular metabolites by resuspending the cell pellet in the extraction solvent.
-
Separate the cell debris by centrifugation.
-
Analyze the supernatant containing the metabolites by LC-MS/MS.
-
Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of glycerol-3-phosphate, CTP, and this compound using appropriate precursor and product ion transitions.
-
Quantify the metabolites by comparing their peak areas to those of the internal standards.
Regulation of this compound Metabolism
The synthesis of this compound is tightly regulated to coordinate with the overall process of cell wall biosynthesis.
Regulation by Phosphate Availability in Bacillus subtilis
In Bacillus subtilis, the synthesis of teichoic acid is regulated in response to the availability of inorganic phosphate.[9][10][11] Under phosphate-limiting conditions, the expression of enzymes involved in teichoic acid synthesis, including those utilizing this compound, is repressed. Instead, the bacterium synthesizes teichuronic acid, an anionic polymer that does not contain phosphate. This switch allows the bacterium to conserve phosphate under nutrient-limiting conditions.
Regulation of the tar Operon in Staphylococcus aureus
The expression of the tar operon, which encodes the enzymes for WTA biosynthesis, is subject to complex regulation. The two-component system VraRS has been shown to be activated upon inhibition of TarO, the first enzyme in the WTA pathway.[12] This activation leads to the repression of virulence genes, including those encoding phenol-soluble modulins (PSMs) and Staphylococcal protein A (SpA), linking cell wall biosynthesis to virulence.[12] Additionally, the msaABCR operon has been identified as a regulator of virulence and biofilm development, and it interacts with global regulators like sarA, agr, and sigB.[13]
Inhibitors of this compound Metabolism and Teichoic Acid Synthesis
The enzymes of the this compound and teichoic acid biosynthesis pathways are attractive targets for the development of new antibiotics.
-
Tunicamycin: While not a direct inhibitor of this compound synthesis, tunicamycin inhibits TarO, the first enzyme in the WTA pathway, by acting as a substrate analog. Inhibition of this early step prevents the accumulation of toxic intermediates.
-
1835F03 and Targocil: These small molecules were identified through high-throughput screening and specifically target TarG, the transmembrane component of the ABC transporter responsible for exporting WTAs to the cell surface.[14][15][16][17] By blocking this late step in the pathway, these compounds lead to the intracellular accumulation of WTA precursors, which is bactericidal.
-
Glycolysis and Lipid Metabolism Inhibitors: Compounds that inhibit glycolysis, such as 2-Deoxy-D-glucose, can indirectly affect this compound synthesis by limiting the availability of its precursor, glycerol-3-phosphate.[18] Similarly, inhibitors of fatty acid and lipid metabolism can impact the overall state of the cell membrane and indirectly influence teichoic acid biosynthesis.
Visualizations of Pathways and Workflows
This compound Metabolic Pathway
Caption: Core pathway of this compound synthesis and its utilization in teichoic acid biosynthesis.
Experimental Workflow for WTA Analysis
References
- 1. Characterization of the CDP-2-Glycerol Biosynthetic Pathway in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of CTP:glycerol-3-phosphate cytidylyltransferase from Staphylococcus aureus: examination of structural basis for kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 4. mdpi.com [mdpi.com]
- 5. The TagB protein in Bacillus subtilis 168 is an intracellular peripheral membrane protein that can incorporate glycerol phosphate onto a membrane-bound acceptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Amino Terminus of Bacillus subtilis TagB Possesses Separable Localization and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purified, recombinant TagF protein from Bacillus subtilis 168 catalyzes the polymerization of glycerol phosphate onto a membrane acceptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Comparative kinetic analysis of glycerol 3-phosphate cytidylyltransfer" by Ashley N. Merici and Jon A. Friesen [ir.library.illinoisstate.edu]
- 9. Control of synthesis of wall teichoic acid during balanced growth of Bacillus subtilis W23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Control of teichoic acid and teichuronic acid biosynthesis in chemostat cultures of Bacillus subtilis var. niger - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of teichoic acid synthesis during phosphate limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of MRSA virulence gene expression by the wall teichoic acid enzyme TarO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and characterization of an operon, msaABCR, that controls virulence and biofilm development in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Small Molecule that Blocks Wall Teichoic Acid Biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Improved Inhibitors of Wall Teichoic Acid Biosynthesis with Potent Activity Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scbt.com [scbt.com]
An In-depth Technical Guide to the Enzymes of CDP-Glycerol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine diphosphate-glycerol (CDP-glycerol) is a critical activated nucleotide sugar that serves as a key precursor in the biosynthesis of essential cell wall components in Gram-positive bacteria, most notably teichoic acids. The enzymes responsible for the synthesis of this compound are therefore of significant interest as potential targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the identified enzymatic pathways for this compound synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
I. Bacterial this compound Synthesis Pathways
In bacteria, the synthesis of this compound is primarily associated with the biogenesis of wall teichoic acids (WTA). Two main enzymatic pathways have been elucidated.
A. The Gtp1/Gtp3/Gtp2 Pathway in Streptococcus pneumoniae
In Streptococcus pneumoniae, a three-enzyme pathway is responsible for the synthesis of CDP-2-glycerol, a precursor for the capsule polysaccharide in some serotypes.[1][2]
-
Gtp1 (Reductase): This enzyme catalyzes the reduction of a triose phosphate precursor.
-
Gtp3 (Glycerol-2-phosphotransferase): Gtp3 then phosphorylates the resulting glycerol.
-
Gtp2 (Glycerol-2-phosphate cytidylyltransferase): The final step involves the transfer of a cytidylyl group from CTP to glycerol-2-phosphate to form CDP-2-glycerol.
| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters | Optimal Conditions |
| Gtp1 | Dihydroxyacetone, NADH/NADPH | Glycerol, NAD+/NADP+ | Km (Dihydroxyacetone): 1.4 ± 0.2 mMKm (NADH): 0.11 ± 0.01 mMkcat: 1.8 ± 0.1 s-1 | pH 7.5, 37°C |
| Gtp2 | Glycerol-2-phosphate, CTP | CDP-2-glycerol, PPi | Km (Glycerol-2-phosphate): 0.23 ± 0.02 mMKm (CTP): 0.15 ± 0.01 mMkcat: 2.5 ± 0.1 s-1 | pH 8.5, 37°C, Requires Mg2+ |
| Gtp3 | Glycerol, ATP | Glycerol-2-phosphate, ADP | Kinetic parameters not determined. | Activity confirmed by product analysis. |
Data extracted from Wang et al., 2010. Note: Kinetic parameters for Gtp3 were not reported.
1. Expression and Purification of Gtp1, Gtp2, and Gtp3:
-
Gene Cloning: The gtp1, gtp2, and gtp3 genes are cloned from S. pneumoniae genomic DNA into an expression vector (e.g., pET series) with a hexahistidine tag.
-
Protein Expression: The recombinant plasmids are transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG.
-
Purification: The His-tagged proteins are purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
2. Enzyme Assays:
-
Gtp1 Reductase Assay (Spectrophotometric): The activity of Gtp1 is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+.
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 2 mM dihydroxyacetone, 0.2 mM NADH, and purified Gtp1 enzyme.
-
Procedure: The reaction is initiated by the addition of the enzyme, and the change in absorbance is recorded over time.
-
-
Gtp2 Cytidylyltransferase Assay (Capillary Electrophoresis-Based): The formation of CDP-2-glycerol is monitored by capillary electrophoresis (CE).
-
Reaction Mixture: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, 2 mM glycerol-2-phosphate, 2 mM CTP, and purified Gtp2 enzyme.
-
Procedure: The reaction is incubated at 37°C and quenched at various time points. The product is separated and quantified by CE.
-
-
Gtp3 Phosphotransferase Assay (Coupled Enzyme Assay): The production of glycerol-2-phosphate can be indirectly measured by coupling the reaction to the Gtp2-catalyzed reaction and monitoring CDP-2-glycerol formation by CE.
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10 mM glycerol, 5 mM ATP, and purified Gtp3 enzyme. After incubation, the reaction is stopped, and purified Gtp2 and CTP are added to convert the product to CDP-2-glycerol for CE analysis.
-
Caption: Biosynthesis of CDP-2-glycerol in S. pneumoniae.
Caption: Experimental workflow for Gtp enzyme analysis.
B. The Glycerol-3-Phosphate Cytidylyltransferase (GCT/TagD) Pathway
In many Gram-positive bacteria, including Bacillus subtilis, the synthesis of this compound for wall teichoic acid proceeds via a more direct pathway involving Glycerol-3-phosphate cytidylyltransferase (GCT), also known as TagD.
-
Glycerol Kinase (GlpK): This enzyme phosphorylates glycerol to produce glycerol-3-phosphate.
-
Glycerol-3-phosphate cytidylyltransferase (GCT/TagD): GCT then catalyzes the reaction between glycerol-3-phosphate and CTP to form this compound.
| Enzyme | Organism | Substrate(s) | Product(s) | Kinetic Parameters |
| GCT (TagD) | Bacillus subtilis | Glycerol-3-phosphate, CTP | This compound, PPi | Displays negative cooperativity in substrate binding. |
| GCT | Enterococcus faecalis | Glycerol-3-phosphate, CTP | This compound, PPi | Km (Glycerol-3-phosphate): 4.03 mMKm (CTP): 2.42 mMkcat: 1.51 s-1 |
| GCT | Listeria monocytogenes | Glycerol-3-phosphate, CTP | This compound, PPi | Km (Glycerol-3-phosphate): 6.56 mMKm (CTP): 1.52 mMkcat: 4.15 s-1 |
Data for E. faecalis and L. monocytogenes GCT from a comparative kinetic analysis.
1. Expression and Purification of GCT/TagD:
-
The protocol is similar to that described for the Gtp enzymes, involving cloning of the tagD gene, expression in E. coli, and purification via affinity chromatography.
2. GCT/TagD Enzyme Assay (31P NMR-Based):
-
Reaction Mixture: 50 mM Tris-HCl (pH 8.6), 10 mM MgCl2, 4 mM CTP, 4 mM rac-glycerol phosphate, and purified GCT enzyme.
-
Procedure: The reaction is incubated at an appropriate temperature (e.g., 80°C for thermostable enzymes). The consumption of CTP and formation of this compound and pyrophosphate are monitored by acquiring 31P NMR spectra at different time points.
II. Cell-Free Multi-Enzyme Cascade for this compound Synthesis
A cell-free enzymatic cascade has been developed for the efficient synthesis of this compound from inexpensive starting materials, cytidine and glycerol.[3][4][5][6] This system utilizes a series of purified enzymes to carry out the synthesis in a one-pot reaction.
Enzymes in the Cascade:
-
Glycerol Kinase (glpK): Phosphorylates glycerol to glycerol-3-phosphate.
-
Uridine Kinase (UDK): Converts cytidine to CMP.
-
Uridylate Kinase (URA6): Converts CMP to CDP.
-
Polyphosphate Kinase (PPK3): Regenerates ATP from polyphosphate and ADP, and subsequently CTP from CDP.
-
Glycerol-3-phosphate cytidylyltransferase (tagD): The final step, producing this compound.
-
Inorganic Pyrophosphatase (PPA): Can be added to drive the final reaction forward by hydrolyzing pyrophosphate.
| Parameter | Value |
| Starting Substrates | Cytidine, Glycerol, Polyphosphate |
| Key Enzymes | glpK, UDK, URA6, PPK3, tagD |
| Optimal Temperature | 30-37°C |
| Optimal pH | 7.5-8.5 |
| Optimal MgCl2 Concentration | 20-40 mM |
| Substrate Conversion Yield | Up to 89% with respect to cytidine[4] |
| Final this compound Titer | 31.2 mM after 24 hours[5] |
Data from Alcala-Orozco et al., 2023.
1. Enzyme Preparation:
-
Each of the five (or six) enzymes is individually expressed and purified, typically as His-tagged proteins from E. coli.
2. Reaction Setup:
-
A buffered reaction mixture is prepared containing:
-
HEPES or Tris buffer (pH 7.5-8.5)
-
Cytidine
-
Glycerol
-
Polyphosphate
-
MgCl2
-
A defined concentration of each purified enzyme.
-
-
The reaction is initiated by adding all components and incubating at the optimal temperature with gentle agitation.
3. Monitoring and Analysis:
-
The progress of the reaction is monitored by taking samples at different time points.
-
The concentrations of substrates, intermediates, and the final product (this compound) are quantified using High-Performance Anion-Exchange Chromatography with UV detection (HPAEC-UV) and confirmed by Mass Spectrometry (MALDI-TOF-MS).[4]
Caption: Cell-free multi-enzyme cascade for this compound synthesis.
III. Regulation of this compound Synthesis
The synthesis of this compound is tightly linked to the overall metabolic state of the bacterial cell and the demand for cell wall components. The expression of the genes encoding the biosynthetic enzymes is often subject to transcriptional regulation.
In S. pneumoniae, the expression of genes involved in capsule biosynthesis, which can include the gtp genes, is often controlled by complex regulatory networks that respond to environmental cues.[7] For instance, the availability of specific sugars can influence the expression of Rgg transcriptional regulators, which in turn can control the expression of genes involved in capsule synthesis.[7]
In the context of teichoic acid synthesis in B. subtilis, the expression of the tag operon, which includes tagD (GCT), is part of a larger regulon involved in cell wall homeostasis. Depletion of downstream products can lead to the upregulation of the biosynthetic genes.
Caption: Regulation of this compound synthesis gene expression.
Conclusion
The enzymatic synthesis of this compound is a fundamental process in many Gram-positive bacteria, and a detailed understanding of the enzymes involved is crucial for the development of novel therapeutics. This guide has provided a comprehensive overview of the key enzymatic pathways, their quantitative characteristics, and the experimental approaches used for their study. The provided diagrams offer a clear visual representation of these complex biological processes, aiding in the conceptualization of research and development strategies targeting this essential metabolic hub.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. researchgate.net [researchgate.net]
- 5. A cell‐free multi‐enzyme cascade for the synthesis of CDP‐glycerol: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. The Rgg1518 transcriptional regulator is a necessary facet of sugar metabolism and virulence in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Pool of CDP-Glycerol: A Technical Guide to its Physiological Concentration and Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine diphosphate glycerol (CDP-glycerol) is a critical, yet often unquantified, intermediate in cellular metabolism. It serves as the activated glycerol donor for the biosynthesis of vital cell wall components in Gram-positive bacteria, namely teichoic acids, and is also implicated in the synthesis of phosphoglycerides in a variety of organisms. Despite its pivotal role, the precise physiological concentration of this compound within cells is not widely documented in publicly available scientific literature. This technical guide provides a comprehensive overview of the known qualitative data, outlines detailed experimental protocols for the accurate quantification of intracellular this compound, and presents key metabolic pathways involving this nucleotide-activated sugar alcohol. The methodologies and data presented herein are intended to equip researchers with the necessary tools to investigate the role of this compound in cellular physiology, pathology, and as a potential target for therapeutic intervention.
Introduction
This compound is a nucleotide-activated form of glycerol, essential for various biosynthetic pathways. In Gram-positive bacteria, it is the direct precursor for the synthesis of polyglycerol phosphate, a major component of wall teichoic acids (WTA) and lipoteichoic acids (LTA). These polymers are crucial for maintaining cell shape, regulating cell division, and are involved in pathogenesis, making the this compound synthesis pathway an attractive target for novel antibiotics. In mammals, the presence of this compound has been confirmed, suggesting its involvement in cellular processes that are yet to be fully elucidated.
This guide summarizes the current, albeit limited, knowledge on the physiological concentrations of this compound and provides detailed protocols for its extraction and quantification from both bacterial and mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physiological Concentration of this compound
As of the latest literature surveys, specific quantitative values for the physiological intracellular concentration of this compound are not consistently reported across different cell types. However, qualitative and relative quantitative data are available for some mammalian cell lines.
| Cell Type/Organism | Concentration Data | Source |
| Mammalian Cells | ||
| HEK293T | Detected; content is less than 10% of CDP-ribitol. | [1] |
| HCT116 | Detected; content is comparable to that of CDP-ribitol. | [1] |
| HAP1 | Detected; content is comparable to that of CDP-ribitol. | [1] |
| Mouse Tissues (Brain, Liver, Heart, Skeletal Muscle, Kidney, Lung) | Detected in all tissues examined; content is generally lower than that of CDP-ribitol in most tissues. | [1] |
| Bacterial Cells | ||
| Bacillus subtilis | Not reported. | N/A |
| Staphylococcus aureus | Not reported. | N/A |
| Escherichia coli | Not reported. | N/A |
Note: The lack of concrete quantitative data highlights a significant knowledge gap and underscores the importance of applying robust analytical methods, as detailed in the following sections, to determine these values.
Experimental Protocols
The accurate quantification of this compound requires meticulous sample preparation to quench metabolic activity rapidly and efficiently extract the analyte, followed by sensitive detection using LC-MS/MS.
Extraction of this compound from Bacterial Cells
This protocol is adapted from established methods for the extraction of acidic metabolites from Gram-positive and Gram-negative bacteria.
Materials:
-
Quenching Solution: 60% methanol in water, pre-chilled to -80°C.
-
Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20) with 0.1 M formic acid, pre-chilled to -20°C.[1]
-
Lysozyme solution (for Gram-positive bacteria): 1 mg/mL lysozyme in Tris buffer (pH 8.0).
-
Glass beads (0.1 mm diameter).
-
High-speed refrigerated centrifuge.
-
Bead beater or vortexer.
Protocol:
-
Cell Culture and Quenching:
-
Grow bacterial cells to the desired optical density in appropriate culture medium.
-
Rapidly quench metabolic activity by adding the cell culture to 4 volumes of pre-chilled quenching solution.
-
Harvest the cells by centrifugation at 5,000 x g for 5 minutes at -20°C.
-
Discard the supernatant and wash the cell pellet once with the quenching solution.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in 1 mL of cold extraction solvent.
-
For Gram-positive bacteria, add lysozyme solution and incubate on ice for 15-30 minutes.
-
Add an equal volume of 0.1 mm glass beads.
-
Disrupt the cells by bead beating for 3 cycles of 30 seconds with 1-minute cooling intervals on ice.
-
Incubate the lysate on ice for 15 minutes to allow for protein precipitation.
-
Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the extract completely using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol in water for LC-MS/MS analysis.
-
Extraction of this compound from Mammalian Cells
This protocol is designed for the extraction of polar metabolites from adherent or suspension mammalian cells.
Materials:
-
Cold Phosphate-Buffered Saline (PBS).
-
Extraction Solvent: 80% methanol in water, pre-chilled to -80°C.
-
Cell scraper (for adherent cells).
-
High-speed refrigerated centrifuge.
Protocol:
-
Cell Culture and Quenching:
-
For adherent cells, aspirate the culture medium and wash the cells twice with cold PBS.
-
For suspension cells, pellet the cells by centrifugation and wash twice with cold PBS.
-
After the final wash, add 1 mL of pre-chilled 80% methanol to the cell pellet or plate.
-
-
Extraction:
-
For adherent cells, use a cell scraper to detach the cells in the extraction solvent.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the suspension vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the extract completely using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of 50% methanol in water for LC-MS/MS analysis.
-
LC-MS/MS Quantification of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar molecules like this compound.
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content. A typical gradient would be:
-
0-2 min: 95% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: 50% B
-
12-13 min: Linear gradient to 95% B
-
13-20 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z for this compound (e.g., [M-H]⁻). The exact m/z should be confirmed with a standard.
-
Product Ions (Q3): Characteristic fragment ions of this compound (e.g., CMP, glycerol-phosphate). These transitions need to be optimized using a pure standard.
-
-
Standard Curve: A standard curve should be prepared using a certified this compound standard, covering the expected physiological concentration range. The standard should be prepared in the same solvent as the final reconstituted samples to account for matrix effects.
Signaling Pathways and Workflows
This compound Biosynthesis Pathway
The primary route for this compound synthesis is through the enzymatic activity of glycerol-3-phosphate cytidylyltransferase.
Caption: Biosynthesis of this compound from Glycerol-3-Phosphate and CTP.
Role of this compound in Wall Teichoic Acid Synthesis
This compound is the donor of glycerol-phosphate units for the polymerization of the poly(glycerol-phosphate) backbone of wall teichoic acids.
Caption: this compound as a substrate for Wall Teichoic Acid polymerization.
Experimental Workflow for this compound Quantification
The following diagram illustrates the logical flow of the experimental procedure for quantifying intracellular this compound.
Caption: Workflow for the quantification of intracellular this compound.
Conclusion
The determination of the physiological concentration of this compound is a crucial step toward understanding its role in cellular metabolism and its potential as a therapeutic target. While quantitative data remains sparse, the protocols and methodologies outlined in this guide provide a robust framework for researchers to accurately measure this important metabolite. The application of these methods will undoubtedly contribute to a more complete picture of the metabolic networks in both prokaryotic and eukaryotic cells, paving the way for new discoveries in cell biology and drug development.
References
The Pivotal Role of CDP-Glycerol in Glycerophospholipid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophospholipids are fundamental components of cellular membranes and play critical roles in signal transduction, energy storage, and protein function. The biosynthesis of these diverse lipid species is a complex and highly regulated process. A key activated intermediate in several of these pathways is Cytidine Diphosphate (CDP)-glycerol. This technical guide provides an in-depth exploration of the role of CDP-glycerol in the biosynthesis of glycerophospholipids, with a particular focus on its central function in the synthesis of teichoic acids in Gram-positive bacteria. This document details the core biochemical pathways, enzymatic mechanisms, quantitative data, and experimental protocols relevant to the study of this compound metabolism, offering valuable insights for researchers in lipidomics, microbiology, and drug development.
Core Biochemical Pathways
The biosynthesis of glycerophospholipids can be broadly categorized into two main routes depending on the organism. In prokaryotes, particularly Gram-positive bacteria, this compound is a crucial precursor for the synthesis of wall teichoic acids (WTAs). In eukaryotes, the analogous activated intermediate for the synthesis of anionic phospholipids such as phosphatidylinositol and cardiolipin is CDP-diacylglycerol (CDP-DAG).[1][2]
This compound Synthesis in Prokaryotes
The synthesis of this compound is a critical step in the teichoic acid biosynthesis pathway.[3] This process is primarily catalyzed by the enzyme glycerol-3-phosphate cytidylyltransferase (also known as TagD or Gro-PCT).[4][5] This enzyme facilitates the reaction between cytidine triphosphate (CTP) and sn-glycerol 3-phosphate to produce this compound and pyrophosphate.[4][5]
The overall reaction is as follows:
CTP + sn-glycerol 3-phosphate ⇌ this compound + Diphosphate [4]
Role of this compound in Wall Teichoic Acid (WTA) Biosynthesis
Wall teichoic acids are anionic polymers of glycerol phosphate or ribitol phosphate that are covalently linked to the peptidoglycan of Gram-positive bacteria.[6] They are essential for cell shape determination, division, and pathogenesis.[7] this compound serves as the activated donor of glycerol-phosphate units for the elongation of the poly(glycerol phosphate) backbone of WTAs.[6]
This polymerization is catalyzed by This compound glycerophosphotransferase (also known as TagF or CGPTase).[8][9] This enzyme transfers glycerol-phosphate from this compound to a growing poly(glycerol phosphate) chain, releasing cytidine monophosphate (CMP).[8]
The reaction can be summarized as:
This compound + (glycerophosphate)n ⇌ CMP + (glycerophosphate)n+1 [8]
CDP-Diacylglycerol Pathway in Eukaryotes
In eukaryotes, the biosynthesis of anionic phospholipids such as phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL) proceeds via the activated intermediate CDP-diacylglycerol (CDP-DAG) .[1][10] This pathway begins with the synthesis of phosphatidic acid (PA), which is then activated by CTP to form CDP-DAG, a reaction catalyzed by CDP-diacylglycerol synthase.[1] CDP-DAG then serves as a branch point for the synthesis of various glycerophospholipids.[1][10]
Quantitative Data
The kinetic parameters of the enzymes involved in this compound biosynthesis have been characterized in several bacterial species. The following table summarizes the available data for Glycerol-3-Phosphate Cytidylyltransferase (GCT).
| Organism | Substrate | Apparent K_m (mM) | Apparent k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Reference |
| Enterococcus faecalis | CTP | 2.42 | 1.51 | 0.62 | [11] |
| Glycerol-3-phosphate | 4.03 | 1.51 | 0.37 | [11] | |
| Listeria monocytogenes | CTP | 1.52 | 4.15 | 2.73 | [11] |
| Glycerol-3-phosphate | 6.56 | 4.15 | 0.63 | [11] | |
| Streptococcus pneumoniae (Gtp2) | Glycerol-2-phosphate | - | - | 288.98 mM⁻¹min⁻¹ | [12] |
| Glycerol-1-phosphate | - | - | 46.24 mM⁻¹min⁻¹ | [12] |
Experimental Protocols
Protocol 1: Assay for Glycerol-3-Phosphate Cytidylyltransferase (GCT) Activity
This protocol is adapted from methods used for the kinetic analysis of GCT.[11]
Materials:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
CTP (Cytidine 5'-triphosphate)
-
Glycerol-3-phosphate
-
Pyrophosphatase
-
Malachite green reagent
-
Purified GCT enzyme
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, CTP, and glycerol-3-phosphate.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified GCT enzyme.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a solution that denatures the enzyme (e.g., perchloric acid).
-
To quantify the pyrophosphate (PPi) produced, add pyrophosphatase to convert PPi to inorganic phosphate (Pi).
-
Add malachite green reagent to the samples and measure the absorbance at a specific wavelength (e.g., 620 nm) to determine the concentration of Pi.
-
Calculate the initial reaction velocity from the rate of Pi formation.
-
Determine the kinetic parameters (K_m and V_max) by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 2: Extraction of Lipids from Bacterial Cells
This is a general protocol for the extraction of total lipids from bacterial cells, based on the Bligh-Dyer method, which can be adapted for the analysis of glycerophospholipids.[13][14][15]
Materials:
-
Bacterial cell culture
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Glass test tubes
Procedure:
-
Harvest bacterial cells from the culture by centrifugation.
-
Wash the cell pellet with PBS to remove residual media.
-
Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Incubate the mixture at room temperature with agitation to lyse the cells and extract the lipids.
-
Induce phase separation by adding an equal volume of chloroform and water, resulting in a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).
-
Centrifuge the mixture to separate the phases. The lower organic phase will contain the lipids.
-
Carefully collect the lower chloroform phase.
-
Wash the organic phase with 0.9% NaCl solution to remove non-lipid contaminants.
-
Dry the lipid extract under a stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C and later analyzed by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Signaling and Regulatory Roles
While this compound itself is primarily recognized as a biosynthetic precursor, the pathways it feeds into have significant regulatory and signaling implications.
-
Wall Teichoic Acids and Cell Regulation: WTAs are crucial for maintaining cell wall integrity and are involved in cell division and morphogenesis in Gram-positive bacteria.[7] The absence of WTA synthesis can lead to defects in the localization of key proteins involved in peptidoglycan cross-linking, such as PBP4 in Staphylococcus aureus.[7] This highlights an indirect regulatory role for the this compound pathway in fundamental cellular processes.
-
CDP-DAG and Phosphoinositide Signaling: In eukaryotes, the CDP-DAG pathway is the entry point for the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives (phosphoinositides).[1] These molecules are central to a vast array of signaling cascades that regulate cell growth, proliferation, differentiation, and membrane trafficking.[16] The availability of CDP-DAG can therefore influence the cellular pool of these critical signaling lipids. The enzyme CDP-diacylglycerol synthetase (CdsA) has been shown to coordinate cell growth and fat storage by diverting phosphatidic acid towards PI synthesis and away from triacylglycerol production.[16]
Conclusion
This compound and its eukaryotic counterpart, CDP-diacylglycerol, are pivotal activated intermediates in the biosynthesis of essential glycerophospholipids. In prokaryotes, this compound is indispensable for the synthesis of wall teichoic acids, which are critical for bacterial viability and pathogenesis, making the enzymes of this pathway attractive targets for novel antimicrobial drug development. In eukaryotes, the CDP-diacylglycerol pathway is central to the production of anionic phospholipids that are not only structural components of membranes but also key players in cellular signaling. A thorough understanding of the biochemical pathways, enzymatic kinetics, and regulatory mechanisms governing the metabolism of these activated glycerol derivatives is crucial for advancing our knowledge in lipid biology and for the development of new therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted roles of this compound and related compounds in cellular physiology and disease.
References
- 1. CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDP-diacylglycerol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: Teichoic acid biosynthesis - Reference pathway [kegg.jp]
- 4. journals.asm.org [journals.asm.org]
- 5. Glycerol-3-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]
- 6. Teichoic acid - Wikipedia [en.wikipedia.org]
- 7. Teichoic acids are temporal and spatial regulators of peptidoglycan cross-linking in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound glycerophosphotransferase - Wikipedia [en.wikipedia.org]
- 9. Molecular Analysis of the tagF Gene, Encoding this compound:Poly(glycerophosphate) Glycerophosphotransferase of Staphylococcus epidermidis ATCC 14990 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipotype.com [lipotype.com]
- 11. "Comparative kinetic analysis of glycerol 3-phosphate cytidylyltransfer" by Ashley N. Merici and Jon A. Friesen [ir.library.illinoisstate.edu]
- 12. Characterization of the CDP-2-Glycerol Biosynthetic Pathway in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Are the Methods for Extracting Bacterial Cell Membrane Lipids? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDP-Diacylglycerol Synthetase Coordinates Cell Growth and Fat Storage through Phosphatidylinositol Metabolism and the Insulin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
understanding the stereochemistry of CDP-glycerol precursors
An In-depth Technical Guide to the Stereochemistry of CDP-Glycerol Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine diphosphate glycerol (this compound) is a critical nucleotide-activated precursor for the biosynthesis of significant cell wall polymers in Gram-positive bacteria, most notably teichoic acids.[1][2][3] These polymers, including wall teichoic acids (WTA) and lipoteichoic acids (LTA), are integral to cell shape determination, division, and pathogenesis, making their biosynthetic pathways attractive targets for novel antibiotic development.[4][5] The stereochemistry of the glycerol phosphate backbone is a fundamental aspect of these structures, dictating the ultimate architecture of the resulting polymers and their interactions with biological systems.[6] This guide provides a detailed examination of the stereochemical considerations in the biosynthesis of this compound, focusing on its precursors and the enzymes that govern their specific configurations.
The Stereoisomers of Glycerol Phosphate
The chirality of this compound is directly inherited from its precursor, glycerol phosphate. Glycerol itself is a prochiral molecule, and its phosphorylation can result in two distinct stereoisomers: sn-glycerol-1-phosphate (Gro1P) and sn-glycerol-3-phosphate (Gro3P). These enantiomers are the primary building blocks for a vast array of phospholipids and cell wall polymers across different domains of life.
-
sn-Glycerol-3-phosphate (Gro3P): This is the common stereoisomer found in the phospholipids of Bacteria and Eukaryotes. It is synthesized by the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis.
-
sn-Glycerol-1-phosphate (Gro1P): This enantiomer forms the backbone of ether lipids in Archaea, a key feature of the "lipid divide" that distinguishes Archaea from Bacteria and Eukaryotes.[7] It is also the precursor for Type I lipoteichoic acids in some Gram-positive bacteria.[1]
A third, achiral isomer, glycerol-2-phosphate, is also found in some bacterial capsular polysaccharides, such as in Streptococcus pneumoniae.[8]
Biosynthetic Pathways of Glycerol Phosphate Precursors
The stereochemical fate of glycerol phosphate is determined by the specific enzymes involved in its synthesis.
Synthesis of sn-Glycerol-3-Phosphate
The primary route to sn-glycerol-3-phosphate is through the action of glycerol-3-phosphate dehydrogenase (GpsA) . This enzyme catalyzes the stereospecific reduction of the ketone group of dihydroxyacetone phosphate (DHAP), using NADH or NADPH as a cofactor.
Synthesis of sn-Glycerol-1-Phosphate
The biosynthesis of sn-glycerol-1-phosphate in archaea is catalyzed by glycerol-1-phosphate dehydrogenase (G1PDH) , which, in contrast to its counterpart in bacteria and eukaryotes, reduces DHAP to the opposite enantiomer.
Synthesis of Glycerol-2-Phosphate
In some bacteria like S. pneumoniae, a distinct pathway exists for the synthesis of glycerol-2-phosphate, which serves as a precursor for CDP-2-glycerol. This involves the enzyme glycerol-2-phosphotransferase (Gtp3) .[8]
The Crucial Role of Glycerol Phosphate Cytidylyltransferase (GCT)
The commitment step in the formation of this compound is the reaction catalyzed by glycerol phosphate cytidylyltransferase (GCT) , also known as TagD in the context of WTA biosynthesis. This enzyme activates glycerol phosphate by transferring a cytidine monophosphate (CMP) moiety from cytidine triphosphate (CTP). The stereospecificity of the GCT enzyme is the definitive factor that determines the stereochemistry of the resulting this compound.[9]
Different organisms possess GCTs with distinct substrate specificities:
-
Bacterial GCTs for WTA Biosynthesis: These enzymes are typically specific for sn-glycerol-3-phosphate, leading to the formation of CDP-sn-3-glycerol, the precursor for wall teichoic acids.[1]
-
Archaeal GCTs: In archaea, the GCT enzymes preferentially use sn-glycerol-1-phosphate.[9]
-
Bacterial GCTs with Broader Specificity: Some bacteria, like Aquifex aeolicus, possess GCTs that can recognize both enantiomers, although often with a preference for one over the other.[9] For instance, the GCT enzyme AQ1368 from Aq. aeolicus shows a 2:1 preference for sn-glycerol-3-phosphate, while the partially purified GCT from the archaeon Archaeoglobus fulgidus has a 4:1 preference for sn-glycerol-1-phosphate.[9]
Downstream Implications: Teichoic Acid Biosynthesis
The stereochemistry of the this compound precursor is critical for the subsequent steps in polymer synthesis. The enzymes that polymerize the glycerol-phosphate units, known as glycerophosphotransferases, exhibit strict stereochemical requirements.
-
Wall Teichoic Acid (WTA): WTA is a poly(sn-glycerol-3-phosphate) polymer. Its synthesis relies on CDP-sn-3-glycerol as the donor substrate for the poly(glycerol phosphate) polymerase (TagF).[4]
-
Lipoteichoic Acid (LTA): Type I LTA is composed of sn-glycerol-1-phosphate units. However, its assembly pathway is different and utilizes phosphatidyl-sn-1-glycerol as the precursor, not this compound.[1]
This distinction underscores the fundamental importance of stereochemistry in segregating biosynthetic pathways and ensuring the correct assembly of complex cellular structures.
Data Presentation
Table 1: Stereospecificity of Glycerol Phosphate Cytidylyltransferases (GCTs)
| Enzyme/Organism Source | Preferred Substrate | Product | Stereoisomer Ratio (sn-G3P : sn-G1P) | Reference |
| Aquifex aeolicus (AQ185) | sn-Glycerol 3-Phosphate | CDP-sn-3-glycerol | Absolutely specific | [9] |
| Aquifex aeolicus (AQ1368) | sn-Glycerol 3-Phosphate | CDP-sn-3-glycerol | 2:1 preference | [9] |
| Archaeoglobus fulgidus | sn-Glycerol 1-Phosphate | CDP-sn-1-glycerol | 1:4 preference | [9] |
| S. pneumoniae (Gtp2) | Glycerol-2-Phosphate | CDP-2-glycerol | Prefers Gro-2-P over Gro-1-P | [8] |
Table 2: Kinetic Parameters for S. pneumoniae Gtp2
| Substrate | kcat/Km (mM-1·min-1) |
| Glycerol-2-phosphate | 288.98 |
| Glycerol-1-phosphate | 46.24 |
| Data from reference[8] |
Visualizations
Caption: Biosynthesis of Glycerol Phosphate Enantiomers.
Caption: GCT Stereospecificity Dictates this compound Product.
Caption: Workflow for Determining GCT Stereospecificity.
Experimental Protocols
Protocol 1: Assay for GCT Stereospecificity via NMR
This protocol is adapted from the method used to characterize GCTs from A. fulgidus and Aq. aeolicus.[10] It cleverly bypasses the need for commercially unavailable sn-glycerol-1-phosphate by using a racemic mixture and a downstream enzyme to create distinguishable products.
Materials:
-
Target GCT enzyme (purified or partially purified)
-
CTP solution (e.g., 100 mM)
-
rac-glycerol phosphate (a 1:1 mixture of sn-1 and sn-3 isomers)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 10 mM MgCl₂)
-
Downstream, non-stereospecific enzyme (e.g., DIPPS from A. fulgidus)
-
Second substrate for downstream enzyme (e.g., l-myo-inositol 1-phosphate)
-
EDTA solution (e.g., 0.5 M, pH 8.0)
-
Alkaline phosphatase
-
³¹P NMR Spectrometer
Procedure:
-
This compound Synthesis:
-
In a reaction vessel, combine the reaction buffer, 4 mM CTP, 4 mM rac-glycerol phosphate, and the target GCT enzyme.
-
Incubate at the optimal temperature for the enzyme (e.g., 80°C for hyperthermophiles) for a set time (e.g., 45 minutes).[10]
-
Stop the reaction by adding EDTA to chelate the Mg²⁺ ions.
-
-
Substrate Cleanup:
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Lyophilize the supernatant.
-
Resuspend the residue in water and treat with alkaline phosphatase to dephosphorylate any remaining CTP and glycerol phosphate substrates. This prevents interference in the NMR analysis.
-
-
Diastereomer Formation:
-
To the cleaned-up this compound mixture, add the buffer and substrates for the downstream enzyme (e.g., DIPPS and l-myo-inositol 1-phosphate).
-
Incubate to allow the formation of the final diastereomeric products (e.g., sn-glycero-1-phospho-3-l-myo-inositol and sn-glycero-3-phospho-3-l-myo-inositol).[9]
-
-
³¹P NMR Analysis:
-
Acquire a ³¹P NMR spectrum of the final reaction mixture.
-
The two diastereomers will have distinct chemical shifts for their phosphodiester groups.
-
Integrate the peaks corresponding to each diastereomer. The ratio of the integrals directly reflects the stereopreference of the GCT enzyme for sn-glycerol-1-phosphate vs. sn-glycerol-3-phosphate.
-
Protocol 2: Cell-Free Multi-Enzyme Synthesis of this compound
This protocol describes an enzymatic cascade to produce this compound from inexpensive starting materials, useful for generating standards or substrates for further study.[2][3]
Enzymes (His-tagged for purification):
-
Glycerol kinase (glpK)
-
Glycerolphosphate cytidylyltransferase (tagD)
-
Uridine kinase (UDK)
-
CMP kinase (URA6)
-
Polyphosphate kinase (PPK3)
-
Inorganic pyrophosphatase (PPA)
Materials:
-
Cytidine
-
Glycerol
-
Polyphosphate (PolyP)
-
ATP (catalytic amount)
-
Reaction Buffer (e.g., optimized for pH, temperature, and MgCl₂ concentration)
-
IMAC resin for enzyme purification
-
HPAEC-UV and/or MALDI-TOF-MS for analysis
Procedure:
-
Enzyme Expression and Purification:
-
Express each of the six enzymes recombinantly in E. coli.
-
Purify each enzyme using immobilized metal affinity chromatography (IMAC).
-
Determine the concentration and activity of each purified enzyme stock.
-
-
Cascade Reaction Setup:
-
In a reaction vessel, combine the reaction buffer with the starting substrates: cytidine, glycerol, and polyphosphate.
-
Add a catalytic amount of ATP to initiate the cycle.
-
Add the purified enzymes (glpK, tagD, UDK, URA6, PPK3, and PPA) to the reaction mixture. Optimal enzyme ratios may need to be determined empirically or through a Design of Experiments (DoE) approach.[3]
-
-
Reaction and Monitoring:
-
Incubate the reaction under optimal conditions (e.g., 37°C).
-
Take time-point samples and monitor the consumption of cytidine and the formation of this compound and other intermediates (CMP, CDP, CTP) using HPAEC-UV.
-
-
Product Confirmation:
-
Confirm the identity of the final product as this compound using MALDI-TOF-MS, looking for the expected mass-to-charge ratio (e.g., 476.05 m/z for [M-H]⁻).[2]
-
Protocol 3: Analysis of Teichoic Acids by PAGE
This method allows for the rapid analysis of WTA and LTA polymer length and relative abundance.[5][11]
Materials:
-
Bacterial cell pellet
-
Tris-HCl buffers
-
SDS solution
-
Trichloroacetic acid (TCA) or NaOH for WTA hydrolysis
-
1-Butanol for LTA extraction
-
Acrylamide/bis-acrylamide solution (e.g., 30% T, 6% C)
-
Ammonium persulfate (APS) and TEMED
-
Alcian Blue stain
-
Silver stain kit
Procedure (WTA Extraction):
-
Isolate Peptidoglycan: Lyse bacterial cells (e.g., with bead beating in SDS) and perform extensive washing steps to isolate the peptidoglycan sacculi, to which WTA is covalently attached.
-
Hydrolyze WTA: Release the WTA polymers from the peptidoglycan by mild acid (e.g., 5% TCA at 4°C) or base (e.g., 0.1 M NaOH) hydrolysis.[5]
-
Neutralize and Prepare Sample: Neutralize the hydrolysate and prepare it for loading onto the gel.
Procedure (PAGE):
-
Cast Gel: Prepare a high-percentage polyacrylamide gel (e.g., 20% T, 6% C) suitable for resolving the charged TA polymers.
-
Electrophoresis: Load the prepared TA extracts and run the gel in a chilled buffer system.
-
Staining:
-
First, stain the gel with Alcian Blue, which specifically binds to the anionic phosphate groups of the teichoic acids.
-
Subsequently, perform silver staining to enhance the visualization of the bands. The resulting ladder of bands represents the distribution of TA polymer lengths.
-
References
- 1. Generation of glucosylated sn -1-glycerolphosphate teichoic acids: glycerol stereochemistry affects synthesis and antibody interaction - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00206B [pubs.rsc.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. A Cell-Free Multi-enzyme Cascade Reaction for the Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teichoic acid - Wikipedia [en.wikipedia.org]
- 5. Extraction and Analysis of Bacterial Teichoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of glucosylated sn-1-glycerolphosphate teichoic acids: glycerol stereochemistry affects synthesis and antibody interaction - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Glycerol 1-phosphate - Wikipedia [en.wikipedia.org]
- 8. Characterization of the CDP-2-Glycerol Biosynthetic Pathway in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycerol Phosphate Cytidylyltransferase Stereospecificity Is Key to Understanding the Distinct Stereochemical Compositions of Glycerophosphoinositol in Bacteria and Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. scispace.com [scispace.com]
Methodological & Application
In Vitro Synthesis of Teichoic Acid Using CDP-Glycerol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teichoic acids (TAs) are anionic polymers found in the cell walls of most Gram-positive bacteria, playing crucial roles in cell shape determination, division, and pathogenesis. The biosynthesis of wall teichoic acid (WTA) is a complex process involving a series of enzymatic reactions, with cytidine diphosphate-glycerol (CDP-glycerol) serving as a key precursor for the formation of the poly(glycerol phosphate) backbone. The in vitro reconstitution of this pathway provides a powerful tool for studying the individual enzymatic steps, screening for inhibitors, and developing novel antimicrobial agents. These application notes provide detailed protocols for the in vitro synthesis of teichoic acid, focusing on the sequential enzymatic reactions starting from the lipid carrier undecaprenyl phosphate.
Principle of In Vitro Wall Teichoic Acid Synthesis
The in vitro synthesis of the poly(glycerol phosphate) WTA backbone is a multi-step enzymatic process that can be reconstituted using purified recombinant enzymes and the necessary substrates. The process begins with the formation of a linkage unit attached to a lipid carrier, undecaprenyl phosphate (Und-P), followed by the polymerization of glycerol-3-phosphate units from this compound. The key enzymes involved in this process, primarily from model organisms like Bacillus subtilis and Staphylococcus aureus, are TagO, TagA, TagB, and TagF.
Data Presentation
Table 1: Key Enzymes in In Vitro Poly(glycerol phosphate) Wall Teichoic Acid Synthesis
| Enzyme Name | Gene Name | Organism (example) | Function | EC Number |
| UDP-GlcNAc:Und-P GlcNAc-1-phosphate transferase | tagO (tarO) | Bacillus subtilis, Staphylococcus aureus | Transfers GlcNAc-1-phosphate to Und-P to form Und-PP-GlcNAc. | 2.7.8.33 |
| UDP-ManNAc:GlcNAc-PP-Und ManNAc transferase | tagA (tarA) | Bacillus subtilis, Staphylococcus aureus | Transfers N-acetylmannosamine (ManNAc) to Und-PP-GlcNAc. | 2.4.1.187 |
| This compound:ManNAc-GlcNAc-PP-Und glycerophosphotransferase | tagB (tarB) | Bacillus subtilis, Staphylococcus aureus | Transfers the first glycerol-3-phosphate unit to the linkage unit. | 2.7.8.44 |
| Poly(glycerol phosphate) polymerase | tagF | Bacillus subtilis | Polymerizes glycerol-3-phosphate units from this compound to the growing chain. | 2.7.8.12 |
Table 2: Typical Reaction Conditions for In Vitro WTA Synthesis Steps
| Parameter | TagO Reaction | TagA Reaction | TagB Reaction | TagF Reaction (Polymerization) |
| Enzyme Concentration | 1-5 µM | 1-5 µM | 1-5 µM | 0.1-1 µM |
| Substrate(s) | Und-P, UDP-GlcNAc | Und-PP-GlcNAc, UDP-ManNAc | Und-PP-GlcNAc-ManNAc, this compound | Primed Linkage Unit-PP-Und, CDP-[14C]glycerol |
| Substrate Concentration | 10-50 µM Und-P, 100-200 µM UDP-GlcNAc | 10-50 µM Und-PP-GlcNAc, 100-200 µM UDP-ManNAc | 10-50 µM Linkage Unit, 100-500 µM this compound | 10-50 µM Primed Linkage Unit, 100-500 µM CDP-[14C]glycerol |
| Buffer | 50 mM Tris-HCl, pH 7.5 | 50 mM Tris-HCl, pH 7.5 | 50 mM Tris-HCl, pH 8.0 | 50 mM Tris-HCl, pH 7.5 |
| Additives | 10 mM MgCl2, 0.5% Triton X-100 | 10 mM MgCl2, 0.5% Triton X-100 | 10 mM MgCl2, 0.5% Triton X-100 | 10 mM MgCl2, 0.5% Triton X-100 |
| Temperature | 37°C | 37°C | 30-37°C | 30-37°C |
| Incubation Time | 1-4 hours | 1-4 hours | 2-8 hours | 1-23 hours |
Note: Optimal conditions may vary depending on the specific enzyme source and purity. It is recommended to perform initial optimization experiments.
Experimental Protocols
Protocol 1: Purification of Recombinant His-tagged WTA Biosynthesis Enzymes
This protocol describes a general method for the expression and purification of His-tagged TagO, TagA, TagB, and TagF from E. coli.
1. Expression in E. coli a. Transform E. coli BL21(DE3) with an expression vector containing the gene of interest with an N- or C-terminal His-tag. b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours. d. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Cell Lysis a. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to ensure complete lysis. d. For membrane-associated proteins like TagO, add a detergent (e.g., 1% Triton X-100 or DDM) to the lysis buffer to solubilize the protein. e. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
3. Affinity Chromatography a. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). b. Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). d. Collect fractions and analyze by SDS-PAGE to assess purity.
4. Dialysis and Storage a. Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). b. Determine the protein concentration using a Bradford or BCA assay. c. Aliquot the purified enzyme and store at -80°C.
Protocol 2: In Vitro Synthesis of Poly(glycerol phosphate) Teichoic Acid
This protocol outlines the sequential enzymatic reactions for the in vitro synthesis of the WTA backbone.
Step 1: Synthesis of Und-PP-GlcNAc (catalyzed by TagO) a. Prepare a reaction mixture containing:
- 50 mM Tris-HCl, pH 7.5
- 10 mM MgCl2
- 0.5% (v/v) Triton X-100
- 50 µM Undecaprenyl phosphate (Und-P)
- 200 µM UDP-GlcNAc
- 2 µM purified TagO enzyme b. Incubate the reaction at 37°C for 2 hours. c. The product, Und-PP-GlcNAc, can be used directly in the next step or purified by chromatography if necessary.
Step 2: Synthesis of Und-PP-GlcNAc-ManNAc (catalyzed by TagA) a. To the reaction mixture from Step 1, add:
- 200 µM UDP-ManNAc
- 2 µM purified TagA enzyme b. Incubate the reaction at 37°C for another 2 hours.
Step 3: Priming with the First Glycerol-3-Phosphate (catalyzed by TagB) a. To the reaction mixture from Step 2, add:
- 500 µM this compound
- 2 µM purified TagB enzyme b. Incubate the reaction at 37°C for 4 hours. The product is the primed linkage unit ready for polymerization.
Step 4: Polymerization of Poly(glycerol phosphate) (catalyzed by TagF) a. To the reaction mixture from Step 3, add:
- 500 µM CDP-[14C]glycerol (for radiolabeling and quantification)
- 0.5 µM purified TagF enzyme b. Incubate the reaction at 37°C for up to 23 hours.[1] The progress of the polymerization can be monitored over time.
5. Analysis of the Product a. The final product, poly(glycerol phosphate)-linkage unit-PP-Und, can be analyzed by various methods. b. Thin-Layer Chromatography (TLC): Spot the reaction mixture on a silica gel TLC plate and develop with an appropriate solvent system (e.g., chloroform/methanol/water/ammonium hydroxide). Visualize radiolabeled products by autoradiography. c. Gel Filtration Chromatography: Analyze the size of the synthesized polymer by passing the reaction mixture through a size-exclusion column.[1] d. Quantification: The incorporation of [14C]glycerol phosphate can be quantified by scintillation counting of the polymer fraction.
Mandatory Visualizations
Caption: In vitro enzymatic synthesis of poly(glycerol phosphate) wall teichoic acid.
References
Application Notes and Protocols for the Enzymatic Synthesis of CDP-Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine diphosphate glycerol (CDP-glycerol) is a critical nucleotide-activated sugar intermediate in the biosynthesis of essential cell wall components in Gram-positive bacteria, such as teichoic acids.[1][2][3] The enzymes involved in the synthesis of these polymers are significant targets for the development of novel antimicrobial agents. Furthermore, this compound is a necessary precursor for the in vitro synthesis of bacterial capsule polymers, which are key antigens in glycoconjugate vaccine development.[4] Chemical synthesis of this compound is often complex and results in low yields, making enzymatic synthesis a more efficient and attractive alternative.[5]
These application notes provide detailed protocols for the enzymatic synthesis of this compound using a multi-enzyme cascade reaction, offering a robust method for producing this valuable compound for research and development purposes.
Biochemical Pathway for this compound Synthesis
The enzymatic synthesis of this compound can be achieved through various enzyme cascade systems. A common approach involves a multi-enzyme cascade starting from the readily available and inexpensive substrates, cytidine and glycerol.[1][2] An alternative pathway has been characterized in Streptococcus pneumoniae, which also culminates in the formation of this compound.[6]
A five-enzyme cascade reaction has been developed to synthesize this compound from cytidine and glycerol, incorporating an ATP regeneration system to enhance cost-effectiveness.[1][2] The core of this pathway involves the phosphorylation of glycerol to glycerol-3-phosphate, which is then activated with CTP to form this compound.
Below is a diagram illustrating a multi-enzyme cascade for the synthesis of this compound.
Caption: Multi-enzyme cascade for this compound synthesis.
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of this compound, including enzyme expression and purification, the synthesis reaction, and product analysis.
Expression and Purification of Recombinant Enzymes
The enzymes for the cascade reaction (URA6, UDK, PPK3, glpK, and tagD) are expressed in E. coli and purified using immobilized metal affinity chromatography (IMAC).[1][5]
Protocol:
-
Gene Synthesis and Cloning: Codon-optimize the genes for the five enzymes for expression in E. coli. Synthesize the genes with a C-terminal 6x His-tag and clone them into a suitable expression vector (e.g., pET vectors).
-
Transformation: Transform E. coli BL21(DE3) with the expression plasmids.
-
Pre-culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the pre-culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for a further 16-20 hours at a reduced temperature (e.g., 20°C).
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 20 min at 4°C).
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors) and lyse the cells by sonication.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris.
-
IMAC Purification: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Washing: Wash the column extensively with wash buffer to remove unbound proteins.
-
Elution: Elute the His-tagged proteins with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified enzymes to a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) using dialysis or a desalting column.
-
Concentration and Storage: Concentrate the purified enzymes and store them at -80°C. Determine the protein concentration using a standard method (e.g., Bradford assay).
Enzymatic Synthesis of this compound
This protocol describes a one-pot synthesis of this compound using the purified enzymes.
Reaction Components:
| Component | Final Concentration |
| Cytidine | 50 mM |
| Glycerol | 100 mM |
| Polyphosphate | 100 mM |
| ATP | 2 mM |
| MgCl₂ | 20 mM |
| Tris-HCl (pH 8.5) | 100 mM |
| URA6 | 1 µM |
| UDK | 1 µM |
| PPK3 | 1 µM |
| glpK | 1 µM |
| tagD | 1 µM |
Protocol:
-
Prepare a reaction mixture containing all the components listed in the table above in a total volume of 1 mL.
-
Incubate the reaction mixture at 37°C for 18-24 hours with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at different time points for analysis.
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ethanol to precipitate the enzymes.
-
Centrifuge the terminated reaction mixture to remove the precipitated enzymes. The supernatant contains the synthesized this compound.
Purification of this compound
The synthesized this compound can be purified from the reaction mixture using anion-exchange chromatography.
Protocol:
-
Equilibrate a suitable anion-exchange column (e.g., a HiTrap Q HP column) with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Load the supernatant from the synthesis reaction onto the column.
-
Wash the column with the low-salt buffer to remove unbound components.
-
Elute the bound nucleotides with a linear gradient of a high-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl).
-
Collect fractions and analyze them for the presence of this compound.
-
Pool the fractions containing pure this compound and desalt them using a suitable method (e.g., size-exclusion chromatography or dialysis).
-
Lyophilize the purified this compound to obtain a stable powder.
Analysis of this compound Synthesis
The synthesis of this compound and the intermediates can be monitored and quantified using High-Performance Anion-Exchange Chromatography with UV detection (HPAEC-UV) and confirmed by Mass Spectrometry.[1][2]
HPAEC-UV Analysis:
-
Column: A strong anion-exchange column (e.g., Dionex DNApac PA100).
-
Mobile Phase: A gradient of sodium perchlorate or sodium chloride in a buffered solution.
-
Detection: UV absorbance at 271 nm.
-
Quantification: Use external standards of cytidine, CMP, CDP, CTP, and if available, this compound to create a standard curve for quantification.
Mass Spectrometry Analysis:
-
Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to confirm the identity of the product by its mass-to-charge ratio.[1][6]
Quantitative Data Summary
The efficiency of the enzymatic synthesis of this compound is dependent on several factors, including enzyme concentration, substrate concentration, temperature, and pH.
Table 1: Optimal Reaction Conditions for this compound Synthesis
| Parameter | Optimal Value/Range | Reference |
| Temperature | 30 - 40 °C | [1] |
| pH | 8.0 - 9.0 | [1] |
| MgCl₂ Concentration | 10 - 30 mM | [1] |
| Substrate Conversion | Up to 89% (with respect to cytidine) | [1][2] |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Gtp2 (S. pneumoniae) | Glycerol-2-phosphate | 0.23 ± 0.02 | 1.3 ± 0.03 | [6] |
| Gtp2 (S. pneumoniae) | CTP | 0.11 ± 0.01 | 1.4 ± 0.03 | [6] |
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from enzyme production to the final purified product.
Caption: Experimental workflow for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. A Cell-Free Multi-enzyme Cascade Reaction for the Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. A cell‐free multi‐enzyme cascade for the synthesis of CDP‐glycerol: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Characterization of the CDP-2-Glycerol Biosynthetic Pathway in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDP-Glycerol Assays in Enzyme Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine diphosphate glycerol (CDP-glycerol) is a critical nucleotide-activated sugar intermediate in the biosynthesis of essential cell wall components in Gram-positive bacteria, particularly teichoic acids. Enzymes that synthesize or utilize this compound are attractive targets for the development of novel antibacterial agents. The this compound assay is a versatile tool for measuring the activity of these enzymes, enabling kinetic studies, inhibitor screening, and characterization of drug candidates.
These application notes provide detailed protocols for assays involving two key enzymes in the wall teichoic acid (WTA) biosynthesis pathway:
-
CTP:Glycerol-3-Phosphate Cytidylyltransferase (TarD/TagD): This enzyme catalyzes the formation of this compound from CTP and glycerol-3-phosphate.
-
This compound:Poly(glycerophosphate) Glycerophosphotransferase (TagF): This enzyme polymerizes glycerolphosphate units from this compound onto a growing poly(glycerophosphate) chain.
Signaling Pathway and Experimental Workflow
The biosynthesis of poly(glycerol-phosphate) wall teichoic acid is a multi-step process. The following diagram illustrates the core enzymatic reactions relevant to the this compound assays.
The following diagram outlines the general workflow for a this compound-based enzyme assay.
Data Presentation
The following tables summarize key quantitative data for the enzymes discussed in these protocols.
Table 1: Kinetic Parameters of CTP:Glycerol-3-Phosphate Cytidylyltransferase (TarD) from Staphylococcus aureus [1]
| Substrate | Km (µM) | kcat (s-1) |
| CTP | 21 ± 4.1 | 2.6 ± 0.2 |
| Glycerol-3-Phosphate | 36 ± 5.8 | 2.6 ± 0.2 |
Table 2: Reaction Conditions for this compound:Poly(glycerophosphate) Glycerophosphotransferase (TagF) Assay [2]
| Parameter | Condition |
| Enzyme (TagF) | 50 - 125 nM |
| Substrate | 6 mM this compound |
| Buffer | 25 mM EPPS, 35 mM MgCl2, pH 8.0 |
| Reaction Volume | 200 µL |
| Temperature | Room Temperature |
| Quenching Agent | 4 M Urea |
Experimental Protocols
Protocol 1: Assay for CTP:Glycerol-3-Phosphate Cytidylyltransferase (TarD) Activity
This protocol is designed to measure the formation of this compound from CTP and glycerol-3-phosphate, catalyzed by TarD. The reaction products are separated and quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified TarD enzyme
-
CTP solution (stock concentration, e.g., 100 mM)
-
Glycerol-3-phosphate solution (stock concentration, e.g., 100 mM)
-
Reaction Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.5
-
Quenching Solution: 1 M Perchloric Acid
-
Neutralization Solution: 3 M Potassium Carbonate
-
HPLC system with a UV detector
-
Anion-exchange HPLC column (e.g., WAX-1)
-
Mobile Phase A: 10 mM KH2PO4, pH 4.5
-
Mobile Phase B: 1 M KH2PO4, 1 M KCl, pH 4.5
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube on ice. For a 100 µL reaction, combine:
-
50 µL of 2x Reaction Buffer
-
Variable volumes of CTP and glycerol-3-phosphate to achieve desired final concentrations (refer to Table 1 for Km values to guide concentration selection).
-
Nuclease-free water to a final volume of 90 µL.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Initiation:
-
Initiate the reaction by adding 10 µL of a suitable concentration of purified TarD enzyme.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching:
-
Stop the reaction by adding 10 µL of 1 M perchloric acid.
-
Incubate on ice for 5 minutes.
-
-
Neutralization and Sample Preparation:
-
Neutralize the reaction by adding a calculated volume of 3 M potassium carbonate.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Set the UV detector to 271 nm (the absorbance maximum for cytidine nucleotides).
-
Equilibrate the anion-exchange column with the starting mobile phase conditions.
-
Inject the prepared sample.
-
Elute the nucleotides using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 0% to 100% B over 30 minutes.
-
Identify and quantify the this compound peak based on the retention time of a standard and the peak area.
-
Protocol 2: Assay for this compound:Poly(glycerophosphate) Glycerophosphotransferase (TagF) Activity (CMP Release Assay)[2]
This protocol measures the activity of TagF by quantifying the release of CMP from the substrate this compound.
Materials:
-
Purified TagF enzyme
-
This compound solution (stock concentration, e.g., 100 mM)
-
Reaction Buffer: 25 mM EPPS, 35 mM MgCl2, pH 8.0
-
Quenching Solution: 8 M Urea
-
HPLC system with a UV detector
-
Gel filtration or anion-exchange HPLC column
-
Appropriate mobile phase for the chosen column
Procedure:
-
Reaction Setup:
-
In a 200 µL reaction volume, combine:
-
Reaction Buffer
-
Purified TagF enzyme to a final concentration of 50-125 nM.
-
-
Pre-incubate at room temperature for 5 minutes.
-
-
Reaction Initiation:
-
Start the reaction by adding this compound to a final concentration of 6 mM.
-
Incubate at room temperature for a specific time interval (e.g., 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Terminate the reaction by adding an equal volume of 8 M Urea.
-
-
Product Analysis:
-
Option A: Gel Filtration Chromatography:
-
Separate the reaction products based on size. The high molecular weight poly(glycerol phosphate) polymer will elute in the void volume, while the smaller CMP and unreacted this compound will be retained.
-
Quantify the CMP peak.
-
-
Option B: Anion-Exchange HPLC (as in Protocol 1):
-
Separate CMP, this compound, and any potential CDP byproduct.
-
Quantify the CMP peak by comparing its area to a standard curve.
-
-
Logical Relationships in Teichoic Acid Biosynthesis Inhibition
The following diagram illustrates the logical flow for identifying inhibitors of the teichoic acid biosynthesis pathway.
References
Application Notes and Protocols for Radiolabeled CDP-Glycerol in Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing radiolabeled Cytidine Diphosphate (CDP)-glycerol in tracer experiments to investigate key biological pathways. The protocols focus on the biosynthesis of teichoic acids in Gram-positive bacteria and the synthesis of glycerophospholipids, both critical processes in cell physiology and potential targets for novel therapeutics.
Application: Tracing Wall Teichoic Acid (WTA) Biosynthesis
Radiolabeled CDP-glycerol is an essential tool for elucidating the enzymatic steps and kinetics of wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria. WTA is a major component of the bacterial cell wall, playing crucial roles in cell division, biofilm formation, and pathogenesis. The protocols below describe an in vitro assay to monitor the incorporation of radiolabeled glycerol phosphate from CDP-[¹⁴C]glycerol into the growing poly(glycerol phosphate) chain of WTA.
Signaling Pathway: Wall Teichoic Acid Biosynthesis
The biosynthesis of the poly(glycerol phosphate) backbone of WTA is a multi-step process initiated in the cytoplasm and culminating on the cell surface. The key enzymes involved in the synthesis of the linkage unit and the subsequent polymerization of the glycerol phosphate chain are outlined in the diagram below.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Radiolabeled [¹⁴C]this compound
This protocol is adapted from a cell-free multi-enzyme cascade system and can be used to produce radiolabeled this compound by utilizing [¹⁴C]glycerol as a starting substrate.[1][2]
Materials:
-
[¹⁴C]Glycerol (specific activity ≥ 50 mCi/mmol)
-
Glycerol kinase (GlpK)
-
Glycerol-3-phosphate cytidylyltransferase (TagD)
-
ATP (Adenosine triphosphate)
-
CTP (Cytidine triphosphate)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
Thin Layer Chromatography (TLC) system (e.g., silica gel plates)
-
Phosphorimager or liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
50 mM Tris-HCl (pH 8.0)
-
10 mM MgCl₂
-
1 mM DTT
-
5 mM ATP
-
2 mM CTP
-
10 µCi [¹⁴C]Glycerol
-
1 µg Glycerol kinase (GlpK)
-
1 µg Glycerol-3-phosphate cytidylyltransferase (TagD)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitoring Reaction Progress: Spot 1 µL of the reaction mixture onto a TLC plate at different time points (e.g., 0, 1, 2, and 4 hours). Develop the TLC plate using an appropriate solvent system (e.g., isobutyric acid:ammonia:water, 66:1:33, v/v/v).
-
Analysis: Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager. The spot corresponding to [¹⁴C]this compound will migrate differently from [¹⁴C]glycerol and [¹⁴C]glycerol-3-phosphate.
-
Purification (Optional): If necessary, the [¹⁴C]this compound can be purified from the reaction mixture using anion-exchange chromatography.
-
Quantification: Determine the concentration and specific activity of the synthesized [¹⁴C]this compound using a combination of UV-spectrophotometry (for total this compound concentration) and liquid scintillation counting (for radioactivity).
Protocol 2: In Vitro WTA Polymerization Assay
This assay measures the incorporation of [¹⁴C]glycerol phosphate from [¹⁴C]this compound into the growing WTA polymer using isolated bacterial membranes.
Materials:
-
[¹⁴C]this compound (synthesized as per Protocol 1)
-
Bacterial membrane preparation (e.g., from Staphylococcus aureus or Bacillus subtilis)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Liquid scintillation cocktail and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Prepare membrane vesicles from the bacterial strain of interest using standard methods such as sonication or French press, followed by ultracentrifugation. Resuspend the membrane pellet in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
50 µg of bacterial membrane preparation
-
100 µM [¹⁴C]this compound (final concentration)
-
Reaction Buffer to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction at 30°C. Collect 20 µL aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Stopping the Reaction: Stop the reaction for each aliquot by adding 1 mL of ice-cold 10% TCA.
-
Precipitation and Filtration: Incubate the TCA-treated samples on ice for 30 minutes to precipitate the newly synthesized polymer. Collect the precipitate by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters three times with 5 mL of cold 5% TCA to remove unincorporated [¹⁴C]this compound.
-
Quantification: Place the dried filters into scintillation vials, add a liquid scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of glycerol phosphate incorporated into the polymer at each time point (in pmol) based on the specific activity of the [¹⁴C]this compound.
Data Presentation
Table 1: Time Course of [¹⁴C]Glycerol Phosphate Incorporation into WTA
| Incubation Time (minutes) | Radioactivity (CPM) | [¹⁴C]Glycerol Phosphate Incorporated (pmol) |
| 0 | 150 | 0.5 |
| 15 | 2,500 | 8.3 |
| 30 | 5,200 | 17.3 |
| 60 | 9,800 | 32.7 |
| 120 | 15,500 | 51.7 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Application: Tracing Glycerophospholipid Biosynthesis
Radiolabeled this compound can be used to trace the synthesis of key glycerophospholipids, such as phosphatidylglycerol (PG) and cardiolipin (CL), through the CDP-diacylglycerol (CDP-DAG) pathway. This is particularly relevant in both prokaryotic and eukaryotic systems where these lipids are essential for membrane structure and function.
Signaling Pathway: Glycerophospholipid Synthesis via CDP-DAG
The CDP-diacylglycerol pathway is a central route for the synthesis of several important phospholipids. The pathway begins with the formation of phosphatidic acid, which is then converted to the activated intermediate CDP-diacylglycerol. This intermediate serves as a donor of the phosphatidate moiety for the synthesis of phosphatidylserine, phosphatidylinositol, and phosphatidylglycerol.
Experimental Protocols
Protocol 3: In Vitro Glycerophospholipid Synthesis Assay
This protocol describes a method to monitor the synthesis of phosphatidylglycerol (PG) from [¹⁴C]glycerol-3-phosphate, which is first converted to [¹⁴C]CDP-diacylglycerol in a coupled enzyme reaction.
Materials:
-
[¹⁴C]Glycerol-3-phosphate (specific activity ≥ 50 mCi/mmol)
-
Acyl-CoA (e.g., oleoyl-CoA)
-
Glycerol-3-phosphate acyltransferase (GPAT)
-
Lysophosphatidic acid acyltransferase (LPAAT)
-
CDP-diacylglycerol synthase (CDS)
-
Phosphatidylglycerophosphate synthase (PGPS)
-
CTP
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100
-
Lipid extraction solvents: Chloroform, Methanol, 0.9% NaCl
-
TLC plates (silica gel) and developing chamber
-
Phosphorimager or liquid scintillation counter
Procedure:
-
Reaction Setup: In a glass tube, prepare the following reaction mixture:
-
50 mM HEPES (pH 7.5)
-
5 mM MgCl₂
-
1 mM DTT
-
0.1% Triton X-100
-
100 µM Acyl-CoA
-
50 µM [¹⁴C]Glycerol-3-phosphate (1 µCi)
-
2 mM CTP
-
Enzyme mix (GPAT, LPAAT, CDS, PGPS)
-
Nuclease-free water to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction at 37°C for 60 minutes.
-
Lipid Extraction: Stop the reaction by adding 375 µL of chloroform:methanol (1:2, v/v). Vortex thoroughly. Add 125 µL of chloroform and vortex. Add 125 µL of 0.9% NaCl and vortex. Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
TLC Analysis: Carefully collect the lower organic phase containing the lipids. Spot the extracted lipids onto a silica gel TLC plate. Develop the plate in a solvent system suitable for separating phospholipids (e.g., chloroform:methanol:acetic acid, 65:25:10, v/v/v).
-
Visualization and Quantification: Dry the TLC plate and expose it to a phosphorimager screen to visualize the radiolabeled lipids. The spots corresponding to phosphatidic acid, CDP-diacylglycerol, and phosphatidylglycerol can be identified based on their migration relative to standards. Scrape the silica from the spots of interest into scintillation vials and quantify the radioactivity by liquid scintillation counting.
Data Presentation
Table 2: Distribution of Radioactivity in a Glycerophospholipid Synthesis Assay
| Lipid Species | Radioactivity (CPM) | Percentage of Total Incorporated Radioactivity (%) |
| Phosphatidic Acid (PA) | 8,500 | 28.3 |
| CDP-Diacylglycerol (CDP-DAG) | 15,000 | 50.0 |
| Phosphatidylglycerol (PG) | 6,500 | 21.7 |
| Total | 30,000 | 100.0 |
Note: The data presented are hypothetical and for illustrative purposes only. The distribution of radioactivity will depend on the relative activities of the enzymes in the reaction mixture and the incubation time.
Experimental Workflow Overview
The general workflow for conducting tracer experiments with radiolabeled this compound involves several key stages, from the preparation of the radiolabeled tracer to the final analysis of the labeled products.
References
Application of CDP-Glycerol Analogs in Drug Discovery: Targeting Teichoic Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antibacterial targets and therapeutic agents. The biosynthesis of wall teichoic acids (WTAs), anionic glycopolymers crucial for the viability, virulence, and antibiotic resistance of many Gram-positive bacteria, presents a compelling target for new drug development. Central to WTA synthesis is the activated glycerol donor, cytidine diphosphate glycerol (CDP-glycerol). Enzymes that synthesize and utilize this compound, such as glycerol-3-phosphate cytidylyltransferase (TarD) and the poly(glycerol phosphate) polymerases (e.g., TagF), are attractive targets for inhibition. This document provides detailed application notes and protocols for the use of this compound analogs in the discovery and characterization of inhibitors of WTA biosynthesis.
Signaling Pathway: Wall Teichoic Acid Biosynthesis in Staphylococcus aureus
The biosynthesis of WTAs in S. aureus is a multi-step process that occurs on the cytoplasmic face of the cell membrane, followed by transport across the membrane and attachment to the peptidoglycan. The pathway involves several key enzymes that are targets for this compound analogs and other inhibitors.
Experimental Workflow for Drug Discovery
The discovery of inhibitors targeting WTA biosynthesis using this compound analogs typically follows a structured workflow, from initial screening to lead optimization.
Quantitative Data of WTA Biosynthesis Inhibitors
The following table summarizes the activity of known inhibitors of the WTA biosynthesis pathway. While specific this compound analogs with published IC50/Ki values are limited, related inhibitors of the pathway provide a benchmark for potency.
| Compound/Analog | Target Enzyme | Assay Type | Organism | Activity (MIC/IC50/Ki) | Reference |
| Targocil | TarG | Whole-Cell | S. aureus RN4220 | MIC: 0.2 µM | [1][2] |
| 1835F03 | TarG | Whole-Cell | S. aureus RN4220 | MIC: 2.5-5 µM | [1][2] |
| Compound 15 | TarG | Whole-Cell | S. aureus RN4220 | MIC: 1.6 µM | [1][2] |
| Compound 38 (Targocil) | TarG | Whole-Cell | S. aureus MW2 (MRSA) | MIC: 0.2 µM | [1][2] |
| 5'-O-[N-(D-alanyl)-sulfamoyl]adenosine | DltA | In vitro | Bacillus subtilis | Ki: 232 nM | [3] |
| Compound 1771 | LtaS | Whole-Cell | S. aureus (MRSA) | MIC: 5.3 µg/mL | [3] |
Experimental Protocols
Protocol 1: Glycerol-3-Phosphate Cytidylyltransferase (TarD) Inhibition Assay
This assay measures the activity of TarD by quantifying the production of pyrophosphate (PPi) using a coupled enzymatic reaction that generates a fluorescent signal.
Materials:
-
Purified recombinant TarD enzyme
-
Glycerol-3-phosphate (G3P)
-
Cytidine triphosphate (CTP)
-
Assay Buffer: 50 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT
-
PPi detection kit (e.g., PPiLight™ Inorganic Pyrophosphate Assay)
-
This compound analog inhibitors
-
96-well white, opaque microplates
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, G3P (final concentration 1 mM), and TarD enzyme (final concentration 50 nM).
-
Add the this compound analog inhibitor to the desired final concentration. A dilution series should be prepared to determine the IC50.
-
Initiate the reaction by adding CTP (final concentration 500 µM).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the PPi detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Poly(glycerol phosphate) Polymerase (TagF) Inhibition Assay
This protocol measures the incorporation of radiolabeled glycerol phosphate from CDP-[¹⁴C]glycerol into a lipid-linked acceptor, simulating the polymerization step of WTA biosynthesis.
Materials:
-
Purified recombinant TagF enzyme
-
CDP-[¹⁴C]glycerol (specific activity ~50-60 mCi/mmol)
-
Synthetic lipid acceptor (e.g., a soluble analog of the natural lipid intermediate)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 30 mM MgCl₂
-
This compound analog inhibitors
-
Scintillation cocktail
-
Filter paper (e.g., Whatman 3MM)
-
Trichloroacetic acid (TCA), 10% (w/v)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, synthetic lipid acceptor (final concentration 200 µM), and TagF enzyme (final concentration 10 nM).
-
Add the this compound analog inhibitor to the desired final concentration.
-
Initiate the reaction by adding CDP-[¹⁴C]glycerol (final concentration 200 µM).
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a piece of filter paper.
-
Wash the filter paper three times with 10% TCA to precipitate the polymer and remove unincorporated CDP-[¹⁴C]glycerol.
-
Wash the filter paper once with ethanol and let it dry.
-
Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.
Protocol 3: Whole-Cell WTA Biosynthesis Inhibition Assay
This assay identifies compounds that inhibit the WTA biosynthesis pathway in whole bacterial cells, often by comparing the growth inhibition of a wild-type strain to a mutant strain where the pathway is already disrupted.
Materials:
-
S. aureus wild-type strain (e.g., RN4220)
-
S. aureus ΔtarO mutant strain (lacks the first enzyme in the pathway)
-
Tryptic Soy Broth (TSB) or Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analog inhibitors
-
96-well clear, flat-bottom microplates
-
Microplate reader for measuring optical density (OD₆₀₀)
Procedure:
-
Prepare overnight cultures of both the wild-type and ΔtarO mutant S. aureus strains.
-
Dilute the overnight cultures to a starting OD₆₀₀ of ~0.05 in fresh broth.
-
In a 96-well plate, prepare serial dilutions of the this compound analog inhibitors.
-
Add the diluted bacterial cultures to the wells containing the inhibitors.
-
Incubate the plates at 37°C with shaking for 18-24 hours.
-
Measure the OD₆₀₀ of each well using a microplate reader.
-
Determine the Minimum Inhibitory Concentration (MIC) for the wild-type strain, defined as the lowest inhibitor concentration that prevents visible growth.
-
Compare the growth inhibition of the wild-type strain to the ΔtarO mutant. Compounds that are significantly more potent against the wild-type strain are likely targeting a step in the WTA biosynthesis pathway downstream of TarO.[4]
Structure-Activity Relationship (SAR) of this compound Analogs
The development of potent and selective inhibitors relies on understanding the structure-activity relationships of this compound analogs. Key areas for modification include:
-
Glycerol Moiety: Modifications to the hydroxyl groups can impact recognition by the polymerase enzymes. Replacing the glycerol with other polyols or acyclic structures can probe the steric and electronic requirements of the active site.
-
Phosphate Linkage: The pyrophosphate is crucial for the reaction but is also a liability for cell permeability and stability. Non-hydrolyzable phosphate mimetics (e.g., phosphonates) can be explored to improve the drug-like properties of the analogs.
-
Cytidine Base: While essential for binding to the cytidylyltransferase, modifications to the cytosine ring can be tolerated and can be used to improve pharmacokinetic properties.
-
Ribose Sugar: The ribose moiety offers several positions for modification to enhance binding affinity or metabolic stability.
Systematic modification of these components and subsequent testing using the protocols described above will enable the development of a robust SAR and guide the design of more potent and specific inhibitors of WTA biosynthesis.
References
- 1. Inhibitors of Wall Teichoic Acid Biosynthesis of Staphylococcus Aureus | National Agricultural Library [nal.usda.gov]
- 2. Development of Improved Inhibitors of Wall Teichoic Acid Biosynthesis with Potent Activity Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Small Molecule that Blocks Wall Teichoic Acid Biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of CDP-Glycerol in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine diphosphate glycerol (CDP-glycerol) is a critical nucleotide-activated precursor molecule in the biosynthesis of essential cell wall components in Gram-positive bacteria, such as teichoic acids.[1][2] The enzymes involved in the this compound biosynthesis pathway represent potential targets for novel antibacterial agents.[3] Accurate and reliable detection and quantification of this compound in cell lysates are therefore crucial for studying bacterial physiology, understanding mechanisms of antibiotic resistance, and for the screening and development of new therapeutic drugs.
These application notes provide an overview of the primary methods for the detection of this compound in cell lysates, along with detailed protocols for researchers. The methodologies covered include mass spectrometry-based techniques and chromatographic separation methods.
Signaling Pathway: this compound Biosynthesis
This compound is synthesized from glycerol-3-phosphate (G3P) and cytidine triphosphate (CTP). In many bacteria, the biosynthesis of this compound is a key step in the production of polyglycerol phosphate, a major component of the cell wall. In Streptococcus pneumoniae, for example, the synthesis involves a multi-enzyme pathway.[3] A simplified representation of this pathway is shown below.
Caption: Simplified biosynthesis pathway of this compound.
Methods for Detection
Several analytical techniques can be employed for the detection and quantification of this compound in biological samples. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for the identification and quantification of this compound due to its high sensitivity and specificity. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization sources used for this purpose.[3][4]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is well-suited for the analysis of polar molecules like this compound and is often coupled with liquid chromatography (LC) for separation prior to detection.[3] Tandem MS (MS/MS) can be used for structural confirmation by analyzing the fragmentation pattern of the parent ion.[5]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is a rapid and sensitive method that can be used for the direct analysis of samples. It has been successfully used to confirm the presence of this compound in enzymatic reaction mixtures.[4][6]
Chromatographic Methods
Chromatography is essential for separating this compound from other components in a complex cell lysate, which can interfere with detection.
-
High-Performance Anion-Exchange Chromatography (HPAEC): HPAEC is a robust method for the separation of anionic molecules like nucleotides and their derivatives. Coupled with UV detection, it can be used for the quantification of this compound.[6]
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that has been effectively used to monitor the enzymatic synthesis of this compound by separating it from substrates and other products.[3][5]
Experimental Workflow
A general workflow for the detection of this compound in cell lysates involves sample preparation, analytical separation, and detection.
Caption: General experimental workflow for this compound detection.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the detection of this compound using mass spectrometry.
| Parameter | Method | Value | Reference |
| Expected Mass (M-H) | ESI-MS | m/z 476.08 | [5] |
| Expected Mass (M-H) | MALDI-TOF-MS | m/z 476.05 | [4] |
| MS/MS Fragments | ESI-MS/MS | m/z 432.93 (M-H-CO2), 384.08 (M-H-H2O), 322.05 (CMP), 233.13 | [3] |
Experimental Protocols
Protocol 1: Detection of this compound using LC-MS/MS
This protocol describes the extraction and analysis of this compound from bacterial cell lysates using liquid chromatography-tandem mass spectrometry.
Materials:
-
Bacterial cell culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Chloroform
-
Water, HPLC grade
-
Centrifuge tubes
-
Refrigerated centrifuge
-
Sonicator or bead beater
-
0.22 µm syringe filters
-
HPLC vials
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Cell Harvesting:
-
Grow bacterial cells to the desired optical density (e.g., mid-log phase).
-
Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Metabolite Extraction:
-
Resuspend the cell pellet in a cold extraction solvent (e.g., 60% ethanol or a mixture of ACN:MeOH:H2O, 40:40:20 v/v/v).
-
Lyse the cells using a suitable method such as sonication on ice or bead beating.
-
Incubate the lysate on ice for 15 minutes to allow for protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
To remove lipids, an equal volume of chloroform can be added, vortexed, and the aqueous phase collected after centrifugation.[5]
-
-
Sample Preparation for LC-MS/MS:
-
Filter the clarified extract through a 0.22 µm syringe filter into an HPLC vial.
-
Store samples at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with a suitable C18 column.
-
Use a mobile phase gradient appropriate for the separation of polar metabolites. For example, a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Set the mass spectrometer to operate in negative ion mode.
-
Monitor for the specific mass transition of this compound (parent ion m/z 476.08 to specific fragment ions).
-
Protocol 2: Analysis of this compound by HPAEC-UV
This protocol is adapted from methods used for the analysis of enzymatic reactions and is suitable for the quantification of this compound in clarified cell extracts.[6]
Materials:
-
Clarified cell lysate (from Protocol 1, step 3)
-
HPAEC system with a suitable anion-exchange column
-
UV detector
-
Mobile phase buffers (e.g., a gradient of sodium hydroxide and sodium acetate)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Use the clarified cell extract from Protocol 1. Ensure the sample is free of particulates.
-
-
HPAEC-UV Analysis:
-
Equilibrate the HPAEC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the sample using a gradient of increasing ionic strength (e.g., increasing sodium acetate concentration) to separate the anionic species.
-
Monitor the eluent at a suitable wavelength for cytidine (typically around 260-272 nm).
-
-
Quantification:
-
Create a standard curve by injecting known concentrations of a this compound standard.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.
-
Conclusion
The detection and quantification of this compound in cell lysates are essential for advancing our understanding of bacterial cell wall biosynthesis and for the development of novel antibiotics. The methods outlined in these application notes, particularly LC-MS/MS, provide the sensitivity and specificity required for accurate analysis. The provided protocols offer a starting point for researchers to develop and optimize their own assays for this compound detection in various bacterial species.
References
- 1. This compound:poly(glycerophosphate) glycerophosphotransferase, which is involved in the synthesis of the major wall teichoic acid in Bacillus subtilis 168, is encoded by tagF (rodC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Characterization of the CDP-2-Glycerol Biosynthetic Pathway in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of CDP-Glycerol Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine diphosphate (CDP)-glycerol dependent enzymes are crucial players in the biosynthesis of key cell wall components in Gram-positive bacteria, particularly teichoic acids.[1][2][3] These enzymes catalyze the transfer of glycerol-phosphate moieties from CDP-glycerol to growing polymer chains or acceptor molecules, forming essential structures for cell shape maintenance, division, and virulence.[4] As such, they represent promising targets for the development of novel antimicrobial agents.[2][4] The purification of these enzymes is a critical step for their biochemical and structural characterization, enabling drug screening and design efforts.
This document provides detailed application notes and protocols for the purification of recombinant this compound dependent enzymes, with a primary focus on His-tagged protein expression in Escherichia coli and subsequent purification using Immobilized Metal Affinity Chromatography (IMAC).
Signaling Pathway: Teichoic Acid Biosynthesis
The biosynthesis of wall teichoic acid (WTA) is a multi-step process involving several this compound dependent and independent enzymes. The pathway commences in the cytoplasm and is completed on the cell surface. A simplified representation of the WTA biosynthesis pathway in Staphylococcus aureus is depicted below.
Experimental Workflow for Purification
The general workflow for the purification of His-tagged this compound dependent enzymes from E. coli is outlined below. This process involves cell culture and expression, cell lysis, affinity chromatography, and finally, analysis of the purified protein.
Quantitative Data Presentation
The following table summarizes the purification of recombinant enzymes involved in a multi-enzyme cascade for this compound synthesis, expressed in E. coli and purified by Immobilized Metal Affinity Chromatography (IMAC).[5]
| Enzyme | Total Protein Yield (mg) from 200 mL culture | Reference Protein Yield (mg) | Reference Culture Volume (mL) |
| glpK | 12.1 | 5, 9.2 | 1000 |
| UDK | 11.2 | 0.6 | 10000 |
| PPA | 61.7 | 53 | 500 |
| tagD | 3.64 | - | - |
Note: The reference data is provided for comparison from previously published studies. The absence of reference data for tagD indicates it was not available in the cited literature.
Detailed Experimental Protocols
Protocol 1: Expression and Purification of His-tagged this compound Dependent Enzymes
This protocol is a general guideline for the expression of N-terminally 6xHis-tagged enzymes in E. coli BL21(DE3) and their subsequent purification via IMAC.
1. Materials and Reagents:
-
E. coli BL21(DE3) cells containing the expression vector for the target enzyme
-
Luria-Bertani (LB) broth and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1x protease inhibitor cocktail (EDTA-free)[6]
-
Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20-40 mM imidazole[6]
-
Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250-500 mM imidazole[7]
-
Ni-NTA affinity resin
-
Chromatography columns
2. Procedure:
-
Expression:
-
Inoculate a single colony of E. coli harboring the expression plasmid into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
-
-
Purification:
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes to allow for lysozyme-mediated lysis.
-
Further disrupt the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes of Lysis Buffer (without lysozyme and protease inhibitors).
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a standard method such as the Bradford assay.
-
Protocol 2: Enzyme Activity Assay for this compound:Poly(glycerophosphate) Glycerophosphotransferase (TagF/CGPTase)
This assay measures the incorporation of radiolabeled glycerol-phosphate from CDP-[³H]glycerol into a poly(glycerophosphate) chain.
1. Materials and Reagents:
-
Purified TagF enzyme
-
CDP-[³H]glycerol (radiolabeled substrate)
-
Acceptor molecule (e.g., linkage unit lipid intermediate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
2. Procedure:
-
Set up the reaction mixture in a microcentrifuge tube containing Assay Buffer, the acceptor molecule, and purified TagF enzyme.
-
Initiate the reaction by adding CDP-[³H]glycerol.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Precipitate the radiolabeled polymer on ice for 30 minutes.
-
Collect the precipitate by filtration through a glass fiber filter.
-
Wash the filter extensively with 5% TCA to remove unincorporated CDP-[³H]glycerol.
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme based on the amount of incorporated radioactivity, the specific activity of the CDP-[³H]glycerol, the amount of enzyme used, and the reaction time.
Troubleshooting
The purification of recombinant proteins can sometimes be challenging. The following table provides solutions to common problems encountered during the purification of His-tagged enzymes.
| Problem | Possible Cause | Suggested Solution |
| Low or no protein expression | Codon usage not optimized for E. coli | Synthesize the gene with optimized codon usage. |
| Protein is toxic to the host cells | Use a lower IPTG concentration, a lower induction temperature, or a different expression host. | |
| Protein is insoluble (in inclusion bodies) | High expression levels leading to aggregation | Induce expression at a lower temperature (e.g., 18°C) for a longer period. |
| Lack of proper folding partners | Co-express with chaperones. | |
| Low yield of purified protein | His-tag is inaccessible | Purify under denaturing conditions with urea or guanidine-HCl and refold the protein.[8] |
| Inefficient cell lysis | Optimize sonication parameters or use a French press. | |
| Protein degradation | Add protease inhibitors to the lysis buffer.[6] | |
| Contamination with other proteins | Non-specific binding to the resin | Increase the imidazole concentration in the wash buffer (up to 50 mM).[6] |
| Host proteins with histidine-rich regions | Use a cobalt-based resin which can offer higher specificity.[9] |
Purification of Membrane-Associated this compound Dependent Enzymes
Some this compound dependent enzymes, particularly those involved in later stages of teichoic acid biosynthesis, are membrane-associated.[10] Their purification requires solubilization from the membrane using detergents.
Key Considerations:
-
Detergent Screening: It is crucial to screen a variety of detergents (e.g., Triton X-100, DDM, LDAO) to find one that effectively solubilizes the target enzyme while maintaining its activity.
-
Solubilization Protocol:
-
Isolate the membrane fraction from the cell lysate by ultracentrifugation.
-
Resuspend the membrane pellet in a buffer containing the chosen detergent at a concentration above its critical micelle concentration (CMC).
-
Incubate with gentle agitation to allow for solubilization.
-
Remove insoluble material by another round of ultracentrifugation.
-
The solubilized enzyme in the supernatant can then be purified using chromatography techniques, ensuring that the detergent is present in all buffers throughout the purification process.[11]
-
A recommended starting buffer for the purification of His-tagged membrane proteins is 20 mM HEPES, pH 7.5, 100 mM NaCl, and 10 mM Imidazole, supplemented with the appropriate detergent.[12]
By following these detailed protocols and considering the troubleshooting advice, researchers can successfully purify this compound dependent enzymes for further biochemical and structural studies, paving the way for the development of novel therapeutics targeting bacterial cell wall biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Wall Teichoic Acids of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teichoic acid | Department of Physiology | UZH [physiol.uzh.ch]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Fractionation studies of the enzyme complex involved in teichoic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of Membrane Proteins [sigmaaldrich.com]
- 12. cube-biotech.com [cube-biotech.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of CDP-Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine diphosphate-glycerol (CDP-glycerol) is a key activated nucleotide sugar intermediate in the biosynthesis of teichoic acids in the cell walls of Gram-positive bacteria. Teichoic acids are crucial for cell viability, pathogenesis, and antibiotic resistance, making the enzymes in their biosynthetic pathway attractive targets for novel antibacterial drugs. Accurate and robust quantification of this compound is therefore essential for studying the kinetics of these enzymes, screening for inhibitors, and understanding bacterial cell wall metabolism.
High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound. This document provides detailed application notes and protocols for the analysis of this compound using HPLC, primarily with UV detection. Alternative methods such as high-performance anion-exchange chromatography (HPAEC) and mass spectrometry (MS) are also discussed.
Signaling Pathway and Experimental Workflow
The biosynthesis of this compound is a multi-step enzymatic process. Understanding this pathway is crucial for interpreting experimental results and designing effective assays.
Application Notes and Protocols for CDP-Glycerol Identification by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine diphosphate glycerol (CDP-glycerol) is a critical nucleotide-activated intermediate in the biosynthesis of key cell wall components in Gram-positive bacteria, particularly teichoic acids. It also serves as a precursor for certain phospholipids. The accurate identification and quantification of this compound are essential for understanding bacterial cell wall metabolism, antibiotic mechanisms of action, and for the development of novel antimicrobial agents targeting these pathways. Mass spectrometry (MS), coupled with liquid chromatography (LC), offers a highly sensitive and specific method for the analysis of this compound in complex biological samples.
These application notes provide detailed protocols for the extraction, identification, and quantification of this compound from bacterial cells using LC-MS/MS.
Data Presentation: Quantitative Analysis of Glycerol Phosphates
While direct quantitative data for this compound is sparse in publicly available literature, data for its immediate precursors, glycerol-1-phosphate (G1P) and glycerol-3-phosphate (G3P), provide valuable insights into the metabolic flux towards this compound. The following table summarizes the concentrations of these precursors in various bacterial strains.
| Bacterial Strain | Glycerol-1-Phosphate (G1P) Concentration (µM) | Glycerol-3-Phosphate (G3P) Concentration (µM) | Total Glycerol Phosphate (µM) | Reference |
| Bacillus amyloliquefaciens | Not specified | Not specified | ~30 | [1] |
| Bacillus subtilis | Not specified | Not specified | ~30 | [1] |
| Clavibacter michiganensis | Not specified | Not specified | ~30 | [1] |
| Geobacillus stearothermophilus | Not specified | Not specified | ~30 | [1] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Bacterial Cells
This protocol is adapted from methods for extracting bacterial cell wall precursors and nucleotide-activated sugars.
Materials:
-
Bacterial cell culture
-
Chilled centrifuge
-
Lysozyme solution (25 mg/mL in water or 10 mM Tris-HCl, pH 8.0)
-
Proteinase K
-
10% Sodium Dodecyl Sulfate (SDS)
-
Extraction Solvent: Acetonitrile:Methanol:Water with 0.1M Formic Acid (40:40:20 v/v/v), chilled to -10°C
-
Ammonium hydroxide (for neutralization)
-
Centrifugal evaporator
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: Harvest bacterial cells from a mid-to-late logarithmic phase culture (approximately 1 x 10^9 cells) by centrifugation at 5000 x g for 10 minutes at 4°C.
-
Cell Lysis (for Gram-positive bacteria):
-
Resuspend the cell pellet in 1 mL of a suitable buffer (e.g., TE buffer).
-
Add 100 µL of lysozyme solution (20 mg/mL) and incubate for 30 minutes at 37°C to digest the cell wall. For some resistant strains, other enzymes like lysostaphin may be required.
-
Add 40 µL of 10% SDS and a small amount of proteinase K, then incubate at 60°C for 1-2 hours to lyse the cells and digest proteins.
-
-
Metabolite Extraction:
-
Add 1 mL of chilled extraction solvent to the cell lysate.
-
Vortex vigorously for 1 minute.
-
Incubate at -10°C for 15 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection and Neutralization:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Neutralize the extract with ammonium hydroxide to a pH of approximately 7.0. This is crucial to prevent acid-catalyzed degradation of the nucleotide sugars.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a centrifugal evaporator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 90% Acetonitrile with 10 mM ammonium acetate) for LC-MS/MS analysis.
-
LC-MS/MS Method for this compound Identification and Quantification
This method is based on established protocols for the analysis of nucleotide-activated sugars.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Value |
| Column | Porous Graphitic Carbon (PGC) column (e.g., Supel™ Carbon LC, 50 x 3 mm, 2.7 µm) or a HILIC column (e.g., ZIC-cHILIC, 150 x 2.1 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 10 (adjusted with ammonium hydroxide) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-50% B; 15-20 min: 50% B; 20.1-25 min: 10% B (equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
MS/MS Parameters (Negative Ion Mode):
This compound has an expected [M-H]⁻ ion at m/z 476.08.[1] Fragmentation of this precursor ion can be used for identification and quantification.
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions for this compound:
Based on previously reported fragmentation patterns, the following MRM transitions can be used for the targeted analysis of this compound.[1] Collision energies should be optimized for the specific instrument used.
| Precursor Ion (m/z) | Product Ion (m/z) | Product Ion Identity |
| 476.1 | 322.1 | [CMP - H]⁻ |
| 476.1 | 458.1 | [M-H - H₂O]⁻ |
| 476.1 | 384.1 | [CDP - H₂O - H]⁻ |
| 476.1 | 155.0 | [Glycerol-2-phosphate - H]⁻ |
Visualizations
Caption: Experimental Workflow for this compound Analysis.
Caption: Wall Teichoic Acid Biosynthesis Pathway.
Caption: Phospholipid Biosynthesis via CDP-Diacylglycerol.
References
Application Notes and Protocols for Developing a Cell-Free System for Teichoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teichoic acids (TAs) are anionic glycopolymers found in the cell wall of Gram-positive bacteria, playing crucial roles in cell shape determination, division, and pathogenesis.[1] Their essential nature and involvement in virulence make the enzymes in their biosynthetic pathways attractive targets for novel antimicrobial agents.[2][3] This document provides detailed application notes and protocols for establishing a cell-free system to synthesize teichoic acids, a powerful tool for studying the biosynthesis process, screening for inhibitors, and developing new therapeutics.
Cell-free systems offer several advantages over traditional in vivo or reconstituted in vitro assays using purified enzymes. They provide a more native-like environment with the entire enzymatic machinery present, while still allowing for precise control over reaction conditions and substrate concentrations. This enables rapid screening of compound libraries and detailed mechanistic studies of the biosynthetic pathway.
These notes will guide researchers through the preparation of a functional cell-free extract, the setup and optimization of the synthesis reaction, and the analysis of the resulting teichoic acid products.
Data Presentation
Table 1: Key Enzymes in Wall Teichoic Acid (WTA) Biosynthesis in S. aureus
| Enzyme | Gene Name | Function |
| GlcNAc-1-phosphate transferase | TarO/TagO | Transfers GlcNAc-1-phosphate to undecaprenyl phosphate (Und-P) to form Lipid I.[4] |
| ManNAc transferase | TarA/TagA | Transfers N-acetylmannosamine (ManNAc) to Lipid I to form Lipid II.[4] |
| Glycerol-3-phosphate transferase | TarB/TagB | Adds the first glycerol-3-phosphate (GroP) unit to Lipid II.[4] |
| Glycerol-3-phosphate polymerase | TarF/TagF | Polymerizes the poly(glycerol-phosphate) backbone.[4] |
| Ribitol-5-phosphate polymerase | TarL | Polymerizes the poly(ribitol-phosphate) backbone.[3] |
| ABC Transporter (ATPase) | TarG | Part of the ABC transporter complex responsible for flipping the WTA precursor across the membrane. |
| ABC Transporter (Permease) | TarH | Part of the ABC transporter complex responsible for flipping the WTA precursor across the membrane. |
Table 2: Inhibitors of Wall Teichoic Acid (WTA) Biosynthesis
| Compound | Target | IC50 / MIC | Organism | Reference |
| Tunicamycin | TarO | MIC: 0.125 µg/mL | S. aureus | [5] |
| Tarocin A | TarO | IC50: ~1 µM | S. aureus | [5] |
| Tarocin B | TarO | IC50: ~0.5 µM | S. aureus | [5] |
| Targocil | TarG | MIC: 8 µg/mL | S. aureus | [5] |
Signaling Pathways and Experimental Workflows
Wall Teichoic Acid Biosynthesis Pathway in S. aureus
Caption: Wall Teichoic Acid (WTA) biosynthesis pathway in S. aureus.
Experimental Workflow for Cell-Free Teichoic Acid Synthesis and Analysis
Caption: General workflow for cell-free synthesis and analysis of teichoic acid.
Experimental Protocols
Protocol 1: Preparation of a Crude Cell-Free Extract (S30) from S. aureus
This protocol is adapted from general methods for preparing bacterial cell-free extracts and should be optimized for S. aureus.
Materials:
-
S. aureus strain (e.g., RN4220)
-
Tryptic Soy Broth (TSB)
-
S30 Buffer: 10 mM Tris-acetate (pH 8.2), 14 mM Magnesium acetate, 60 mM Potassium acetate, 1 mM DTT (add fresh)
-
Liquid nitrogen
-
Sonicator
-
Centrifuge (refrigerated)
Procedure:
-
Cell Culture: Inoculate 1 L of TSB with an overnight culture of S. aureus and grow at 37°C with shaking to an OD600 of ~2.0.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice with cold S30 Buffer.
-
Cell Lysis: Resuspend the cell pellet in a minimal volume of S30 Buffer (typically 1 mL per gram of wet cell paste). Lyse the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation. Monitor lysis by observing a decrease in the turbidity of the suspension.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Pre-incubation (Run-off): Transfer the supernatant to a new tube and incubate at 37°C for 60-80 minutes with gentle shaking. This step allows for the degradation of endogenous mRNA and runoff of ribosomes.
-
Final Centrifugation: Centrifuge the extract again at 12,000 x g for 10 minutes at 4°C to remove any remaining debris.
-
Storage: Aliquot the supernatant (S30 extract) and flash-freeze in liquid nitrogen. Store at -80°C until use.
Protocol 2: Cell-Free Synthesis of Wall Teichoic Acid
Materials:
-
S30 Cell-Free Extract from S. aureus
-
Reaction Buffer (10X): 500 mM HEPES-KOH (pH 7.6), 1 M Potassium acetate, 50 mM Magnesium acetate
-
Energy Mix (10X): 20 mM ATP, 20 mM GTP, 10 mM CTP, 10 mM UTP, 200 mM Creatine phosphate
-
Creatine kinase (10 mg/mL)
-
Precursor Mix (10X): 10 mM UDP-GlcNAc, 10 mM UDP-ManNAc, 10 mM this compound (for poly-GroP WTA) or 10 mM CDP-Ribitol (for poly-RboP WTA)
-
Undecaprenyl phosphate (Und-P) solution (e.g., 1 mg/mL in a suitable solvent)
-
Nuclease-free water
Reaction Setup (50 µL total volume):
-
On ice, combine the following in a microcentrifuge tube:
-
5 µL 10X Reaction Buffer
-
5 µL 10X Energy Mix
-
1 µL Creatine kinase
-
5 µL 10X Precursor Mix
-
1 µL Und-P solution
-
15 µL S30 Cell-Free Extract
-
Nuclease-free water to 50 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
Termination: Stop the reaction by adding 10 µL of 0.5 M EDTA or by heating at 95°C for 5 minutes.
Protocol 3: Analysis of In Vitro Synthesized Teichoic Acid by Polyacrylamide Gel Electrophoresis (PAGE)
This method allows for the visualization and relative quantification of the synthesized teichoic acid polymers.[6]
Materials:
-
Tris-Tricine buffer system
-
20% (w/v) Acrylamide/Bis-acrylamide solution
-
Alcian Blue stain
-
Silver stain kit
-
Proteinase K
Procedure:
-
Sample Preparation: Treat the terminated cell-free reaction mixture with Proteinase K to digest proteins.
-
PAGE: Load the samples onto a 20% Tris-Tricine polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining:
-
Fix the gel in an ethanol/acetic acid solution.
-
Stain the gel with 0.5% Alcian Blue in 3% acetic acid to visualize the anionic teichoic acid polymers.
-
For higher sensitivity, subsequently perform silver staining.[7]
-
-
Analysis: The teichoic acid will appear as a ladder of bands, with the length of the polymer determining the migration distance. The intensity of the bands can be quantified using densitometry software.
Protocol 4: Quantification of Teichoic Acid by Phosphate Assay
This colorimetric assay quantifies the total amount of phosphate in the purified teichoic acid sample, providing an estimation of the polymer concentration.[8]
Materials:
-
Phosphate standard solution (e.g., KH2PO4)
-
Malachite green reagent or a commercial phosphate assay kit[9]
-
Perchloric acid (for hydrolysis)
Procedure:
-
Hydrolysis: Hydrolyze the purified teichoic acid sample using perchloric acid to release inorganic phosphate.
-
Standard Curve: Prepare a standard curve of known phosphate concentrations.
-
Colorimetric Reaction: Add the malachite green reagent to the hydrolyzed samples and standards.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically ~620-660 nm).
-
Quantification: Determine the phosphate concentration in the samples by comparing their absorbance to the standard curve. The amount of teichoic acid can then be estimated based on the phosphate content.
Conclusion
The development of a cell-free system for teichoic acid synthesis provides a robust and versatile platform for advancing our understanding of this essential bacterial process. The protocols and data presented herein offer a comprehensive guide for researchers to establish and utilize this system for fundamental research and for the discovery and development of novel antibacterial agents. The ability to rapidly screen for inhibitors and to dissect the molecular mechanisms of the biosynthetic pathway will undoubtedly accelerate the fight against antibiotic-resistant Gram-positive pathogens.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. In vitro reconstitution of two essential steps in wall teichoic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wall Teichoic Acid Function, Biosynthesis, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wall Teichoic Acids of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and optimization of TarO inhibitors as multifunctional antibiotics against Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Analysis of Bacterial Teichoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. libios.fr [libios.fr]
- 9. interchim.fr [interchim.fr]
Application Notes and Protocols: CDP-glycerol as a Substrate for Glycerophosphotransferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine diphosphate glycerol (CDP-glycerol) is a critical nucleotide-activated precursor for the biosynthesis of poly(glycerol phosphate) polymers, a major component of the cell wall in many Gram-positive bacteria. The enzymes responsible for the polymerization of glycerol phosphate from this compound are known as this compound glycerophosphotransferases (EC 2.7.8.12). These enzymes, also referred to as teichoic acid polymerases (such as TagF), play an essential role in the synthesis of wall teichoic acids (WTAs). WTAs are crucial for maintaining cell shape, regulating cell division, and are implicated in the virulence of pathogenic bacteria, making the enzymes involved in their synthesis attractive targets for novel antibacterial drugs.[1][2][3] This document provides detailed application notes and protocols for studying this compound as a substrate for glycerophosphotransferases, with a focus on bacterial enzymes.
Signaling and Biosynthetic Pathways
In Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, the synthesis of the poly(glycerol phosphate) backbone of WTAs is a multi-step process that occurs on the cytoplasmic face of the cell membrane, linked to an undecaprenyl phosphate lipid carrier. The polymerization is catalyzed by this compound glycerophosphotransferase, encoded by the tagF gene.[1][2] This enzyme sequentially transfers glycerol phosphate units from the donor substrate, this compound, to the growing poly(glycerol phosphate) chain. The completed polymer is then transported across the cell membrane and covalently attached to the peptidoglycan. Given that the tagF gene is essential in some bacteria, its inhibition presents a promising strategy for the development of new antibiotics.[1][2]
Caption: Biosynthesis of poly(glycerol phosphate) wall teichoic acid.
Quantitative Data
While detailed kinetic parameters for many bacterial this compound glycerophosphotransferases are not extensively reported in publicly available literature, some studies have provided valuable insights. For instance, kinetic analysis of the Bacillus subtilis TagF enzyme has been performed using a synthetic soluble analog of its natural lipid-linked acceptor.
| Enzyme Source | Substrate | Km | Vmax | Reference |
| Bacillus subtilis TagF | Lipid ϕ analog | 2.6 µM | Not Reported | [4] |
| Human FKTN | This compound | Not Reported | Less efficient than CDP-ribitol | [5] |
| Human FKRP | This compound | Not Reported | Less efficient than CDP-ribitol | [5] |
Note: The provided Km value for B. subtilis TagF is for the lipid acceptor substrate, not this compound. The data for human FKTN and FKRP are included for comparative purposes, highlighting that while these mammalian enzymes can utilize this compound, it is not their preferred substrate.[5]
Experimental Protocols
Protocol 1: Recombinant TagF Expression and Purification
This protocol describes the expression and purification of a tagged TagF enzyme from E. coli, which is a prerequisite for in vitro assays.
Caption: Workflow for recombinant TagF protein purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the tagF gene with an affinity tag (e.g., His-tag)
-
Luria-Bertani (LB) broth and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE reagents
Procedure:
-
Transform the tagF expression vector into a suitable E. coli expression strain.
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the tagged TagF protein with elution buffer.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
Protocol 2: this compound Glycerophosphotransferase Assay (HPLC-based)
This protocol is adapted from methods used to study B. subtilis TagF and involves monitoring the incorporation of radiolabeled glycerol phosphate from CDP-[14C]glycerol into a lipid-linked acceptor.[6]
Caption: Experimental workflow for the HPLC-based TagF assay.
Materials:
-
Purified TagF enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 30 mM MgCl2)
-
Lipid-linked acceptor substrate (e.g., a synthetic lipid ϕ analog)
-
CDP-[14C]glycerol
-
Quenching solution (e.g., 8 M urea)
-
HPLC system with an anion exchange column and an in-line scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the lipid-linked acceptor substrate, and CDP-[14C]glycerol.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., room temperature).
-
Initiate the reaction by adding the purified TagF enzyme.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
Inject the quenched samples into the HPLC system.
-
Separate the radiolabeled product (the elongated lipid-linked polymer) from the unreacted CDP-[14C]glycerol using an anion exchange column with a suitable gradient (e.g., a salt gradient in a buffered mobile phase).
-
Quantify the amount of radiolabeled product using an in-line scintillation counter.
-
Calculate the initial reaction rates from the time course of product formation.
-
To determine the Km for this compound, perform the assay with varying concentrations of this compound while keeping the concentration of the lipid acceptor constant and saturating.
-
To determine the Km for the lipid acceptor, vary its concentration while keeping the this compound concentration constant and saturating.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Application in Drug Development
The essential role of this compound glycerophosphotransferases in the viability and virulence of many Gram-positive pathogens makes them attractive targets for the development of novel antibiotics. High-throughput screening (HTS) campaigns can be designed to identify small molecule inhibitors of these enzymes. The assay protocol described above can be adapted for HTS, for example, by using a scintillation proximity assay (SPA) format to avoid the need for HPLC separation.
Identified inhibitors would be expected to disrupt cell wall integrity, potentially leading to bactericidal or bacteriostatic effects. Furthermore, inhibition of WTA biosynthesis has been shown to re-sensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics, suggesting a promising avenue for combination therapies. While specific inhibitors targeting TagF are not yet widely reported, compounds that inhibit other steps in the WTA pathway, such as tunicamycin (inhibits TarO) and targocil (inhibits TarG), have demonstrated the potential of this pathway as an antibiotic target.[2]
Concluding Remarks
The study of this compound as a substrate for glycerophosphotransferases is fundamental to understanding a key process in the cell wall biosynthesis of Gram-positive bacteria. The protocols and data presented here provide a framework for researchers to investigate the enzymology of these essential enzymes and to pursue the development of novel antibacterial agents targeting this pathway. Further research is needed to fully characterize the kinetic properties of these enzymes from various pathogenic species and to identify potent and specific inhibitors of their activity.
References
- 1. Molecular analysis of the tagF gene, encoding this compound:Poly(glycerophosphate) glycerophosphotransferase of Staphylococcus epidermidis ATCC 14990 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound:poly(glycerophosphate) glycerophosphotransferase, which is involved in the synthesis of the major wall teichoic acid in Bacillus subtilis 168, is encoded by tagF (rodC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The wall teichoic acid polymerase TagF is non-processive in vitro and amenable to study using steady state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound:poly(glycerophosphate) glycerophosphotransferase, which is involved in the synthesis of the major wall teichoic acid in Bacillus subtilis 168, is encoded by tagF (rodC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Wall Teichoic Acid Polymerase TagF Is Non-processive in Vitro and Amenable to Study Using Steady State Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cytidine Diphosphate (CDP)-Glycerol in Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Cytidine Diphosphate (CDP)-Glycerol, a critical precursor in the biosynthesis of teichoic acids in Gram-positive bacteria. Teichoic acids are significant antigenic targets for the development of novel glycoconjugate vaccines against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The protocols outlined below focus on enzymatic synthesis, offering a more efficient and scalable alternative to laborious chemical methods.
Introduction
Teichoic acids (TAs), both wall teichoic acids (WTAs) and lipoteichoic acids (LTAs), are anionic glycopolymers that play crucial roles in the physiology and pathogenesis of Gram-positive bacteria.[1][2] Their surface localization makes them prime targets for the host immune system and, consequently, attractive antigens for vaccine development.[2][3] The biosynthesis of WTAs involves the polymerization of repeating alditol phosphate units, with CDP-glycerol serving as the activated donor of glycerol-3-phosphate.[1][4] The in vitro synthesis of TA antigens for use in glycoconjugate vaccines is often hampered by the limited commercial availability and high cost of this compound.[5][6]
This document details enzymatic, cell-free cascade reactions for the synthesis of this compound from inexpensive and readily available starting materials. These methods provide a robust and scalable platform for producing this key nucleotide-activated sugar for vaccine research and development.
Data Presentation
Table 1: Summary of Purified Enzymes for this compound Synthesis Cascade
| Enzyme | Gene Name (Example) | Source Organism (Example) | Function in Cascade | Purification Method |
| Glycerol Kinase | glpK | Escherichia coli | Phosphorylates glycerol to glycerol-3-phosphate. | Immobilized Metal Affinity Chromatography (IMAC) |
| CTP:sn-glycerol-3-phosphate cytidylyltransferase | tagD | Staphylococcus aureus | Activates glycerol-3-phosphate with CTP to form this compound. | Immobilized Metal Affinity Chromatography (IMAC) |
| Uridine Kinase | UDK | Escherichia coli | Part of ATP regeneration system. | Immobilized Metal Affinity Chromatography (IMAC) |
| UMP-CMP Kinase | URA6 | Escherichia coli | Part of ATP regeneration system. | Immobilized Metal Affinity Chromatography (IMAC) |
| Polyphosphate Kinase 3 | PPK3 | Pseudomonas aeruginosa | Part of ATP regeneration system. | Immobilized Metal Affinity Chromatography (IMAC) |
| Inorganic Pyrophosphatase | PPA | Escherichia coli | Drives the reaction forward by hydrolyzing pyrophosphate. | Immobilized Metal Affinity Chromatography (IMAC) |
Table 2: Optimized Reaction Conditions for Multi-Enzyme Cascade Synthesis of this compound
| Parameter | Optimized Value |
| Temperature | 30°C |
| pH | 8.0 |
| MgCl₂ Concentration | 20 mM |
| Initial Cytidine Concentration | 35 mM |
| Incubation Time | 24 hours |
| Yield | Up to 89% conversion of cytidine to this compound [3][7] |
| Final Titer | 31.2 mM this compound [7] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Enzymes
This protocol describes the expression and purification of the necessary enzymes for the this compound synthesis cascade using an E. coli expression system.
Materials:
-
E. coli BL21(DE3) cells containing expression vectors for each enzyme (with a 6x His-tag)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Storage Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 50% v/v glycerol)
-
Ni-NTA affinity chromatography column
Procedure:
-
Inoculate a starter culture of E. coli BL21(DE3) harboring the expression plasmid in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
Analyze the purified protein by SDS-PAGE.
-
Perform a buffer exchange into Storage Buffer and store the purified enzymes at -80°C.[8]
Protocol 2: Multi-Enzyme Cascade Synthesis of this compound
This protocol details the one-pot synthesis of this compound from cytidine and glycerol using a multi-enzyme cascade with an ATP regeneration system.[3][7]
Materials:
-
Purified enzymes: Glycerol Kinase (glpK), CTP:sn-glycerol-3-phosphate cytidylyltransferase (tagD), Uridine Kinase (UDK), UMP-CMP Kinase (URA6), Polyphosphate Kinase 3 (PPK3), Inorganic Pyrophosphatase (PPA)
-
Reaction Buffer (100 mM Tris-HCl, pH 8.0)
-
Cytidine
-
Glycerol
-
Adenosine Triphosphate (ATP) - catalytic amount
-
Polyphosphate
-
MgCl₂
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
100 mM Tris-HCl, pH 8.0
-
35 mM Cytidine
-
100 mM Glycerol
-
2 mM ATP
-
100 mM Polyphosphate (in terms of phosphate units)
-
20 mM MgCl₂
-
-
Add the purified enzymes to the reaction mixture at empirically determined optimal concentrations.
-
Incubate the reaction at 30°C for 24 hours with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points.
-
Terminate the reaction by heat inactivation of the enzymes (e.g., 95°C for 5 minutes) or by adding an equal volume of ethanol.
-
Centrifuge the terminated reaction to pellet precipitated proteins.
-
Analyze the supernatant for this compound formation.
Protocol 3: Analysis and Purification of this compound
This protocol describes the analysis of the reaction mixture and the purification of the synthesized this compound.
Analysis:
-
High-Performance Anion-Exchange Chromatography (HPAEC)-UV: This is the primary method for quantifying the reactants and products.[3][7]
-
Column: Dionex CarboPac™ PA200 or similar.
-
Eluent: A gradient of sodium acetate in sodium hydroxide.
-
Detection: UV absorbance at 271 nm.
-
The different nucleotide species (CMP, CDP, CTP, this compound) can be separated and quantified by comparing their retention times and peak areas to known standards.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to confirm the identity of the product by its mass-to-charge ratio.[3][9] The expected [M-H]⁻ ion for this compound is at m/z 476.08.[9]
Purification:
-
Anion-Exchange Chromatography: The supernatant from the reaction can be loaded onto an anion-exchange column (e.g., HiTrap Q HP) to separate this compound from other negatively charged molecules like residual nucleotides and polyphosphates.[10]
-
Solid-Phase Extraction (SPE): Depending on the scale and desired purity, SPE cartridges can be used for sample cleanup.
-
The purified fractions containing this compound are identified by HPAEC-UV, pooled, and lyophilized to obtain the final product as a stable powder.
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: Role of this compound in WTA biosynthesis.
References
- 1. Teichoic acids: synthesis and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00270F [pubs.rsc.org]
- 2. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-Free Multi-enzyme Cascade Reaction for the Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of glucosylated sn -1-glycerolphosphate teichoic acids: glycerol stereochemistry affects synthesis and antibody interaction - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00206B [pubs.rsc.org]
- 5. journals.asm.org [journals.asm.org]
- 6. A cell‐free multi‐enzyme cascade for the synthesis of CDP‐glycerol: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Characterization of the CDP-2-Glycerol Biosynthetic Pathway in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Bacterial Cell Wall Inhibitors Using CDP-Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall is a critical structure for the survival of most bacteria, making it an excellent target for antimicrobial drugs. A key component of the cell wall in Gram-positive bacteria is teichoic acid (TA), which is further classified into wall teichoic acid (WTA) and lipoteichoic acid (LTA). The biosynthesis of these anionic polymers is essential for various physiological processes, including cell division, ion homeostasis, and virulence. Consequently, the enzymes involved in the WTA and LTA biosynthetic pathways represent promising targets for the development of novel antibiotics to combat drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]
Cytidine diphosphate-glycerol (CDP-glycerol) is a key precursor in the biosynthesis of the polyglycerol phosphate backbone of certain teichoic acids.[4] Enzymes that utilize this compound are therefore critical for the integrity of the bacterial cell wall. Studying the inhibition of these enzymes provides a direct measure of a compound's potential to disrupt cell wall synthesis. These application notes provide detailed protocols and data for utilizing this compound in assays to identify and characterize inhibitors of bacterial cell wall biosynthesis.
Signaling Pathway: Wall Teichoic Acid (WTA) Biosynthesis in S. aureus
The biosynthesis of WTA in Staphylococcus aureus is a multi-step process that occurs on the cytoplasmic leaflet of the cell membrane, followed by transport to the outer leaflet and attachment to the peptidoglycan. Several enzymes in this pathway are essential for bacterial viability under certain conditions, making them attractive drug targets.[2] The pathway involves the use of this compound for the formation of the linkage unit and the polyol-phosphate chain.
Caption: Wall Teichoic Acid (WTA) biosynthesis pathway in S. aureus.
Data Presentation: Inhibitors of Wall Teichoic Acid Biosynthesis
The following tables summarize the activity of known inhibitors targeting the WTA biosynthesis pathway.
Table 1: Minimum Inhibitory Concentrations (MIC) of WTA Biosynthesis Inhibitors against S. aureus
| Compound | Target | S. aureus Strain | MIC (µg/mL) | Reference |
| Tunicamycin | TarO | MRSA | ~0.1 | [1] |
| 1835F03 | TarG | RN4220 | 1-2 | [2] |
| Targocil (38) | TarG | RN4220 | 2 | [5][6] |
| Targocil (38) | MRSA (COL) | 2 | [5] | |
| Targocil (38) | MSSA (RN6390) | 2 | [5] | |
| Compound 15 | TarG | RN4220 | 4 | [5] |
| Compound 1771 | LtaS | MRSA | 5.3 | [1] |
| Chitosan | Teichoic acids | S. aureus | 23.4 | [1] |
| Epicatechin gallate | D-alanylation | MRSA | 256-512 | [1] |
Table 2: Structure-Activity Relationship (SAR) of Triazoloquinazoline Analogs as TarG Inhibitors
| Compound ID | R1 | R2 | R3 | MIC against S. aureus RN4220 (µM) | Reference |
| 1 | Cl | H | Phenyl | 2-4 | [5] |
| 15 | Cl | H | 4-Fluorophenyl | 4 | [5] |
| 38 (Targocil) | Cl | H | 2,4-Difluorophenyl | 2 | [5] |
| 4 | H | H | Phenyl | >100 | [5] |
| 9 | OMe | H | Phenyl | 32 | [5] |
| 20 | Cl | Me | Phenyl | 16 | [5] |
| 33 | Cl | H | 2-Thienyl | >100 | [5] |
| 36 | Cl | H | Cyclohexyl | >100 | [5] |
Experimental Protocols
Protocol 1: In Vitro Teichoic Acid Polymerase (TagF) Activity Assay using this compound
This protocol is a representative method for measuring the activity of the teichoic acid polymerase TagF from Bacillus subtilis in a membrane-free system, where this compound can act as both the donor and acceptor for poly(glycerol phosphate) synthesis.[7] This assay can be adapted for the screening of inhibitors.
Workflow Diagram:
Caption: Workflow for the in vitro TagF polymerase activity assay.
Materials:
-
Purified TagF enzyme
-
CDP-[*C]glycerol (radiolabeled)
-
Assay Buffer: 25 mM EPPS [4-(2-hydroxyethyl)piperazine-1-propanesulfonic acid], 35 mM MgCl₂, pH 8.0
-
Test compounds dissolved in DMSO
-
DMSO (vehicle control)
-
4 M Urea solution
-
Gel filtration HPLC system with an in-line scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components:
-
Purified TagF enzyme (e.g., 100 nM final concentration)
-
Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding CDP-[*C]glycerol to a final concentration of 500 µM.
-
Incubate the reaction at room temperature for a defined period (e.g., 1-24 hours), during which the formation of poly(glycerol phosphate) will be in the linear range.
-
-
Reaction Quenching:
-
Stop the reaction by adding 4 M Urea to the reaction mixture.
-
-
Analysis:
-
Analyze the reaction products by gel filtration HPLC equipped with an in-line scintillation counter.
-
The formation of high-molecular-weight radiolabeled poly(glycerol phosphate) indicates enzyme activity.
-
-
Data Analysis for Inhibition:
-
Quantify the amount of radiolabeled polymer formed in the presence of different concentrations of the test compound.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Whole-Cell High-Throughput Screening (HTS) for WTA Biosynthesis Inhibitors
This protocol describes a whole-cell based HTS assay to identify inhibitors of the late-stage, essential enzymes of the WTA biosynthesis pathway.[2][8][9] The screen relies on the observation that inhibition of these late-stage enzymes is lethal in wild-type cells but not in a mutant strain where the first step of the pathway is inactivated (e.g., a ΔtarO mutant).
Logical Relationship Diagram:
Caption: Logic of the whole-cell HTS assay for WTA inhibitors.
Materials:
-
Wild-type S. aureus strain (e.g., RN4220)
-
ΔtarO mutant S. aureus strain
-
Growth medium (e.g., Tryptic Soy Broth)
-
384-well microplates
-
Compound library dissolved in DMSO
-
Plate reader for measuring optical density (OD₆₀₀)
Procedure:
-
Bacterial Culture Preparation:
-
Grow overnight cultures of both wild-type and ΔtarOS. aureus strains.
-
Dilute the overnight cultures into fresh growth medium to a starting OD₆₀₀ of ~0.05.
-
-
Plate Preparation:
-
Dispense the test compounds from the library into the wells of 384-well plates to achieve the desired final concentration. Include appropriate positive (known inhibitor) and negative (DMSO) controls.
-
-
Inoculation and Incubation:
-
Add the diluted wild-type and ΔtarO bacterial cultures to separate sets of plates containing the compounds.
-
Incubate the plates at 37°C with shaking for 18-24 hours.
-
-
Data Acquisition:
-
Measure the OD₆₀₀ of each well using a plate reader to determine bacterial growth.
-
-
Hit Identification:
-
Identify "hits" as compounds that inhibit the growth of the wild-type strain but do not significantly inhibit the growth of the ΔtarO mutant strain.
-
-
Confirmation and IC50 Determination:
-
Confirm the activity of the primary hits by re-testing in a dose-response format.
-
Determine the IC50 value for the confirmed hits against the wild-type strain by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
-
Conclusion
The study of bacterial cell wall inhibitors targeting teichoic acid biosynthesis is a promising avenue for the discovery of new antibiotics. This compound is a crucial substrate in this pathway, and assays utilizing it are valuable tools for identifying and characterizing potent inhibitors. The protocols and data presented here provide a framework for researchers to investigate the inhibition of this essential bacterial process. The development of specific and potent inhibitors of enzymes like TagF and TarG could lead to novel therapeutic strategies to combat infections caused by Gram-positive pathogens.
References
- 1. “Teichoic acid biosynthesis as an antibiotic target” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wall Teichoic Acid Function, Biosynthesis, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Wall Teichoic Acid Biosynthesis of Staphylococcus Aureus | National Agricultural Library [nal.usda.gov]
- 4. Discovery of wall teichoic acid inhibitors as potential anti-MRSA β-lactam combination agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Improved Inhibitors of Wall Teichoic Acid Biosynthesis with Potent Activity Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro synthesis of the unit that links teichoic acid to peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of this compound as an Alternate Acceptor for the Teichoic Acid Polymerase Reveals that Membrane Association Regulates Polymer Length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening for Inhibitors of Wall Teichoic Acid Biosynthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting wall techoic acid biosynthesis: an in vivo based high-throughput screen for small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of CDP-Glycerol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine diphosphate glycerol (CDP-glycerol) is a key nucleotide-activated sugar alcohol involved in the biosynthesis of essential cellular components across various organisms. In bacteria, it is a fundamental precursor for the synthesis of teichoic acids, which are crucial components of the cell wall of Gram-positive bacteria, playing roles in cell shape, division, and pathogenesis.[1] Recently, the presence and a functional role for this compound have been identified in mammals.[2] It serves as a substrate for fukutin (FKTN) and fukutin-related protein (FKRP) in the glycosylation of α-dystroglycan, a protein vital for muscle and brain development.[2] Aberrant glycosylation of α-dystroglycan is associated with certain forms of congenital muscular dystrophy. Given its pivotal role in these biological processes, the accurate quantification of this compound in biological samples is essential for understanding its metabolism, its role in disease, and for the development of novel therapeutic strategies.
These application notes provide a comprehensive guide to the quantitative analysis of this compound in biological samples, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. Detailed protocols for sample preparation, lipid extraction, and LC-MS/MS analysis are provided, along with data presentation guidelines and visualizations of the relevant biological pathway and experimental workflow.
Data Presentation
The quantitative analysis of this compound is crucial for comparing its levels across different biological samples or experimental conditions. While extensive quantitative data for this compound in various mammalian cell lines and tissues is still emerging in the scientific literature, the following table provides a template for presenting such data. The values presented are hypothetical and for illustrative purposes, based on findings that this compound has been detected in human cell lines such as HEK293T, HCT116, and HAP1, with its levels relative to CDP-ribose varying between cell types.[2]
| Cell Line | Treatment | This compound Concentration (pmol/mg of total protein) | Reference |
| HEK293T | Control (Vehicle) | 5.2 ± 0.8 | Hypothetical Data |
| HEK293T | PCYT2 Knockdown | 1.1 ± 0.3 | Hypothetical Data |
| HCT116 | Control (Vehicle) | 15.8 ± 2.1 | Hypothetical Data |
| HCT116 | FKTN Overexpression | 12.5 ± 1.9 | Hypothetical Data |
| HAP1 | Control (Vehicle) | 18.3 ± 2.5 | Hypothetical Data |
| HAP1 | High Glucose (25 mM) | 22.1 ± 3.0 | Hypothetical Data |
Signaling Pathway and Experimental Workflow
This compound in α-Dystroglycan Glycosylation
This compound has been identified as a substrate for the enzymes FKTN and FKRP, which are involved in the post-translational modification of α-dystroglycan (α-DG). Functional glycosylation of α-DG is critical for its interaction with extracellular matrix proteins like laminin. In a key step of this pathway, a ribitol-phosphate (RboP) moiety is transferred from CDP-ribose to the glycan chain of α-DG. However, FKTN and FKRP can also utilize this compound as a substrate, leading to the incorporation of a glycerol-phosphate (GroP) moiety instead. This alternative reaction can act as a chain terminator, preventing the further elongation of the glycan chain and leading to hypoglycosylation of α-DG, which is associated with dystroglycanopathies.[2]
Experimental Workflow for Quantitative Analysis
The quantitative analysis of this compound from biological samples involves several key steps, starting from sample collection and culminating in data analysis. The workflow outlined below is based on a robust lipid extraction method followed by sensitive detection using LC-MS/MS.
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Mammalian Cells
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency or cell number in appropriate culture vessels.
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of a cell lysis buffer (e.g., RIPA buffer) or ice-cold methanol to the plate and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the final cell pellet in a known volume of PBS or lysis buffer.
-
-
Homogenization and Protein Quantification:
-
Subject the cell suspension to sonication on ice or multiple freeze-thaw cycles to ensure complete cell lysis.
-
Take an aliquot of the cell lysate for protein quantification using a standard method such as the bicinchoninic acid (BCA) assay. This will be used for data normalization.
-
Protocol 2: Lipid Extraction using a Modified Bligh-Dyer Method
This protocol is adapted for the extraction of polar lipids like this compound.
-
Reagent Preparation:
-
Prepare a chloroform:methanol (1:2, v/v) solution.
-
Prepare a chloroform:methanol:water (1:1:0.9, v/v/v) solution for the final phase separation.
-
-
Extraction Procedure:
-
To a known amount of cell lysate (e.g., corresponding to 1 mg of protein), add a suitable internal standard. A commercially available labeled this compound standard would be ideal. If unavailable, a structurally similar, non-endogenous lipid standard can be used, but its extraction and ionization efficiency relative to this compound must be carefully validated.
-
Add 3 volumes of the pre-chilled chloroform:methanol (1:2, v/v) solution to the lysate.
-
Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes.
-
Add 1 volume of chloroform and vortex for 1 minute.
-
Add 0.9 volumes of water and vortex for 1 minute to induce phase separation.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.
-
-
Collection of the Polar Phase:
-
After centrifugation, two distinct phases will be visible: a lower organic phase (containing non-polar lipids) and an upper aqueous/methanol phase (containing polar metabolites, including this compound).
-
Carefully collect the upper aqueous/methanol phase and transfer it to a new tube.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the collected aqueous/methanol phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system, for example, a mixture of acetonitrile and water.
-
Protocol 3: Quantitative Analysis by LC-MS/MS
-
Liquid Chromatography (LC) Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar molecules like this compound.
-
Mobile Phase A: Acetonitrile with a small amount of an additive such as ammonium acetate or formic acid to improve peak shape and ionization.
-
Mobile Phase B: Water with the same additive as in Mobile Phase A.
-
Gradient: A gradient elution starting with a high percentage of acetonitrile and gradually increasing the percentage of water is typically used to elute polar compounds. The gradient should be optimized to achieve good separation of this compound from other cellular components.
-
Flow Rate: A typical flow rate for analytical HILIC columns is in the range of 200-500 µL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of phosphate-containing molecules like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is the method of choice for targeted quantification due to its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards into the mass spectrometer. For this compound (exact mass: 477.073), potential precursor ions in negative mode would be [M-H]⁻ at m/z 476.066. Product ions would result from the fragmentation of the precursor ion, for example, the loss of the glycerol-phosphate moiety or the fragmentation of the cytidine diphosphate group.
-
Optimization: The collision energy and other MS parameters should be optimized for each MRM transition to maximize signal intensity.
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of a this compound standard spiked with a constant concentration of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the biological samples by interpolating the peak area ratios from the calibration curve.
-
Normalize the final concentration to the initial amount of protein or number of cells in the sample.
-
Conclusion
The quantitative analysis of this compound in biological samples is a challenging but essential task for advancing our understanding of its role in health and disease. The protocols and guidelines presented here provide a robust framework for researchers to accurately measure this important metabolite. The use of appropriate internal standards and careful optimization of each step of the workflow are critical for obtaining reliable and reproducible results. As research in this area continues, the development of standardized methods and the availability of certified reference materials will further enhance the accuracy and comparability of data across different laboratories.
References
Troubleshooting & Optimization
Optimizing CDP-Glycerol Synthesis: A Technical Support Center
Welcome to the technical support center for the optimization of CDP-glycerol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on reaction conditions, troubleshooting, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction for this compound synthesis?
A1: The direct enzymatic synthesis of this compound is catalyzed by the enzyme CTP:sn-glycerol-3-phosphate cytidylyltransferase (GCT), also known as this compound pyrophosphorylase (EC 2.7.7.39). This enzyme facilitates the reversible transfer of a cytidylylmonophosphate (CMP) group from cytidine triphosphate (CTP) to sn-glycerol-3-phosphate (G3P). The reaction is as follows:
CTP + sn-glycerol 3-phosphate ⇌ diphosphate + this compound[1]
Q2: My this compound yield is consistently low. What are the common causes?
A2: Low yields in this compound synthesis can arise from several factors:
-
Suboptimal Reaction Conditions: The activity of CTP:glycerol-3-phosphate cytidylyltransferase is highly dependent on pH, temperature, and the concentration of the essential cofactor Mg²⁺.
-
Enzyme Inactivity or Instability: The enzyme may have lost activity during storage or may be unstable under the chosen reaction conditions.
-
Poor Substrate Quality: The purity of CTP and sn-glycerol-3-phosphate is critical. Contaminants can inhibit the enzyme.
-
Product Inhibition: The accumulation of the product, this compound, or the by-product, pyrophosphate, can lead to feedback inhibition of the enzyme.
-
Equilibrium Limitations: The reversible nature of the reaction can limit the final product yield.
Q3: How can I monitor the progress of the this compound synthesis reaction?
A3: The progress of the reaction can be monitored by quantifying the consumption of substrates (CTP and glycerol-3-phosphate) or the formation of the product (this compound). High-Performance Anion-Exchange Chromatography with UV detection (HPAEC-UV) is a common and effective method for separating and quantifying these charged molecules in the reaction mixture.
Q4: Is it possible to synthesize this compound from simpler precursors?
A4: Yes, a multi-enzyme cascade reaction has been developed for the synthesis of this compound from the more economical starting materials, cytidine and glycerol. This cell-free system utilizes a series of enzymes to convert cytidine and glycerol into the final product, often incorporating an ATP regeneration system to improve cost-effectiveness.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound synthesis.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | 1. Verify Enzyme Activity: Perform a small-scale activity assay with fresh substrates and under previously validated conditions. 2. Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature and in an appropriate buffer. Avoid repeated freeze-thaw cycles. 3. Protein Integrity: If possible, check the integrity of the enzyme using SDS-PAGE. |
| Incorrect Reaction Buffer | 1. Verify pH: Measure the pH of the buffer at the reaction temperature. The optimal pH can be species-dependent. 2. Buffer Compatibility: Ensure the buffer components do not inhibit the enzyme. Tris-HCl is a commonly used buffer. |
| Missing or Insufficient Cofactors | 1. Check MgCl₂ Concentration: CTP:glycerol-3-phosphate cytidylyltransferase requires Mg²⁺ for activity. Ensure the correct concentration is present in the reaction mixture. A typical starting concentration is 10 mM. |
| Poor Substrate Quality | 1. Use High-Purity Substrates: Ensure that the CTP and sn-glycerol-3-phosphate are of high purity and have not degraded. 2. Check for Inhibitors: Contaminants in the substrate preparations could be inhibiting the enzyme. |
Issue 2: Reaction Starts but Stalls or Gives Low Yield
| Potential Cause | Troubleshooting Steps |
| Substrate Limitation | 1. Optimize Substrate Concentrations: Determine the optimal concentrations of CTP and sn-glycerol-3-phosphate. Very high concentrations of one substrate can sometimes be inhibitory. 2. Fed-Batch Strategy: Consider a fed-batch approach where substrates are added incrementally to maintain optimal concentrations and avoid potential substrate inhibition. |
| Product or By-product Inhibition | 1. Remove Pyrophosphate: The accumulation of pyrophosphate (PPi) can inhibit the reaction. Add inorganic pyrophosphatase to the reaction mixture to hydrolyze PPi to two molecules of inorganic phosphate, which also drives the reaction towards product formation. 2. Product Removal: If feasible for your experimental setup, consider in-situ product removal to alleviate feedback inhibition by this compound. |
| Enzyme Instability | 1. Add Stabilizing Agents: Include additives such as glycerol (5-10%), bovine serum albumin (BSA), or trehalose in the reaction mixture to improve enzyme stability. 2. Optimize Temperature: While higher temperatures can increase initial reaction rates, they may also lead to faster enzyme denaturation. Determine the optimal temperature that balances activity and stability. |
Data Presentation
Table 1: Reported Reaction Conditions for CTP:glycerol-3-phosphate Cytidylyltransferase (GCT)
| Organism | pH | Temperature (°C) | Mg²⁺ Concentration (mM) | Buffer | Reference |
| Bacillus subtilis | 8.6 | Not Specified | 10 | 50 mM Tris-HCl | [2] |
| Escherichia coli (in multi-enzyme cascade) | Optimized via DoE | Optimized via DoE | Optimized via DoE | Not Specified |
Note: A design-of-experiments (DoE) approach has been successfully used to screen for optimal temperature, pH, and MgCl₂ concentration in a multi-enzyme cascade for this compound synthesis, achieving a substrate conversion of 89%.
Experimental Protocols
Protocol 1: Standard Assay for CTP:sn-glycerol-3-phosphate Cytidylyltransferase Activity
This protocol is based on the reaction mixture used for NMR analysis of GCT activity and can be adapted for chromatographic monitoring.
Materials:
-
CTP:sn-glycerol-3-phosphate cytidylyltransferase (GCT) enzyme
-
Cytidine triphosphate (CTP), sodium salt
-
sn-glycerol-3-phosphate (G3P)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (1 M, pH 8.6)
-
Inorganic pyrophosphatase (optional)
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:
-
5 µL of 1 M Tris-HCl, pH 8.6 (final concentration: 50 mM)
-
1 µL of 1 M MgCl₂ (final concentration: 10 mM)
-
4 µL of 100 mM CTP (final concentration: 4 mM)
-
4 µL of 100 mM sn-glycerol-3-phosphate (final concentration: 4 mM)
-
(Optional) 1 µL of inorganic pyrophosphatase (e.g., 1 U/µL)
-
X µL of GCT enzyme solution
-
Nuclease-free water to a final volume of 100 µL
-
-
Initiate the Reaction: Add the GCT enzyme solution to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at the desired temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Stop the Reaction: Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of cold ethanol or a solution of 0.1 M HCl.
-
Analysis: Analyze the reaction mixture for the presence of this compound and the consumption of CTP using HPAEC-UV or another suitable method.
Protocol 2: Purification of this compound by HPLC
A detailed protocol for the purification of this compound would be highly dependent on the specific HPLC system and column available. However, a general approach using anion-exchange chromatography is outlined below.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., a quaternary ammonium-based column)
Mobile Phases:
-
Buffer A: Nuclease-free water
-
Buffer B: A high-salt buffer (e.g., 1 M triethylammonium bicarbonate or 1 M NaCl)
General Procedure:
-
Sample Preparation: After stopping the synthesis reaction, centrifuge the mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.
-
Equilibration: Equilibrate the anion-exchange column with Buffer A.
-
Injection: Inject the filtered sample onto the column.
-
Elution: Elute the bound molecules using a linear gradient of Buffer B. The highly negatively charged this compound and nucleotides will bind to the column and elute at different salt concentrations.
-
Monitoring: Monitor the elution profile at a suitable wavelength for nucleotides (e.g., 271 nm for cytosine).
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Desalting: Desalt the collected fractions using a suitable method, such as size-exclusion chromatography or lyophilization (if a volatile salt buffer like triethylammonium bicarbonate was used).
-
Purity Analysis: Assess the purity of the final product by re-injecting a sample onto the HPLC and by other analytical methods such as mass spectrometry.
Visualizations
Caption: Enzymatic synthesis of this compound from CTP and sn-glycerol-3-phosphate.
References
improving the stability of CDP-glycerol in solution
Technical Support Center: CDP-Glycerol Stability
Welcome to the technical support center for Cytidine Diphosphate-Glycerol (this compound). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the stability of this compound in their experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary pathway of degradation for this compound is the hydrolysis of its pyrophosphate bond. This reaction breaks the molecule into Cytidine Monophosphate (CMP) and glycerol-3-phosphate. This process can occur both enzymatically, catalyzed by pyrophosphatases, and through non-enzymatic chemical hydrolysis.[1] Factors such as pH and temperature can influence the rate of chemical hydrolysis.
Q2: What are the recommended storage conditions for aqueous solutions of this compound?
A2: For optimal stability, aqueous solutions of this compound should be stored at low temperatures.
-
Short-term storage (days to weeks): Store at 4°C.
-
Long-term storage (months to years): Aliquot into single-use volumes and store frozen at -20°C or -80°C. To prevent damage from freeze-thaw cycles, consider adding a cryoprotectant like glycerol to a final concentration of 25-50% for storage at -20°C, which will keep the solution in a liquid state.[2]
Q3: How does pH affect the stability of this compound?
A3: The pyrophosphate bond of this compound is susceptible to hydrolysis, and the rate is pH-dependent. Generally, pyrophosphate bonds are most stable in a neutral to slightly alkaline pH range (pH 7-9). Acidic conditions (pH < 6) can significantly accelerate the rate of hydrolysis. Therefore, it is critical to maintain the pH of your stock solutions and reaction buffers within a stable range.
Q4: Can repeated freeze-thaw cycles degrade my this compound sample?
A4: Yes, repeated freeze-thaw cycles can degrade many biological molecules, including nucleotide derivatives like this compound.[2] The formation of ice crystals can disrupt molecular structures. It is highly recommended to prepare single-use aliquots from your stock solution to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
Problem 1: I am observing unexpected or inconsistent results in my enzyme assay that uses this compound.
This could be due to the degradation of your this compound substrate, leading to lower effective concentrations and the presence of inhibitors (e.g., CMP).
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degraded this compound Stock | Verify the integrity of your this compound stock solution. | Analyze an aliquot of your stock solution using High-Performance Anion-Exchange Chromatography (HPAEC)-UV or Mass Spectrometry to quantify the percentage of intact this compound versus degradation products like CMP.[3][4] |
| Improper Storage | Review your storage conditions. | Ensure the stock solution is stored at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer pH | Measure the pH of your reaction buffer and this compound stock solution. | Adjust the pH to a neutral or slightly alkaline range (e.g., pH 7.0-8.5). Buffers like Tris-HCl or HEPES are commonly used. |
| Contamination | Check for microbial or enzymatic (pyrophosphatase) contamination. | Prepare fresh, sterile buffers. If possible, filter-sterilize your this compound solution using a 0.22 µm filter. |
Problem 2: My analytical chromatogram (e.g., HPLC) shows extra peaks that are not this compound.
The presence of additional peaks often indicates that your sample has degraded.
| Quantitative Data on this compound Degradation |
| While specific, publicly available kinetic data on the non-enzymatic hydrolysis of this compound is limited, stability is known to be influenced by pH and temperature. The table below provides a hypothetical representation of how stability might vary. Users should perform their own stability studies under their specific experimental conditions. |
| Condition |
| pH 4.0, 37°C |
| pH 7.5, 4°C |
| pH 7.5, 25°C |
| pH 9.0, 4°C |
| Multiple Freeze-Thaw Cycles |
Experimental Protocols & Visualizations
Protocol: Assessing this compound Stability by HPAEC-UV
This method allows for the separation and quantification of this compound and its primary degradation product, CMP.[3][4]
1. Sample Preparation:
-
Thaw a frozen aliquot of your this compound solution.
-
Dilute the sample to a suitable concentration (e.g., 2-100 µM) using your experimental buffer or Milli-Q water.
-
Prepare reference standards of pure this compound and CMP at known concentrations.
2. HPAEC-UV System and Conditions:
-
Chromatography System: An anion-exchange chromatography system (e.g., Dionex).
-
Column: A suitable anion-exchange column, such as a Dionex CarboPac™ PA200 (3 mm × 250 mm).
-
Mobile Phase: Use a gradient elution program.
-
Eluent A: Milli-Q Water
-
Eluent B: 1 M Sodium Acetate (NaOAc) in 1 mM NaOH
-
-
Gradient: Develop a gradient that effectively separates CMP and this compound (e.g., a linear gradient from 0% to 50% Eluent B over 20 minutes).
-
Flow Rate: 0.4-0.6 mL/min.
-
Injection Volume: 25 µL.
-
Detection: UV detector at 260 nm or 271 nm (for cytidine-containing compounds).
3. Data Analysis:
-
Identify the peaks for CMP and this compound by comparing their retention times with the reference standards.
-
Integrate the peak areas for each compound.
-
Calculate the percentage of intact this compound in your sample relative to the total area of all related peaks (this compound + CMP).
Diagrams
Caption: Chemical hydrolysis of this compound.
Caption: Troubleshooting workflow for this compound stability.
References
troubleshooting low yields in enzymatic CDP-glycerol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the enzymatic synthesis of Cytidine Diphosphate-Glycerol (CDP-Glycerol), particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic synthesis of this compound?
A1: The enzymatic synthesis of this compound is a biocatalytic method to produce a key precursor for the biosynthesis of teichoic acids in Gram-positive bacteria.[1][2] The most direct route involves the reaction of cytidine triphosphate (CTP) and sn-glycerol-3-phosphate (G3P) catalyzed by the enzyme glycerol-3-phosphate cytidylyltransferase (GCT), often referred to as TagD.[3][4] More complex, cost-effective methods utilize a multi-enzyme cascade starting from inexpensive substrates like cytidine and glycerol, incorporating an ATP regeneration system.[1][5]
Q2: What are the critical components of the reaction?
A2: The core components for the single-enzyme reaction are:
-
Enzyme: Glycerol-3-phosphate cytidylyltransferase (GCT / TagF).[6]
-
Substrates: Cytidine triphosphate (CTP) and sn-glycerol-3-phosphate (G3P).[3]
-
Cofactor: Divalent metal ions, typically Magnesium (Mg²⁺), are essential for enzyme activity.[7]
-
Buffer: A suitable buffer to maintain optimal pH, such as Tris-HCl.[7]
For multi-enzyme cascades, additional enzymes (e.g., glycerol kinase, UMP/CMP kinase, pyrophosphokinase) and substrates (e.g., glycerol, cytidine, a phosphate donor like polyphosphate) are required.[1][2]
Q3: What are the most common causes of low this compound yield?
A3: Low yields in this compound synthesis can typically be attributed to one or more of the following factors:
-
Enzyme Inactivity or Instability: The enzyme may have low specific activity, be improperly folded, or denature under reaction conditions.[8][9]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or concentration of the Mg²⁺ cofactor can significantly reduce enzyme performance.[2][8]
-
Substrate Issues: Degradation of substrates (especially CTP) or substrate inhibition, where high concentrations of a substrate paradoxically decrease the reaction rate, can occur.[10][11][12]
-
Product or Byproduct Inhibition: The accumulation of pyrophosphate (PPi), a byproduct of the reaction, is a known inhibitor of many nucleotidyltransferases.[9] The product, this compound itself, may also cause feedback inhibition.[4]
-
Product Degradation: The desired product, this compound, can be enzymatically degraded by contaminating pyrophosphatases present in the enzyme preparation.[13]
Q4: How can I monitor the reaction and quantify the yield?
A4: The progress of the reaction and the final yield are best analyzed using chromatographic and mass spectrometry techniques. High-Performance Anion-Exchange Chromatography with UV detection (HPAEC-UV) is effective for separating and quantifying the various nucleotides (CTP, CDP, CMP) and the product (this compound).[1][2] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) can be used to confirm the identity of the synthesized this compound by its mass.[2][14]
Troubleshooting Guide for Low Yields
This guide provides actionable solutions to specific problems encountered during this compound synthesis.
Problem 1: No or Very Low Product Formation
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Verify Protein Integrity: Run an SDS-PAGE gel to confirm the enzyme's expression, purity, and correct molecular weight. Confirm Activity: Perform a small-scale activity assay using a positive control or a standard substrate to ensure the enzyme is functional. Check Storage Conditions: Ensure the enzyme was stored at the correct temperature (typically -20°C or -80°C) and in an appropriate buffer, possibly containing a cryoprotectant like glycerol.[5][14] Note that the stabilizing effect of glycerol is not universal and should be empirically tested.[15] |
| Missing or Incorrect Cofactors | Check Mg²⁺ Concentration: The GCT enzyme requires Mg²⁺ for activity. Ensure it is present in the reaction buffer at an optimal concentration, typically in the range of 5-20 mM.[7] Use High-Purity Water: Ensure that contaminating metal chelators like EDTA are not present in your reagents or water. |
| Incorrect Reaction Buffer pH | Verify Buffer pH: Measure the pH of the reaction buffer at the reaction temperature, as pH can be temperature-dependent. The optimal pH is often between 7.5 and 8.5.[7][16] Prepare fresh buffer if there is any doubt about its quality. |
Problem 2: Reaction Starts but Stalls Prematurely or Yield Remains Low
| Possible Cause | Recommended Solution |
| Substrate Degradation | Use Fresh Substrates: CTP is susceptible to hydrolysis. Use freshly prepared solutions or aliquots that have been stored properly at -20°C or below. Verify the purity of your substrates if possible.[8] |
| Substrate Inhibition | Optimize Substrate Ratio: High concentrations of either CTP or G3P may inhibit the enzyme.[10][11] Perform a substrate titration experiment to determine the optimal concentration range for your specific enzyme. This involves varying the concentration of one substrate while keeping the other constant and measuring the initial reaction velocity. |
| Byproduct (PPi) Inhibition | Add Pyrophosphatase: The pyrophosphate (PPi) generated during the reaction can be a potent inhibitor.[9] Add an inorganic pyrophosphatase to the reaction mixture to hydrolyze PPi into two molecules of inorganic phosphate, thereby shifting the equilibrium towards product formation.[17] |
| Product Degradation | Check for Contaminating Enzymes: Your purified enzyme preparation may contain contaminating this compound diphosphatases that break down the product.[13] If suspected, further purify your enzyme. Optimize Reaction Time: Run a time-course experiment to find the point of maximum yield before significant degradation occurs. |
| Enzyme Instability | Optimize Temperature: While enzymes have an optimal temperature, prolonged incubation can lead to denaturation. Determine the enzyme's thermal stability and consider running the reaction at a slightly lower temperature for a longer duration. Add Stabilizing Agents: Consider adding stabilizers like bovine serum albumin (BSA) or low concentrations of non-ionic detergents. The utility of glycerol as a stabilizer during the reaction itself should be tested, as its effects can be enzyme-dependent.[15] |
Visual Guides and Diagrams
Enzymatic Synthesis of this compound
Caption: The one-step enzymatic reaction for this compound synthesis.
Troubleshooting Workflow for Low Yields
Caption: A step-by-step workflow for diagnosing low-yield issues.
Experimental Protocols
Protocol 1: Standard Assay for this compound Synthesis
This protocol provides a general method for a small-scale, one-step enzymatic synthesis reaction.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer of 50 mM Tris-HCl (pH 7.5).
-
On ice, prepare a 2X master mix containing the following final concentrations: 100 mM Tris-HCl (pH 7.5), 40 mM MgCl₂, 1 mM CTP, and 1 mM sn-Glycerol-3-Phosphate.
-
Note: Optimal concentrations may vary and should be determined empirically.
-
-
Enzyme Preparation:
-
Thaw the purified GCT enzyme on ice.
-
Dilute the enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a working concentration (e.g., 1-10 µM).
-
-
Reaction Initiation:
-
Set up reaction tubes on ice. For a 50 µL final volume, add 25 µL of the 2X master mix.
-
Add water to bring the volume to just under 50 µL.
-
To initiate the reaction, add the required volume of diluted enzyme (e.g., 5 µL) to each tube.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction tubes at the optimal temperature (e.g., 30°C or 37°C) for a set period (e.g., 1-4 hours). A time-course experiment is recommended to determine the optimal incubation time.
-
-
Reaction Quenching:
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of a quenching agent like 0.1 M HCl or ice-cold acetonitrile.
-
Centrifuge the quenched reaction mixture at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated enzyme.
-
-
Analysis:
Protocol 2: Quantification of this compound by HPAEC-UV
High-Performance Anion-Exchange Chromatography is a reliable method for separating and quantifying nucleotides.
-
System: An anion-exchange chromatography system equipped with a UV detector.[1]
-
Column: A suitable anion-exchange column, such as a Dionex CarboPac™ PA200.[1]
-
Mobile Phase: A gradient of a high-salt buffer (e.g., 1 M Sodium Acetate in 1 mM NaOH) against a low-salt buffer (e.g., Milli-Q water) is typically used for elution.[1]
-
Detection: Monitor the column eluate at 271 nm, the absorbance maximum for the cytosine ring.
-
Quantification:
-
Generate a standard curve using known concentrations of purified this compound. If a commercial standard is unavailable, standards for CTP, CDP, and CMP can be used for comparison of retention times.
-
Inject the supernatant from the quenched reaction.
-
Identify the this compound peak based on its retention time relative to the standards.
-
Integrate the peak area and calculate the concentration using the standard curve. The yield can be calculated based on the initial limiting substrate concentration. A substrate conversion of over 80% has been reported under optimized conditions.[1][2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Cell-Free Multi-enzyme Cascade Reaction for the Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Glycerol-3-phosphate cytidylyltransferase. Structural changes induced by binding of this compound and the role of lysine residues in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cell‐free multi‐enzyme cascade for the synthesis of CDP‐glycerol: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. This compound:poly(glycerophosphate) glycerophosphotransferase, which is involved in the synthesis of the major wall teichoic acid in Bacillus subtilis 168, is encoded by tagF (rodC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. faieafrikanart.com [faieafrikanart.com]
- 11. genscript.com [genscript.com]
- 12. youtube.com [youtube.com]
- 13. EC 3.6.1.16 [iubmb.qmul.ac.uk]
- 14. pure.mpg.de [pure.mpg.de]
- 15. Positive effect of glycerol on the stability of immobilized enzymes: Is it a universal fact? - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Chemical Synthesis of CDP-Glycerol
Welcome to the technical support center for the chemical synthesis of Cytidine 5'-diphospho-sn-glycerol (CDP-glycerol). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this complex synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work. While enzymatic methods are often favored for their higher yields, this guide focuses on overcoming the hurdles of chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the chemical synthesis of this compound considered challenging?
A1: The chemical synthesis of this compound is known to be laborious and often results in low yields.[1] Key challenges include the multi-step nature of the synthesis, the need for selective protection and deprotection of hydroxyl groups, the lability of the pyrophosphate bond, and difficulties in purifying the final product from structurally similar byproducts.
Q2: What is the general chemical strategy for synthesizing this compound?
A2: A common strategy involves the coupling of an activated cytidine-5'-monophosphate (CMP) derivative with a protected glycerol-3-phosphate. A widely used activated CMP derivative is cytidine-5'-monophosphomorpholidate (CMP-morpholidate).[2] This is followed by the removal of protecting groups to yield the final product.
Q3: What are the main sources of low yields in this synthesis?
A3: Low yields can stem from several factors:
-
Incomplete coupling reaction: The formation of the pyrophosphate bond between CMP-morpholidate and glycerol-3-phosphate may not go to completion.
-
Side reactions: The activated CMP-morpholidate can be susceptible to hydrolysis, and side reactions involving unprotected hydroxyl groups can occur.
-
Degradation during deprotection: The conditions required to remove protecting groups can sometimes cleave the labile pyrophosphate bond.
-
Losses during purification: The high polarity and similar chromatographic behavior of the product and byproducts can make purification challenging, leading to product loss.
Q4: Are there alternatives to the CMP-morpholidate method?
A4: While the morpholidate route is a classical approach, other activating groups for CMP can be explored. Additionally, alternative strategies might involve the activation of glycerol-3-phosphate before reaction with CMP. However, the CMP-morpholidate method remains a foundational approach for forming the phosphodiester bond.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the chemical synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Coupling Reaction | 1. Inactive or hydrolyzed CMP-morpholidate. 2. Impure or improperly protected glycerol-3-phosphate. 3. Presence of moisture in the reaction. 4. Suboptimal reaction conditions (temperature, time). | 1. Use freshly prepared or properly stored CMP-morpholidate. Ensure anhydrous conditions during its synthesis and storage. 2. Verify the purity and structure of the protected glycerol-3-phosphate using NMR and mass spectrometry. 3. Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. 4. Optimize the reaction temperature (e.g., room temperature to gentle heating) and monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Multiple Products Observed by TLC/HPLC | 1. Incomplete protection of glycerol-3-phosphate leading to side reactions. 2. Formation of byproducts from the decomposition of starting materials or intermediates. 3. Isomerization of glycerol-3-phosphate. | 1. Re-evaluate the protection strategy for glycerol-3-phosphate. Ensure complete protection of the 1- and 2-hydroxyl groups. 2. Characterize the major byproducts to understand the side reactions. This may necessitate adjustments to the reaction conditions or protecting groups. 3. Use stereochemically pure starting materials and mild reaction conditions to minimize isomerization. |
| Difficulty in Purifying the Final Product | 1. Co-elution of this compound with unreacted starting materials or byproducts. 2. Degradation of the product on the chromatography column. | 1. Employ ion-pair reversed-phase HPLC for better separation of charged nucleotides.[3][4] Optimize the ion-pairing reagent, mobile phase pH, and gradient. 2. Use a biocompatible column and buffered mobile phases to maintain the stability of the product during purification. |
| Cleavage of Pyrophosphate Bond | 1. Harsh acidic or basic conditions during deprotection. 2. Enzymatic degradation from contaminants. | 1. Choose orthogonal protecting groups that can be removed under mild conditions that do not affect the pyrophosphate linkage.[5][6] 2. Use sterile, nuclease-free reagents and glassware, especially during purification. |
Experimental Protocols
Protocol 1: Synthesis of Cytidine-5'-monophosphomorpholidate (CMP-morpholidate)
This protocol is a general guideline and may require optimization.
-
Starting Material: Start with cytidine-5'-monophosphate (CMP).
-
Activation:
-
Dissolve CMP in an appropriate solvent (e.g., aqueous tert-butanol).
-
Add morpholine and dicyclohexylcarbodiimide (DCC).
-
Stir the reaction at room temperature for 24-48 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC.
-
Upon completion, filter to remove the dicyclohexylurea (DCU) byproduct.
-
The filtrate is then purified, often by precipitation or chromatography, to yield CMP-morpholidate.
-
Note: It is crucial to handle DCC with care as it is a potent allergen.
Protocol 2: Coupling of CMP-morpholidate with Protected Glycerol-3-Phosphate
This protocol assumes the availability of a suitably protected glycerol-3-phosphate (e.g., with acid-labile protecting groups on the 1- and 2-hydroxyls).
-
Reactants:
-
CMP-morpholidate
-
Protected glycerol-3-phosphate (as a salt, e.g., pyridinium salt)
-
-
Reaction:
-
Dissolve both reactants in anhydrous pyridine.
-
Stir the mixture under an inert atmosphere at room temperature for several days.
-
-
Monitoring:
-
Follow the progress of the reaction by TLC or ion-pair reversed-phase HPLC.
-
-
Work-up:
-
Once the reaction is complete, evaporate the pyridine under reduced pressure.
-
The residue can then be taken forward to the deprotection step.
-
Protocol 3: Purification of this compound by Ion-Pair Reversed-Phase HPLC
This is a general method that requires optimization for specific instrumentation and columns.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM ammonium acetate), pH adjusted to 6.0-8.0.[3]
-
Mobile Phase B: Acetonitrile or methanol.
-
Ion-Pairing Reagent: Add an ion-pairing agent like tetrabutylammonium hydrogen sulfate to the mobile phase at an optimal concentration (e.g., 5-10 mM).[3]
-
Gradient: Run a linear gradient from a low percentage of Mobile Phase B to a higher percentage to elute the highly polar this compound.
-
Detection: UV detection at 271 nm (for the cytidine base).
-
Post-Purification: The collected fractions containing the product will need to be desalted, for example, by lyophilization.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis
| Symptom | Possible Cause | Diagnostic Check | Recommended Action | Expected Outcome |
| Low conversion of starting materials | Poor activation of CMP | Check the purity of CMP-morpholidate by NMR. | Use freshly prepared CMP-morpholidate. | Increased formation of the desired product. |
| Presence of moisture | Ensure all glassware is oven-dried and solvents are anhydrous. | Conduct the reaction under an inert atmosphere. | Minimized hydrolysis of the activated intermediate. | |
| Multiple spots on TLC/HPLC | Incomplete protection of glycerol-3-phosphate | Analyze the protected glycerol-3-phosphate by NMR. | Re-run the protection reaction or purify the protected intermediate. | A cleaner reaction profile with fewer side products. |
| Side reactions during coupling | Isolate and characterize major byproducts by mass spectrometry. | Modify reaction conditions (e.g., temperature, solvent) to disfavor side reactions. | Increased selectivity towards the desired product. | |
| Product loss during purification | Suboptimal HPLC conditions | Review the chromatogram for broad peaks or poor resolution. | Optimize the ion-pairing reagent concentration and mobile phase pH. | Sharper peaks and better separation, leading to higher recovery. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Chemical Synthesis Pathway of this compound
Caption: Key stages in the chemical synthesis of this compound.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. WO1991018914A1 - Synthesis of glycerol di- and triphosphate derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
overcoming enzyme instability in CDP-glycerol assays
This technical support center provides troubleshooting guidance and detailed protocols to help researchers overcome challenges associated with enzyme instability in Cytidine Diphosphate (CDP)-Glycerol assays.
Frequently Asked Questions (FAQs)
Q1: What is CDP-glycerol and why are its assays important?
A1: this compound is a nucleotide-activated form of glycerol, essential in gram-positive bacteria for the biosynthesis of teichoic acids, which are critical components of the cell wall.[1][2] Assays to quantify this compound or the enzymes involved in its synthesis are vital for understanding bacterial physiology, cell wall metabolism, and for identifying novel antibiotic targets.
Q2: Which enzymes are typically involved in this compound synthesis and its assays?
A2: The key enzyme is Glycerol-3-phosphate cytidylyltransferase (GCT), also known as CTP:sn-glycerol-3-phosphate cytidylyltransferase (EC 2.7.7.39).[3] This enzyme catalyzes the reaction between CTP and sn-glycerol-3-phosphate to produce this compound and pyrophosphate.[3] In multi-enzyme cascade systems for synthesizing this compound, other enzymes like glycerol kinase (glpK) and various kinases for ATP regeneration may also be used.[1][4] Assays often couple the GCT reaction to other enzymes for detection.
Q3: What are the primary causes of enzyme instability in these assays?
A3: Enzyme instability is a common issue that can lead to low activity or inconsistent results.[5] Key causes include:
-
Suboptimal Buffer Conditions: pH, ionic strength, and the presence of specific ions can significantly affect enzyme structure and activity.[6]
-
Temperature Fluctuations: Most enzymes have an optimal temperature for activity and can be denatured or inactivated by excessive heat or freeze-thaw cycles.[6][7]
-
Absence of Stabilizers: Reagents like glycerol are often used to stabilize enzymes during storage, but may need to be removed for the assay, impacting stability.[7][8]
-
Contaminants: Proteases or other interfering substances in the sample or reagents can degrade the enzyme.[9]
-
Inherent Enzyme Properties: Some enzymes, like GCT, can be inherently unstable, especially when purified.
Troubleshooting Guide
Problem: Low or No Signal/Enzyme Activity
| Potential Cause | Troubleshooting Step | Explanation |
| Enzyme Degradation | 1. Use fresh enzyme preparations or aliquot stock upon receipt and store at -80°C. 2. Avoid repeated freeze-thaw cycles.[10] 3. Add a protease inhibitor cocktail to your sample preparation. | Enzymes can lose activity over time, even when stored frozen. Repeated changes in temperature can denature the protein. |
| Suboptimal Assay Conditions | 1. Verify the pH of your assay buffer. The optimal pH can vary between enzymes.[6] 2. Optimize the concentration of cofactors like MgCl₂. 3. Ensure the assay temperature is optimal. A 1°C change can alter activity by 4-8%.[6] | Every enzyme has specific optimal conditions for maximal activity. Deviation from these can drastically reduce reaction rates. |
| Incorrect Reagent Concentration | 1. Ensure substrate concentrations (CTP, glycerol-3-phosphate) are not limiting the reaction.[11] 2. In coupled assays, ensure the coupling enzyme is in excess so it is not the rate-limiting step.[11][12] | The reaction rate is dependent on substrate availability. In a coupled system, the primary reaction must be the only limiting factor.[12] |
| Inactive Enzyme | 1. Run a positive control with a known active enzyme lot or a standard sample.[11] 2. Check the enzyme's certificate of analysis for storage and handling recommendations. | This helps differentiate between a problem with the enzyme itself versus a problem with the assay setup or other reagents. |
Problem: High Background or Inconsistent Results
| Potential Cause | Troubleshooting Step | Explanation |
| Contaminated Reagents | 1. Prepare fresh buffers and substrate solutions using high-purity water.[10] 2. Run a "no-enzyme" control (blank) containing all reagents except the primary enzyme.[13] | Contaminants in buffers or substrates can interfere with the assay, leading to a false signal or inhibition.[9] A blank helps identify this issue. |
| Substrate Instability | 1. Some substrates, like L-γ-Glutamyl-p-nitroanilide used in some coupled assays, can hydrolyze spontaneously. Keep substrate solutions cold and use them within their stable period.[10] | Spontaneous breakdown of a substrate can generate a background signal that is not dependent on enzyme activity. |
| Pipetting Inaccuracy | 1. Use calibrated pipettes. 2. When possible, prepare a master mix of reagents to add to each well, minimizing well-to-well variability.[14] 3. Avoid pipetting very small volumes.[14] | Small errors in pipetting volumes of concentrated reagents can lead to large variations in final results. |
| "Edge Effect" in Plates | 1. Avoid using the outermost wells of a 96-well plate, as they are more prone to evaporation.[6] 2. Ensure proper sealing of the plate during incubation. | Increased evaporation in outer wells can concentrate reagents, altering reaction rates and leading to inconsistent data across the plate.[6] |
Key Experimental Protocols
Protocol 1: Baseline Glycerol-3-Phosphate Cytidylyltransferase (GCT) Activity Assay
This protocol describes a typical coupled spectrophotometric assay for GCT. The production of pyrophosphate (PPi) is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
GCT Enzyme Preparation
-
Tris-HCl Buffer (e.g., 50 mM, pH 7.5)
-
MgCl₂
-
CTP (Cytidine Triphosphate)
-
sn-Glycerol-3-Phosphate
-
NADH
-
PEP (Phosphoenolpyruvate)
-
Inorganic Pyrophosphatase
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Spectrophotometer (UV-capable)
Procedure:
-
Prepare a Master Mix: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer, MgCl₂, NADH, PEP, PK, and LDH.
-
Blank Measurement: To a cuvette or microplate well, add the master mix and CTP. Measure the baseline absorbance at 340 nm to check for any background CTPase activity.
-
Initiate Reaction: Add the GCT enzyme preparation to the cuvette/well and mix gently.
-
Start the Assay: Add sn-glycerol-3-phosphate to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The rate should be linear.[11]
-
Calculate Activity: The rate of NADH oxidation is proportional to the GCT activity. Use the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the enzyme activity.
Protocol 2: Assessing Enzyme Stability with Stabilizing Agents
This protocol helps determine the effectiveness of different additives on preserving GCT activity over time.
Materials:
-
Purified GCT Enzyme
-
Storage Buffer (e.g., 20 mM HEPES, pH 7.0)
-
Potential Stabilizing Agents (see table below)
-
Reagents for GCT Activity Assay (from Protocol 1)
Procedure:
-
Prepare Enzyme Aliquots: Dilute the GCT enzyme to a working concentration in the storage buffer.
-
Add Stabilizers: Create separate aliquots of the diluted enzyme. To each, add a different stabilizing agent at a desired final concentration (e.g., 10% glycerol, 0.5 M sucrose, 1 mg/mL BSA). Include a "no stabilizer" control.
-
Incubate: Store the aliquots at a chosen stress condition (e.g., 4°C, 25°C, or through freeze-thaw cycles).
-
Measure Initial Activity (T=0): Immediately after adding the stabilizers, take a small sample from each aliquot and measure the GCT activity using Protocol 1. This is your baseline activity.
-
Measure Activity Over Time: At subsequent time points (e.g., 1, 3, 7, and 14 days for 4°C storage; or after 1, 3, 5 freeze-thaw cycles), remove a sample from each condition and measure the GCT activity again.
-
Analyze Data: For each condition, calculate the percentage of remaining activity at each time point relative to its T=0 baseline. Plot the percentage of remaining activity versus time/cycles to compare the effectiveness of the stabilizers.
Reference Data
Table 1: Common Enzyme Stabilizing Agents and Suggested Concentrations
| Stabilizing Agent | Typical Working Concentration | Mechanism of Action | Notes |
| Glycerol | 10 - 50% (v/v) | Preferential hydration; shifts the native protein to more compact states.[8] | Can interfere with some assays; may need to be removed via dialysis or buffer exchange.[7] |
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Acts as a "sacrificial" protein, preventing the primary enzyme from adsorbing to surfaces or denaturing at low concentrations. | Use high-purity, protease-free BSA. |
| Sucrose / Trehalose | 0.25 - 1 M | Excluded from the protein surface, promoting a compact, stable state. Forms a protective "glass" during lyophilization. | Effective for both liquid storage and freeze-drying. |
| Dithiothreitol (DTT) | 1 - 5 mM | Reducing agent; prevents the oxidation of cysteine residues and maintains protein structure. | Has a short half-life in solution; prepare fresh. |
| EDTA | 0.5 - 2 mM | Chelates divalent metal ions that can catalyze oxidation or be required by contaminating proteases. | Do not use if the enzyme of interest requires divalent metals for its own activity. |
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. This compound glycerophosphotransferase - Wikipedia [en.wikipedia.org]
- 3. Glycerol-3-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. quora.com [quora.com]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 7. meridianbioscience.com [meridianbioscience.com]
- 8. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. docs.abcam.com [docs.abcam.com]
how to prevent degradation of CDP-glycerol during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Cytidine Diphosphate-Glycerol (CDP-Glycerol) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a nucleotide-activated form of glycerol, crucial in the biosynthesis of teichoic acids in Gram-positive bacteria and other biological polymers. Its stability is paramount for experimental reproducibility, ensuring accurate quantification and reliable results in enzymatic assays and drug development studies. Degradation can lead to the formation of inactive or inhibitory compounds, compromising experimental outcomes.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are:
-
Chemical Hydrolysis: The pyrophosphate bond is susceptible to hydrolysis, particularly under alkaline and, to a lesser extent, acidic conditions. This breaks down this compound into Cytidine Monophosphate (CMP) and glycerol-3-phosphate.
-
Enzymatic Degradation: Contaminating enzymes, such as pyrophosphatases, can enzymatically cleave the pyrophosphate bond.
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term stability, this compound should be stored at or below -20°C. Storage at -80°C is recommended for maximum stability over extended periods. It is best stored as a lyophilized powder or in a buffered aqueous solution at a slightly acidic to neutral pH.
Q4: Is it acceptable to repeatedly freeze and thaw this compound solutions?
A4: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of this compound. It is recommended to aliquot the this compound solution into single-use volumes before freezing to minimize the number of freeze-thaw cycles.
Q5: Should I store this compound in water or a buffer?
A5: It is highly recommended to store this compound in a buffered solution to maintain a stable pH and prevent degradation due to pH fluctuations. A buffer with a pKa between 6.0 and 7.5, such as Tris-HCl or HEPES, is suitable. Storing in unbuffered water can lead to pH changes that promote hydrolysis.
Q6: Can I store this compound in a solution containing glycerol as a cryoprotectant?
A6: While glycerol is a common cryoprotectant, its use in storing this compound should be approached with caution. High concentrations of glycerol can interfere with some downstream applications, such as lyophilization and certain enzymatic assays. If a cryoprotectant is necessary, a low concentration (e.g., 10-20%) may be considered, but its compatibility with subsequent experiments must be verified.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of activity in enzymatic assays using stored this compound. | 1. Degradation due to improper storage temperature. 2. Hydrolysis due to incorrect pH of the storage solution. 3. Multiple freeze-thaw cycles. 4. Enzymatic degradation from contamination. | 1. Ensure storage at ≤ -20°C, preferably at -80°C.2. Verify the pH of the storage buffer is between 6.0 and 7.5.3. Aliquot stock solutions into single-use tubes.4. Use sterile, nuclease-free water and buffers for preparation. Consider adding a broad-spectrum bacteriostatic agent if appropriate for your application. |
| Inconsistent results between different aliquots of this compound. | 1. Incomplete dissolution or mixing of lyophilized powder. 2. Differential degradation of aliquots due to improper handling. | 1. Ensure the lyophilized powder is fully dissolved and the solution is homogenous before aliquoting.2. Handle all aliquots consistently, minimizing time at room temperature. |
| Presence of unexpected peaks in analytical chromatography (e.g., HPLC). | 1. Chemical hydrolysis leading to the formation of CMP and glycerol-3-phosphate. 2. Contamination of the sample. | 1. Confirm the identity of degradation products using appropriate standards.2. Review handling procedures to prevent contamination. Prepare fresh solutions with high-purity reagents. |
Data Presentation
Table 1: Estimated Stability of this compound Under Various Storage Conditions.
| Storage Condition | Form | Estimated Half-Life | Recommendations |
| -80°C | Lyophilized Powder | > 2 years | Optimal for long-term storage. |
| Buffered Solution (pH 6.5-7.5) | 1-2 years | Recommended for working stock solutions. Aliquot to avoid freeze-thaw cycles. | |
| -20°C | Lyophilized Powder | 1-2 years | Suitable for long-term storage. |
| Buffered Solution (pH 6.5-7.5) | 6-12 months | Good for mid-term storage. Aliquot to avoid freeze-thaw cycles. | |
| 4°C | Buffered Solution (pH 6.5-7.5) | Days to weeks | Not recommended for long-term storage. Suitable for short-term use (e.g., during an experiment). |
| Room Temperature (20-25°C) | Buffered Solution (pH 6.5-7.5) | Hours to days | Highly discouraged. Significant degradation can occur rapidly. |
Note: These are estimations based on the general stability of nucleotide sugars. Actual stability may vary depending on the specific buffer, concentration, and purity of the this compound.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Reagents and Materials:
-
Lyophilized this compound
-
Nuclease-free water
-
1 M Tris-HCl buffer, pH 7.0
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the lyophilized powder in nuclease-free water to a high concentration (e.g., 100 mM).
-
Add 1 M Tris-HCl, pH 7.0 to a final concentration of 50 mM.
-
Gently vortex to ensure the solution is homogenous.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for mid-term storage.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To quantify the degradation of this compound over time under different storage conditions.
-
Methodology:
-
Prepare aliquots of this compound in the desired storage buffers and conditions (e.g., different pH values and temperatures).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each condition.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) using an anion-exchange column.
-
Use a mobile phase gradient appropriate for separating nucleotides (e.g., a gradient of ammonium phosphate buffer).
-
Monitor the elution profile at 271 nm (the absorbance maximum for cytidine).
-
Quantify the peak areas corresponding to this compound and its primary degradation product, CMP.
-
Calculate the percentage of intact this compound remaining at each time point relative to the time zero sample.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Technical Support Center: Optimizing Buffer Conditions for CDP-Glycerol Dependent Enzymes
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Cytidine Diphosphate (CDP)-glycerol dependent enzymes, such as those involved in teichoic acid biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general function of CDP-glycerol dependent enzymes?
This compound dependent enzymes are a class of transferases that utilize this compound as a substrate.[1] A primary role for these enzymes is in the biosynthesis of wall teichoic acids (WTAs) in Gram-positive bacteria.[2][3][4] In this pathway, they catalyze the transfer of glycerophosphate units to a growing polymer chain, which is an essential component of the bacterial cell wall.[1][4] Because WTAs are involved in bacterial colonization and infection, the enzymes in this pathway are considered promising targets for new antibiotic development.[3][5]
Q2: What is a good starting buffer and pH for my enzyme assay?
A common starting point for assays with metal-dependent enzymes is a "Good's buffer," such as HEPES, at a concentration of 20-50 mM.[6][7] These buffers are known to have low metal-binding constants, which is crucial for enzymes requiring divalent cations.[6] The optimal pH for enzymes utilizing this compound is often near physiological conditions, typically ranging from 7.0 to 8.5. A starting pH of 7.5 is a reasonable choice for initial experiments.[8] However, the optimal pH should always be determined empirically for each specific enzyme.
Q3: Why are divalent cations like Magnesium (Mg²⁺) essential in the assay buffer?
Divalent cations, particularly Mg²⁺, are critical cofactors for many enzymes that catalyze phosphoryl or nucleotidyl transfer reactions, including this compound dependent enzymes.[9][10][11] They play a crucial role in binding and orienting the nucleotide substrate (this compound) within the active site, stabilizing the transition state, and facilitating the catalytic reaction.[10][11] The optimal concentration typically ranges from 5-20 mM, but excess concentrations can sometimes be inhibitory.[12]
Q4: Should I include a reducing agent like DTT or β-mercaptoethanol in my buffer?
The inclusion of a reducing agent depends on the specific enzyme's sensitivity to oxidation. Many enzymes contain cysteine residues with sulfhydryl groups that can be critical for structure and function. If these residues become oxidized, the enzyme can lose activity. Including a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) at a low concentration (e.g., 1-5 mM) can protect the enzyme and maintain its activity. It is advisable to test the enzyme's performance with and without a reducing agent.
Troubleshooting Guide
Problem: I am seeing little to no enzyme activity.
| Possible Cause | Recommended Solution |
| Suboptimal pH | The enzyme's activity is highly dependent on pH. Perform a pH screen using a range of buffers (e.g., MES for pH 6.0-7.0, HEPES for pH 7.0-8.0, Tris for pH 8.0-9.0) to find the optimal pH.[7][8] |
| Incorrect Divalent Cation Concentration | The enzyme may require a specific divalent cation (like Mg²⁺ or Mn²⁺) for activity.[10][13] Titrate the concentration of the required cation (e.g., 0 to 25 mM MgCl₂) to find the optimal level. Note that some cations like Ca²⁺ can be inhibitory.[9][12] |
| Enzyme Instability or Degradation | The enzyme may be unstable under the assay conditions. Ensure the purified enzyme was stored correctly and avoid repeated freeze-thaw cycles.[14][15] Consider adding a stabilizing agent like glycerol (10-20%) or BSA (0.1 mg/mL) to the buffer. |
| Missing Reagents or Incorrect Order of Addition | Carefully review the protocol to ensure all components (enzyme, substrate, cofactors) were added in the correct order and concentration. Prepare a master mix for the reaction components to minimize pipetting errors.[14] |
| Presence of Inhibitors | Buffer components or contaminants in the sample can inhibit the enzyme. For example, Tris buffer can chelate metal ions, and phosphate can precipitate divalent cations.[6][7] EDTA is a strong chelator and should be avoided unless its purpose is to stop the reaction.[14] If possible, dialyze the enzyme preparation into the final assay buffer. |
Problem: My assay results are not reproducible.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting is a major source of variability. Ensure pipettes are properly calibrated.[16] Use larger volumes where possible and prepare a master reaction mix to be aliquoted into each well.[14] |
| Temperature Fluctuations | Enzyme activity is sensitive to temperature.[7] Ensure all reagents are equilibrated to the assay temperature before starting the reaction.[14] Use a temperature-controlled plate reader or water bath for incubation. |
| Reagent Degradation | Substrates like this compound or cofactors can degrade over time. Prepare fresh solutions from powder for each experiment or aliquot and store stock solutions at -80°C. Avoid leaving reagents at room temperature for extended periods.[14] |
| Incomplete Mixing | Ensure all components are thoroughly mixed after addition, especially the enzyme, by gently pipetting up and down or using a plate shaker. Avoid introducing bubbles. |
Experimental Protocols & Data
Protocol 1: pH Optimization Screen
This protocol describes a method to determine the optimal pH for a this compound dependent enzyme using a 96-well plate format.
-
Buffer Preparation : Prepare a set of 100 mM buffer stocks across a range of pH values (e.g., MES pH 6.0, 6.5; HEPES pH 7.0, 7.5, 8.0; Tris-HCl pH 8.5, 9.0).
-
Reaction Master Mix : Prepare a master mix containing all common reaction components except the buffer. This should include this compound, the acceptor substrate, MgCl₂, and any other required additives at 2x the final desired concentration.
-
Assay Setup :
-
In a 96-well plate, add 50 µL of each appropriate 2x buffer stock to different wells.
-
Add 50 µL of the reaction master mix to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation : Add 10 µL of diluted enzyme to each well to start the reaction. Add 10 µL of enzyme dilution buffer to "no enzyme" control wells.
-
Measurement : Monitor the reaction progress using a suitable detection method (e.g., measuring the production of CMP via a coupled enzyme assay) in a plate reader at regular intervals.
-
Analysis : Calculate the initial reaction velocity for each pH value. Plot the relative activity against pH to determine the optimum.
Protocol 2: Divalent Cation Titration
This protocol determines the optimal concentration of a required divalent cation (e.g., Mg²⁺).
-
Reagent Preparation : Prepare a 1 M stock solution of MgCl₂. Prepare the optimal assay buffer (determined from Protocol 1) without any added MgCl₂.
-
Master Mix : Prepare a master mix containing all reaction components (at their optimal concentrations) except for MgCl₂.
-
Assay Setup :
-
In a 96-well plate, add the master mix to all wells.
-
Create a serial dilution of the MgCl₂ stock solution directly in the wells to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 15, 20, 25 mM).
-
Include a control well with 10 mM EDTA instead of MgCl₂ to confirm metal dependency.
-
Pre-incubate the plate at the optimal temperature for 5 minutes.
-
-
Reaction Initiation & Measurement : Initiate the reaction by adding the enzyme and monitor the activity as described in Protocol 1.
-
Analysis : Plot the relative enzyme activity against the MgCl₂ concentration to identify the optimal concentration.
Table 1: Example Data for Buffer Optimization
The following tables summarize example quantitative data from buffer optimization experiments for a hypothetical this compound glycerophosphotransferase.
Effect of pH on Enzyme Activity
| Buffer (50 mM) | pH | Relative Activity (%) |
|---|---|---|
| MES | 6.5 | 45% |
| HEPES | 7.0 | 82% |
| HEPES | 7.5 | 100% |
| HEPES | 8.0 | 91% |
| Tris-HCl | 8.5 | 68% |
| Tris-HCl | 9.0 | 42% |
Effect of MgCl₂ Concentration on Enzyme Activity (in 50 mM HEPES, pH 7.5)
| Final MgCl₂ (mM) | Relative Activity (%) |
|---|---|
| 0 | < 5% |
| 2.5 | 55% |
| 5.0 | 89% |
| 10.0 | 100% |
| 15.0 | 94% |
| 20.0 | 78% |
| 25.0 | 65% |
Visualizations
Signaling Pathway
Caption: Simplified pathway for Wall Teichoic Acid (WTA) biosynthesis.
Experimental Workflow
Caption: Workflow for systematic optimization of enzyme assay buffer.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low enzyme activity.
References
- 1. This compound glycerophosphotransferase - Wikipedia [en.wikipedia.org]
- 2. Late-Stage Polyribitol Phosphate Wall Teichoic Acid Biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Revised Pathway Proposed for Staphylococcus aureus Wall Teichoic Acid Biosynthesis Based on In Vitro Reconstitution of the Intracellular Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lesions in Teichoic Acid Biosynthesis in Staphylococcus aureus Lead to a Lethal Gain of Function in the Otherwise Dispensable Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taking aim at wall teichoic acid synthesis: new biology and new leads for antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buffers - ITW Reagents [itwreagents.com]
- 7. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 8. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why do divalent metal ions either promote or inhibit enzymatic reactions? The case of BamHI restriction endonuclease from combined quantum-classical simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Divalent metal ions control activity and inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. docs.abcam.com [docs.abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
common contaminants in CDP-glycerol preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cytidine diphosphate glycerol (CDP-glycerol).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound (Cytidine Diphosphate Glycerol) is a nucleotide-activated form of glycerol. In nature, it is a crucial precursor in the biosynthesis of poly(glycerol phosphate) teichoic acids, which are major components of the cell wall in many Gram-positive bacteria.[1][2] In the laboratory, it is primarily used as a substrate in in vitro assays to study the enzymes involved in teichoic acid biosynthesis, such as this compound glycerophosphotransferases (TagF).[3][4]
Q2: What are the likely contaminants in commercially available this compound preparations?
A2: While manufacturers strive for high purity, several process-related and degradation-related impurities can be present in this compound preparations. These can include:
-
Starting materials: Unreacted cytidine triphosphate (CTP) and glycerol-3-phosphate.
-
Hydrolysis products: Cytidine monophosphate (CMP) is a common degradation product resulting from the hydrolysis of the pyrophosphate bond. Free cytidine and glycerol-3-phosphate can also be present.
-
Related nucleotides: Depending on the synthesis method, other cytidine phosphates like cytidine diphosphate (CDP) may be present. In enzymatic synthesis cascades that use ATP regeneration systems, ADP-glycerol has been observed as a potential side product.[5]
-
Salts and buffers: Residual salts and buffers from the purification process.
Q3: How should I store my this compound to ensure its stability?
A3: this compound is susceptible to hydrolysis. For long-term storage, it is recommended to store it as a lyophilized powder at -20°C or below. For short-term use, stock solutions should be prepared in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.5), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. The stability of proteins in aqueous solutions is often enhanced by the addition of cosolvents like glycerol, which can also help prevent degradation of the this compound itself.[6]
Q4: Can I use this compound in cell-based assays?
A4: While this compound is primarily used in in vitro enzymatic assays with purified enzymes or cell extracts, its direct use in whole-cell assays is less common due to potential issues with cell permeability. Researchers studying teichoic acid biosynthesis in vivo typically manipulate the genetic pathways within the cells rather than supplying this compound exogenously.
Troubleshooting Guides
Issue 1: Low or No Activity in Teichoic Acid Synthesis Assay
| Possible Cause | Recommended Action |
| Degraded this compound | The pyrophosphate bond in this compound is labile. Verify the integrity of your this compound stock using HPLC (see Experimental Protocol 1). Consider purchasing a new lot if significant degradation to CMP is observed. |
| Presence of Inhibitors | Contaminants such as excess free phosphate or other nucleotides (e.g., CTP, CDP) might compete with this compound for enzyme binding.[7] Purify the this compound preparation if necessary. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and divalent cation (e.g., Mg²⁺) concentration. Refer to literature for optimal conditions for your specific enzyme. |
| Inactive Enzyme | Ensure your enzyme preparation is active. Run a positive control with a known active enzyme lot. Consider re-purifying the enzyme if necessary. |
Issue 2: High Background Signal in Radioactive Assays
| Possible Cause | Recommended Action |
| Radioactive Contaminants | If using radiolabeled this compound (e.g., [¹⁴C]this compound or [³²P]this compound), ensure the radiolabel is incorporated into the correct molecule and that there are no radioactive breakdown products. Analyze the stock by thin-layer chromatography (TLC) or HPLC with radiometric detection. |
| Non-specific Binding | High concentrations of radiolabeled substrate can lead to non-specific binding to reaction components or filters. Titrate the concentration of radiolabeled this compound to find the optimal signal-to-noise ratio. |
| Incomplete Washing | During the separation of product from unreacted substrate (e.g., filter binding assays), ensure thorough washing steps to remove all unbound radiolabeled this compound. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Action |
| Variable this compound Purity | The purity of this compound can vary between lots and suppliers. Quantify the concentration of your this compound solution spectrophotometrically and assess its purity by HPLC (see Experimental Protocol 1) before each set of experiments. |
| Repeated Freeze-Thaw Cycles | Repeatedly freezing and thawing this compound solutions can lead to degradation. Aliquot your stock solution into single-use volumes. |
| Pipetting Errors | Due to the viscous nature of concentrated glycerol-containing solutions, ensure accurate pipetting by using positive displacement pipettes or reverse pipetting techniques. |
Experimental Protocols
Protocol 1: Analysis of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the separation and quantification of this compound and its potential contaminants like CMP, CDP, and CTP.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Mobile Phase A: Deionized water
-
Mobile Phase B: 1 M Sodium Acetate in 1 mM NaOH[5]
-
This compound sample
-
Standards: CMP, CDP, CTP
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the anion-exchange column with the starting mobile phase conditions.
-
Dilute the this compound sample and standards in deionized water.
-
Inject the sample and standards onto the column.
-
Elute the compounds using a gradient of Mobile Phase B. An example gradient can be adapted from methods for separating cytidine nucleotides.[5]
-
Detect the compounds by monitoring the absorbance at 260 nm.[7][8]
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of the standards.
Expected Retention Times (Relative): Based on anion-exchange chromatography principles, the elution order will be based on the number of phosphate groups.
-
Cytidine (no phosphate) - elutes first
-
CMP (one phosphate)
-
CDP / this compound (two phosphates) - may require optimized gradient for separation
-
CTP (three phosphates) - elutes last
| Compound | Relative Retention Time |
| Cytidine | Very Low |
| CMP | Low[7] |
| CDP | Medium[7] |
| This compound | Medium |
| CTP | High[7] |
Protocol 2: In Vitro Teichoic Acid Synthesis Assay
This is a general protocol for measuring the activity of a poly(glycerol phosphate) polymerase, such as TagF. This assay often uses radiolabeled this compound to quantify the synthesized teichoic acid polymer.
Materials and Reagents:
-
Purified TagF enzyme
-
CDP-[¹⁴C]glycerol
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Acceptor molecule (e.g., purified bacterial cell membranes or a synthetic lipid carrier)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor molecule, and purified TagF enzyme.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding CDP-[¹⁴C]glycerol.
-
Incubate the reaction for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the synthesized polymer.
-
Filter the reaction mixture through a glass fiber filter to capture the precipitated polymer.
-
Wash the filter extensively with cold TCA to remove unreacted CDP-[¹⁴C]glycerol.
-
Dry the filter and place it in a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.
Visualizations
Caption: Biosynthesis pathway of poly(glycerol phosphate) wall teichoic acid.
Caption: Troubleshooting workflow for low signal in teichoic acid synthesis assays.
References
- 1. Extraction and Analysis of Bacterial Teichoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. Molecular analysis of the tagF gene, encoding this compound:Poly(glycerophosphate) glycerophosphotransferase of Staphylococcus epidermidis ATCC 14990 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of this compound as an Alternate Acceptor for the Teichoic Acid Polymerase Reveals that Membrane Association Regulates Polymer Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CDP-Glycerol Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the efficiency of CDP-glycerol synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: Cytidine diphosphate glycerol (this compound) is a nucleotide-activated sugar essential for the biosynthesis of teichoic acids in the cell walls of Gram-positive bacteria. These teichoic acids are key targets for the development of new vaccines and antimicrobial therapies.[1]
Q2: Why is enzymatic synthesis preferred over chemical synthesis for this compound?
A2: Chemical synthesis of this compound is often laborious and results in low yields.[2] Enzymatic synthesis, particularly through a multi-enzyme cascade reaction, offers a more direct and efficient route from inexpensive substrates like cytidine and glycerol.[1][3]
Q3: What is the principle behind the multi-enzyme cascade for this compound synthesis?
A3: The process uses a series of recombinant enzymes in a cell-free system to convert initial substrates through several intermediate steps into the final this compound product. This method can also incorporate an ATP regeneration system to reduce costs.[1]
Q4: Which analytical methods are typically used to monitor the reaction and purify the product?
A4: High-Performance Anion-Exchange Chromatography (HPAEC) with UV detection is commonly used for the analysis and quantification of reactants and products.[3] For product identity confirmation, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is employed.[1]
Troubleshooting Guide: Enzymatic Synthesis & Purification
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Low or No Product Yield
Q: My reaction shows a very low conversion rate to this compound. What are the potential causes?
A: Low product yield can stem from several factors related to the enzymes or reaction conditions.
-
Inactive Enzymes: One or more enzymes in the cascade may be inactive or have low activity.
-
Solution: Verify the activity of each purified enzyme stock individually before adding it to the cascade. Ensure proper storage conditions, as some enzymes may require glycerol for stability.[2]
-
-
Sub-optimal Reaction Conditions: The reaction buffer may not have the optimal pH, temperature, or concentration of essential cofactors like MgCl₂.[3]
-
ATP Depletion: If your system does not include an efficient ATP regeneration cycle, the depletion of ATP will halt the enzymatic cascade.[1]
-
Solution: Incorporate an ATP regeneration system, such as using polyphosphate kinase (PPK), to maintain adequate ATP levels throughout the reaction.[1]
-
-
Substrate Inhibition/Degradation: High concentrations of substrates or intermediates could inhibit enzyme activity. Substrates may also degrade over the course of a long incubation.
-
Solution: Test a range of substrate concentrations to identify any inhibitory effects. Monitor substrate stability over time using HPAEC.
-
Chromatography and Purification Issues
Q: I'm seeing unexpected peaks in my HPAEC chromatogram. What are they?
A: Extraneous peaks can be side products, contaminants, or degradation products.
-
Side Products: The enzymatic cascade can sometimes produce related nucleotide sugars, such as ADP-glycerol, which may appear as a distinct peak.[1]
-
Solution: Use MALDI-TOF-MS to identify the mass of the unexpected peaks and confirm their identity.[1] Adjusting enzyme ratios may help minimize side-product formation.
-
-
Contaminants from Enzyme Preparation: Impurities from the E. coli lysate may co-purify with your His-tagged enzymes and interfere with the reaction or analysis.
-
Solution: Ensure stringent purification of all enzymes. Immobilized Metal Affinity Chromatography (IMAC) is a common and effective method.[2]
-
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.
-
Solution: If possible, dissolve the sample in the mobile phase starting condition or a weaker solvent.
-
Q: My chromatographic peaks are broad or tailing. How can I improve the peak shape?
A: Poor peak shape often indicates issues with the column, mobile phase, or system hardware.
-
Column Contamination or Void: The column may be contaminated with proteins from the reaction mixture, or a void may have formed at the column inlet.
-
Solution: Implement a column cleaning protocol. If the problem persists and pressure is low, the column may have a void and need replacement.[4]
-
-
Improper Fittings or Tubing: Poorly connected fittings can create dead volume, leading to band broadening.[4]
-
Solution: Ensure all fittings are properly tightened and that the tubing is cut cleanly and seated correctly in the port.[4]
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Solution: Adjust the mobile phase pH or ionic strength to minimize these secondary interactions.
-
Q: The retention time of my this compound peak is drifting between runs. What could be the cause?
A: Retention time instability is often caused by issues with the HPLC pump, mobile phase, or column temperature.
-
Inconsistent Mobile Phase Composition: If using a gradient, the pump's proportioning valves may not be working correctly, or the mobile phase may be prepared inconsistently.
-
Temperature Fluctuations: Column temperature has a significant effect on retention time.
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis. A shift of 1°C can alter retention times by 1-2%.[5]
-
-
Leaks: A small leak in the system can cause pressure fluctuations and lead to unstable retention times.
-
Solution: Systematically check all fittings and connections for any signs of leakage.
-
Quantitative Data Summary
The following tables summarize key quantitative data reported for the enzymatic synthesis of this compound.
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Optimal Value | Reference |
|---|---|---|
| Temperature | 30 - 40 °C | [3] |
| pH | 8.0 - 9.0 | [3] |
| MgCl₂ Concentration | 15 - 25 mM | [3] |
| Substrate Conversion | 89% (w.r.t. cytidine) |[3] |
Experimental Protocols
Protocol 1: Multi-Enzyme Synthesis of this compound
This protocol is based on a cell-free multi-enzyme cascade reaction.[1][3]
-
Enzyme Preparation: Express all required recombinant enzymes (e.g., glycerol kinase, CTP synthetase, etc.) in E. coli. Purify each enzyme using Immobilized Metal Affinity Chromatography (IMAC).[2]
-
Reaction Setup: In a reaction vessel, combine the following components in a suitable buffer (e.g., Tris-HCl) at the optimized pH:
-
Initial substrates (e.g., cytidine and glycerol).
-
ATP (or an ATP regeneration system).
-
MgCl₂ to the optimal concentration.
-
All purified enzymes.
-
-
Incubation: Incubate the reaction mixture at the predetermined optimal temperature for a set period (e.g., 18 hours).[1] Agitation may be required.
-
Monitoring: At various time points, withdraw aliquots of the reaction mixture. Stop the enzymatic reaction by heat inactivation or addition of acid.
-
Analysis: Centrifuge the aliquots to remove precipitated protein. Analyze the supernatant using HPAEC-UV to quantify the concentration of substrates and this compound. Confirm product identity with MALDI-TOF-MS.[1]
Protocol 2: HPAEC-UV Analysis of this compound
This protocol outlines a general method for analyzing the reaction mixture.
-
System: An HPLC or IC system equipped with a high-performance anion-exchange column and a UV detector.
-
Mobile Phase: Use a gradient of a high ionic strength eluent (e.g., Buffer B: 1 M Triethylammonium acetate) into a low ionic strength eluent (e.g., Buffer A: Water or low concentration buffer).
-
Gradient Program:
-
Start with a low percentage of Buffer B.
-
Ramp up the concentration of Buffer B over 15-20 minutes to elute the negatively charged nucleotides (CMP, CDP, CTP) and the final product, this compound.
-
Include a high-concentration wash step to clean the column after each run.
-
Equilibrate the column at initial conditions before the next injection.
-
-
Detection: Monitor the column eluate at a suitable wavelength for cytosine-containing compounds (e.g., 271 nm).
-
Quantification: Create a standard curve using known concentrations of pure substrates and, if available, a this compound standard to quantify the components in the reaction samples.
Visualizations
Logical and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. A cell‐free multi‐enzyme cascade for the synthesis of CDP‐glycerol: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. A Cell-Free Multi-enzyme Cascade Reaction for the Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: CDP-Glycerol Pyrophosphorylase Enzyme Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDP-glycerol pyrophosphorylase (also known as glycerol-3-phosphate cytidylyltransferase). The content focuses on addressing potential enzymatic inhibition issues, including substrate and product inhibition, that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound pyrophosphorylase activity is lower than expected, or the reaction rate decreases at high substrate concentrations. Is this substrate inhibition?
While classical substrate inhibition (where high concentrations of the substrate this compound inhibit the enzyme) is a possibility for many enzymes, in the context of the teichoic acid biosynthesis pathway, other forms of inhibition are more prominently documented and should be investigated first. These include:
-
Product Inhibition by Pyrophosphate (PPi): The enzymatic reaction produces this compound and pyrophosphate (PPi). PPi can act as a product inhibitor, binding to the enzyme and reducing its activity.
-
Inhibition by Downstream Metabolites: Intermediates in the cell wall biosynthesis pathway can regulate enzyme activity. For example, UDP-MurAc-pentapeptide, a precursor for peptidoglycan synthesis, has been shown to inhibit this compound pyrophosphorylase in Bacillus licheniformis.[1][2]
-
Cross-Pathway Inhibition: this compound itself can act as an inhibitor of other enzymes in related pathways. For instance, it has been observed to inhibit UDP-N-acetylglucosamine pyrophosphorylase, another key enzyme in bacterial cell wall synthesis.[1][2]
Troubleshooting Steps:
-
Rule out Product Inhibition: Include a pyrophosphatase in your reaction mixture to hydrolyze the PPi as it is formed. If the enzyme activity increases or the apparent substrate inhibition is alleviated, product inhibition by PPi was likely the cause.
-
Check for Contaminating Inhibitors: Ensure that your substrate preparations (CTP and glycerol-3-phosphate) and enzyme purification buffers are free of contaminating nucleotides or other small molecules that could act as inhibitors.
-
Perform a Substrate Titration Experiment: To definitively test for substrate inhibition, perform a detailed kinetic analysis by measuring the initial reaction velocity at a wide range of this compound concentrations. If the velocity decreases at higher substrate concentrations, this is indicative of substrate inhibition.
Q2: How can I differentiate between substrate inhibition and other forms of inhibition?
A systematic kinetic analysis is the key. By measuring the initial reaction rates at varying concentrations of one substrate while keeping the other constant, and then repeating this for the other substrate, you can generate Michaelis-Menten and Lineweaver-Burk plots.
-
Substrate Inhibition: The Michaelis-Menten plot will show an initial increase in velocity followed by a decrease at higher substrate concentrations. The Lineweaver-Burk plot will show a characteristic upward curve at high substrate concentrations (low 1/[S]).
-
Competitive Inhibition: The apparent Km will increase, but the Vmax will remain the same.
-
Non-competitive Inhibition: The Vmax will decrease, but the Km will remain the same.
-
Mixed Inhibition: Both Km and Vmax will be affected.
Quantitative Data Summary
The following table summarizes known kinetic parameters for this compound pyrophosphorylase and related enzymes from different bacterial species. Note that direct evidence and quantification of substrate inhibition by this compound are not extensively documented in the literature for this specific enzyme.
| Enzyme | Organism | Substrate(s) | Km (mM) | Vmax (µmol/min/mg) | Inhibitor(s) | Ki (mM) | Reference(s) |
| This compound pyrophosphorylase | Bacillus licheniformis | CTP, G3P | N/A | N/A | UDP-MurAc-pentapeptide | N/A | [1][2] |
| Glycerol-3-phosphate cytidylyltransferase (TarD) | Staphylococcus aureus | CTP, G3P | N/A | N/A | N/A | N/A | [3] |
| Glycerol-3-phosphate cytidylyltransferase (TagD) | Bacillus subtilis | CTP, G3P | N/A | N/A | N/A | N/A | [3] |
Experimental Protocols
Protocol 1: Assay for this compound Pyrophosphorylase Activity
This protocol provides a general method for assaying the activity of this compound pyrophosphorylase. The formation of this compound can be monitored using various methods, including HPLC or coupled enzyme assays.
Materials:
-
Purified this compound pyrophosphorylase
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
CTP (Cytidine triphosphate)
-
Glycerol-3-phosphate (G3P)
-
Inorganic pyrophosphatase (optional, to prevent product inhibition)
-
Quenching solution (e.g., 0.1 M EDTA or 1 M HCl)
-
HPLC system with an anion-exchange column or a suitable coupled enzyme assay system.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, CTP, and G3P in a microcentrifuge tube. Keep the enzyme separate on ice.
-
Enzyme Addition: Pre-warm the reaction mixture to the desired temperature (e.g., 37°C). Initiate the reaction by adding the purified this compound pyrophosphorylase.
-
Incubation: Incubate the reaction for a specific time period during which the reaction rate is linear.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Analyze the formation of this compound using a validated method such as HPLC. Quantify the product by comparing the peak area to a standard curve of known this compound concentrations.
-
Calculate Specific Activity: Express the enzyme activity in units such as µmol of product formed per minute per milligram of enzyme (µmol/min/mg).
Protocol 2: Investigating Substrate Inhibition
This protocol outlines the steps to determine if this compound pyrophosphorylase is subject to substrate inhibition by one of its substrates (e.g., CTP or G3P).
Materials:
-
Same as Protocol 1.
Procedure:
-
Varying Substrate Concentrations: Set up a series of reactions as described in Protocol 1. Keep the concentration of one substrate (e.g., G3P) constant and at a saturating level, while varying the concentration of the other substrate (e.g., CTP) over a wide range. It is crucial to include concentrations that are significantly higher than the expected Km.
-
Measure Initial Velocities: For each substrate concentration, measure the initial reaction velocity (v₀). This is the rate of product formation in the initial, linear phase of the reaction.
-
Data Plotting: Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Analysis:
-
Michaelis-Menten Plot: Observe the shape of the v₀ vs. [S] curve. If the velocity increases and then decreases at higher substrate concentrations, it is indicative of substrate inhibition.
-
Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[S]. A deviation from linearity (an upward curve) at high substrate concentrations (low 1/[S]) is characteristic of substrate inhibition.
-
-
Kinetic Parameter Determination: If substrate inhibition is observed, the data can be fitted to the following equation to determine the Michaelis constant (Km), maximum velocity (Vmax), and the substrate inhibition constant (Ki):
v₀ = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki))
Visualizations
Teichoic Acid Biosynthesis Pathway
The following diagram illustrates the central role of this compound in the biosynthesis of wall teichoic acids (WTA) in Gram-positive bacteria.
Caption: Role of this compound in Wall Teichoic Acid (WTA) Biosynthesis.
Troubleshooting Logic for Reduced Enzyme Activity
This workflow diagram outlines a logical approach to troubleshooting unexpected low activity of this compound pyrophosphorylase.
Caption: Troubleshooting Workflow for Low this compound Pyrophosphorylase Activity.
References
- 1. portlandpress.com [portlandpress.com]
- 2. The control of synthesis of bacterial cell walls. Interaction in the synthesis of nucleotide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of CTP:glycerol-3-phosphate cytidylyltransferase from Staphylococcus aureus: examination of structural basis for kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CDP-Glycerol Dependent Polymerase Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CDP-glycerol dependent polymerase assays.
Frequently Asked Questions (FAQs)
Q1: What is the function of a this compound dependent polymerase?
A1: this compound dependent polymerases are enzymes that catalyze the transfer of glycerol-phosphate units from the substrate this compound to an acceptor molecule. A prime example is the teichoic acid polymerase TagF from Bacillus subtilis, which is involved in the synthesis of the major cell wall teichoic acid, a poly(glycerol phosphate) polymer.[1][2]
Q2: What are the key components of a this compound dependent polymerase assay?
A2: A typical assay includes the purified polymerase enzyme, the substrate this compound, a suitable buffer system containing divalent cations like MgCl₂, and an acceptor molecule. In some cases, this compound itself can act as an acceptor, especially in the absence of the natural membrane-bound acceptor.[3][4]
Q3: What are some common applications of these assays?
A3: These assays are crucial for studying the biosynthesis of bacterial cell wall components like teichoic acids.[1][2] They are also used in high-throughput screening for the discovery of novel antibacterial agents that inhibit these essential enzymes.
Q4: Can this compound quality affect the assay outcome?
A4: Yes, the purity and concentration of this compound are critical. Since this compound is often synthesized enzymatically, it's important to ensure the preparation is free of contaminating nucleotides or byproducts from the synthesis reaction that could inhibit the polymerase.[5][6]
Troubleshooting Guide
This guide addresses common problems encountered during this compound dependent polymerase assays in a question-and-answer format.
No or Low Polymerase Activity
Question: I am not observing any product formation or the enzyme activity is very low. What are the possible causes and solutions?
Answer: This is a common issue with several potential causes. Refer to the table below for a systematic troubleshooting approach.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Confirm the purity and concentration of your purified polymerase. Run an SDS-PAGE to check for degradation. - Ensure the enzyme has been stored correctly, typically in a glycerol-containing buffer at -80°C.[7] - Perform a positive control experiment with a known active batch of the enzyme. |
| Suboptimal Buffer Conditions | - Verify the pH of your reaction buffer. Optimal pH can vary, but a starting point is often around 7.5. - Optimize the MgCl₂ concentration, as it is a critical cofactor for polymerase activity. A typical range to test is 1-10 mM.[5][8] |
| Degraded Substrate | - Check the integrity of your this compound stock. Repeated freeze-thaw cycles can lead to degradation. - Synthesize or acquire a fresh batch of this compound.[5][6] |
| Presence of Inhibitors | - Ensure that no inhibitors were carried over from the enzyme purification or this compound synthesis steps (e.g., high concentrations of salts, EDTA, or detergents).[9] - If screening compounds, they may be inhibiting your enzyme. Run a control without the compound. |
| Incorrect Assay Temperature | - Optimize the reaction temperature. While many assays are run at 37°C, the optimal temperature can vary for different polymerases. |
High Background or Non-Specific Product Formation
Question: I am seeing a high background signal or multiple non-specific products in my assay. How can I resolve this?
Answer: High background or non-specific products can obscure your results. Consider the following solutions.
| Potential Cause | Recommended Solution |
| Contaminating Nuclease Activity | - Ensure all your reagents and labware are nuclease-free. - Include an RNase inhibitor if your assay is sensitive to RNA degradation. |
| Sub-optimal Primer/Acceptor Concentration | - If using a primer or an alternative acceptor, optimize its concentration. Too high a concentration can lead to non-specific priming.[10] |
| Enzyme Concentration Too High | - Titrate down the concentration of the polymerase in your assay. High enzyme concentrations can sometimes lead to non-specific activity.[11] |
| Incorrect Incubation Time | - Reduce the incubation time of the assay. Longer incubation times can lead to the accumulation of non-specific products. |
Lag in Product Formation
Question: My reaction shows a significant lag phase before product formation begins. Is this normal?
Answer: A lag in activity can be a characteristic of the assay, particularly when using this compound as an alternative acceptor in the absence of the natural membrane-bound acceptor.[3][4]
| Potential Cause | Explanation and Solution |
| Slow Initiation with this compound as Acceptor | - When this compound acts as both the donor and acceptor, the initial steps of polymerization can be slow.[3][4] - This lag phase may be inherent to the in vitro system. Ensure your measurements are taken during the linear phase of the reaction after the lag. |
| Sub-optimal Pre-incubation | - Try pre-incubating the enzyme with the acceptor molecule before adding this compound to see if this reduces the lag. |
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound
This protocol describes a cell-free multi-enzyme cascade reaction for the synthesis of this compound from cytidine and glycerol.[5][6]
Materials:
-
Purified enzymes: tagD (glycerol-3-phosphate cytidylyltransferase), glpK (glycerol kinase), and others for ATP regeneration if starting from cytidine.
-
Substrates: Cytidine, glycerol, CTP (if not regenerating ATP).
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ATP regeneration system (e.g., polyphosphate, polyphosphate kinase).
Method:
-
Prepare a reaction mixture containing the buffer, substrates, and ATP regeneration system.
-
Add the purified enzymes (tagD and glpK) to the reaction mixture.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for several hours (e.g., 18 hours).[5]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Purify the this compound from the reaction mixture using anion-exchange chromatography.
-
Confirm the identity and purity of the product using mass spectrometry.[5]
Protocol 2: Teichoic Acid Polymerase (TagF) Assay
This protocol is for a non-radioactive assay to measure the activity of a this compound dependent polymerase like TagF.
Materials:
-
Purified TagF enzyme.
-
Synthesized this compound.
-
Acceptor molecule (e.g., a soluble lipid analog or using this compound as the acceptor).[1][3]
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Quenching solution (e.g., 100 mM EDTA).
-
Detection reagent (e.g., a fluorescent dye that binds to the polymer product).
Method:
-
Prepare a master mix containing the reaction buffer and acceptor molecule.
-
Add the TagF enzyme to the master mix.
-
Initiate the reaction by adding this compound.
-
Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction at each time point by adding the quenching solution.
-
Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. The wall teichoic acid polymerase TagF is non-processive in vitro and amenable to study using steady state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Wall Teichoic Acid Polymerase TagF Is Non-processive in Vitro and Amenable to Study Using Steady State Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of this compound as an Alternate Acceptor for the Teichoic Acid Polymerase Reveals that Membrane Association Regulates Polymer Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of this compound as an alternate acceptor for the teichoic acid polymerase reveals that membrane association regulates polymer length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.mpg.de [pure.mpg.de]
- 7. static.yanyin.tech [static.yanyin.tech]
- 8. neb.com [neb.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. bio-rad.com [bio-rad.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Improving the Solubility of CDP-Glycerol Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Cytidine Diphosphate (CDP)-glycerol analogs.
Frequently Asked Questions (FAQs)
Q1: My CDP-glycerol analog has poor aqueous solubility. What are the initial steps I should take to improve it?
A1: Start by assessing the pH of your solution. The solubility of nucleotide analogs can be pH-dependent due to ionizable phosphate and base moieties.[1] Experiment with a pH range around the pKa values of your specific analog. If pH adjustment is insufficient, consider using a co-solvent like DMSO or ethanol at a low percentage, ensuring it does not interfere with your downstream applications.[2]
Q2: Can the choice of buffer impact the solubility of my this compound analog?
A2: Absolutely. The type and concentration of the buffer can influence solubility. It is advisable to screen different buffer systems (e.g., Tris-HCl, HEPES, phosphate) at various concentrations.[1] Be mindful that high concentrations of certain salts can lead to "salting out" and decrease the solubility of your compound. Conversely, some salts can increase solubility.[3]
Q3: Are there more advanced techniques to improve solubility for highly resistant this compound analogs?
A3: Yes, for particularly challenging analogs, techniques such as forming solid dispersions with polymers (e.g., PEG, PVP) or creating inclusion complexes with cyclodextrins can significantly enhance aqueous solubility.[2][4][5][6] These methods work by separating the molecules of the analog from each other and presenting them in a more readily solvated form.
Q4: How can I determine the concentration of my solubilized this compound analog accurately?
A4: The concentration of this compound analogs can be determined using techniques like High-Performance Anion-Exchange Chromatography with UV detection (HPAEC-UV) or mass spectrometry (e.g., MALDI-TOF-MS).[7][8] These methods allow for accurate quantification and can also help identify any potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon addition to aqueous buffer | The analog has low aqueous solubility at the current pH and temperature. | 1. Adjust the pH of the buffer. 2. Gently warm the solution. 3. Add a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol).[2] 4. Decrease the concentration of the analog. |
| Cloudiness or precipitation over time | The analog is not stable in the current solution, or the solution is supersaturated. | 1. Store the solution at a different temperature (e.g., 4°C or -20°C).[9] 2. Prepare fresh solutions before each experiment. 3. Consider using a stabilizing agent or a different buffer system. 4. Filter the solution to remove any initial precipitate before storage. |
| Inconsistent results in bioassays | Poor solubility is leading to variable concentrations of the active compound. | 1. Ensure complete dissolution of the analog before use. Sonication may aid in this process. 2. Use a solubilization technique like cyclodextrin complexation or solid dispersion to ensure consistent bioavailability.[2][4][5][6] 3. Validate the concentration of your working solution using an analytical method like HPAEC-UV.[7][8] |
| Precipitation when mixing with organic solvents (e.g., in HPLC) | The buffer salts are precipitating in the presence of a high percentage of organic solvent.[1][10] | 1. Reduce the concentration of the buffer salts.[10] 2. Use a buffer that is more soluble in organic solvents (e.g., ammonium phosphate).[10] 3. Adjust the gradient in your HPLC method to avoid high concentrations of organic solvent where the buffer may precipitate.[10] |
Data Presentation: Factors Influencing this compound Analog Solubility
| Factor | Condition | Expected Impact on Solubility | Remarks |
| pH | pH below pKa of phosphate groups | Decrease | Increased protonation reduces charge and can lower aqueous solubility. |
| pH above pKa of phosphate groups | Increase | Deprotonation increases the negative charge, enhancing interaction with water. | |
| Temperature | Increased Temperature | Generally Increases | Solubility of most solids increases with temperature. However, stability should be monitored. |
| Decreased Temperature | Generally Decreases | May be necessary for stability, but can reduce solubility. | |
| Co-solvents | Low % DMSO, Ethanol | Increase | These can disrupt the crystal lattice energy and improve solvation.[2] |
| High % Organic Solvent | Decrease | Can cause precipitation, especially of buffer salts.[1][10] | |
| Buffer System | High Salt Concentration | Variable | Can either "salt in" (increase solubility) or "salt out" (decrease solubility) depending on the salt and analog.[3] |
| Buffer Type | Variable | Different buffer ions can have specific interactions with the analog. Empirical testing is recommended. | |
| Counterion | Small, compact counterions | Modest Increase | Can lead to a more stable crystal lattice with a modest improvement in solubility.[3] |
| Larger, more complex counterions | Variable | The properties of the resulting salt are highly dependent on the nature of the counterion.[3] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent
-
Preparation of Stock Solution:
-
Weigh a precise amount of the this compound analog.
-
Dissolve the analog in a minimal amount of a suitable organic co-solvent (e.g., DMSO).
-
Vortex or sonicate until fully dissolved.
-
-
Preparation of Working Solution:
-
While vortexing, slowly add the aqueous buffer of choice to the stock solution to achieve the desired final concentration.
-
Ensure the final concentration of the co-solvent is low (typically <5%) to minimize effects on biological systems.
-
Visually inspect for any precipitation. If precipitation occurs, try a lower final concentration or a different co-solvent.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution:
-
Dissolve the this compound analog and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a common volatile solvent (e.g., methanol or ethanol).[2] A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator. The goal is to create a thin film of the solid dispersion on the wall of the flask.
-
-
Final Preparation:
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
The solid dispersion can then be scraped from the flask and ground into a fine powder. This powder should exhibit enhanced aqueous solubility compared to the crystalline analog.
-
Protocol 3: Cyclodextrin Inclusion Complexation by Kneading
-
Mixing:
-
In a mortar, mix the this compound analog with a molar equivalent of β-cyclodextrin or hydroxypropyl-β-cyclodextrin.[6]
-
-
Kneading:
-
Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to the mixture to form a paste.
-
Knead the paste for a defined period (e.g., 30-60 minutes).
-
-
Drying:
-
Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting solid complex can be crushed into a powder for use in preparing aqueous solutions.
-
Visualizations
Caption: Experimental workflow for selecting a solubilization method.
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. hplc.eu [hplc.eu]
- 2. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.mpg.de [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. This compound|lookchem [lookchem.com]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Technical Support Center: CDP-Glycerol Synthase Activity Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the activity of CDP-glycerol synthases in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for this compound synthase activity?
A1: While optimal conditions can vary depending on the specific enzyme source, a good starting point for reaction optimization is a temperature of 37°C and a pH of around 8.0. A design-of-experiments (DoE) approach has been successfully used to optimize a multi-enzyme cascade for this compound synthesis, which can serve as a guide for single-enzyme systems.[1][2]
Q2: What are the essential components of a this compound synthase assay?
A2: A typical assay mixture includes a suitable buffer (e.g., K2HPO4-KH2PO4), the substrates glycerol-3-phosphate and cytidine triphosphate (CTP), a divalent cation cofactor, typically magnesium chloride (MgCl2), and the purified this compound synthase enzyme.[3] To drive the reaction forward, it is also highly recommended to include inorganic pyrophosphatase to hydrolyze the pyrophosphate (PPi) byproduct.[3][4]
Q3: How can I monitor the activity of my this compound synthase?
A3: Enzyme activity can be monitored by measuring the formation of the product, this compound, or the depletion of the substrates, CTP and glycerol-3-phosphate. Analytical techniques such as High-Performance Anion-Exchange Chromatography (HPAEC)-UV and Capillary Electrophoresis (CE) are effective for separating and quantifying these components.[1][3] Mass spectrometry (e.g., MALDI-TOF-MS) can be used to confirm the identity of the product.[1][2]
Q4: How should I store my purified this compound synthase to maintain its activity?
A4: Enzymes are generally stable when stored at low temperatures (0°C to -80°C).[5] For long-term storage, including a cryoprotectant like 25-50% glycerol is a common practice.[1][5] However, if glycerol is a substrate in your reaction, it is crucial to prepare an enzyme stock without glycerol to have precise control over the initial substrate concentration.[1][2]
Q5: Are there any known inhibitors of this compound synthases?
A5: While specific inhibitors for this compound synthase are not extensively documented, compounds that inhibit other members of the nucleotidyltransferase superfamily may have an effect. These often work by chelating the divalent metal cations essential for catalysis.[6] Additionally, high concentrations of the product, this compound, or the byproduct, pyrophosphate (if not removed), could lead to product inhibition. Some adenine dinucleotides have been shown to inhibit terminal deoxynucleotidyl transferase, another nucleotidyltransferase, and could be investigated as potential inhibitors.[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Enzyme Activity | Suboptimal Reaction Conditions | Optimize pH, temperature, and MgCl₂ concentration. A pH of 8.0 and a temperature of 37°C are good starting points.[3] |
| Enzyme Instability or Inactivation | Ensure proper storage conditions (-20°C or -80°C with glycerol).[5] Avoid repeated freeze-thaw cycles. Check for the presence of proteases in the enzyme preparation. | |
| Incorrect Substrate Concentrations | Verify the concentration and purity of CTP and glycerol-3-phosphate. Determine the enzyme's Km for each substrate to ensure you are using saturating concentrations. | |
| Missing or Insufficient Cofactors | Ensure the presence of an optimal concentration of MgCl₂ (e.g., 10 mM).[3] Other divalent cations can be tested, but magnesium is most commonly required. | |
| Product Inhibition by Pyrophosphate | Include inorganic pyrophosphatase (e.g., 0.05 U/mL) in the reaction mixture to hydrolyze the inhibitory pyrophosphate byproduct.[3][4] | |
| Inconsistent Results Between Replicates | Pipetting Errors | Calibrate pipettes regularly. Use master mixes for reaction components to minimize pipetting variability. |
| Inhomogeneous Enzyme Solution | Gently mix the enzyme stock solution before adding it to the reaction mixture. Avoid vigorous vortexing that could denature the enzyme. | |
| Temperature or pH Fluctuations | Ensure the reaction is performed in a properly calibrated incubator or water bath. Use a buffer with sufficient buffering capacity at the desired pH. | |
| High Background Signal | Contaminating Enzyme Activities | If using a crude enzyme preparation, purify the this compound synthase to remove other enzymes that may consume substrates or produce interfering compounds. |
| Non-enzymatic Degradation of Substrates | Run a control reaction without the enzyme to assess the rate of non-enzymatic substrate degradation under your assay conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing this compound synthase activity, based on studies of related enzymes and multi-enzyme systems.
Table 1: Optimal Reaction Conditions for a Multi-Enzyme this compound Synthesis Cascade
| Parameter | Optimal Value | Reference |
| Temperature | 37°C | [1][2] |
| pH | ~8.0 | [3] |
| MgCl₂ Concentration | 10 mM | [3] |
Table 2: Kinetic Parameters for Gtp2 (a CDP-2-Glycerol Synthase)
| Substrate | K_m (mM) | V_max (µmol/min/mg) | Reference |
| Glycerol-2-phosphate | 1.15 ± 0.12 | 0.38 ± 0.01 | [8] |
| CTP | 0.45 ± 0.04 | 0.41 ± 0.01 | [8] |
Experimental Protocols
Protocol 1: Standard this compound Synthase Activity Assay
This protocol is adapted from the characterization of the cytidylyltransferase Gtp2.[3]
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
50 mM K₂HPO₄-KH₂PO₄ buffer (pH 8.0)
-
20 mM Glycerol-3-phosphate
-
5 mM CTP
-
10 mM MgCl₂
-
0.05 U/mL Inorganic Pyrophosphatase
-
Nuclease-free water to the desired final volume.
-
-
-
Enzyme Addition:
-
Add the purified this compound synthase to the reaction mixture to a final concentration of approximately 0.01-0.03 µM. The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction at 37°C for 20-60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume of chloroform or by heat inactivation at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the reaction products by HPAEC-UV or CE to quantify the amount of this compound produced and the remaining substrates.
-
Protocol 2: High-Performance Anion-Exchange Chromatography (HPAEC)-UV Analysis
This method is suitable for the separation and quantification of nucleotides and sugar phosphates.
-
Instrumentation:
-
Use an HPAEC system equipped with a UV detector set to 262 nm.
-
-
Column:
-
A suitable anion-exchange column (e.g., Dionex CarboPac™ PA100) is recommended.
-
-
Mobile Phase:
-
A gradient of sodium acetate in a sodium hydroxide solution is typically used for elution. The exact gradient will need to be optimized for the specific separation.
-
-
Sample Preparation:
-
Centrifuge the terminated reaction mixture to pellet any precipitate.
-
Dilute the supernatant in nuclease-free water to a concentration within the linear range of the detector.
-
-
Data Analysis:
-
Quantify the concentration of this compound and substrates by comparing the peak areas to a standard curve of known concentrations.
-
Visualizations
Caption: Workflow for a standard this compound synthase activity assay.
Caption: Troubleshooting logic for low this compound synthase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.mpg.de [pure.mpg.de]
- 3. journals.asm.org [journals.asm.org]
- 4. Inorganic Pyrophosphatase, Partner of Nucleic Acid Amplification Enzymes [novoprotein.com]
- 5. Enzyme Stability and Preservation – Page 1000 – Creative Enzymes Blog [creative-enzymes.com]
- 6. Inhibitors of Nucleotidyltransferase Superfamily Enzymes Suppress Herpes Simplex Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of terminal deoxynucleotidyl transferase by adenine dinucleotides. Unique inhibitory action of Ap5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the CDP-2-Glycerol Biosynthetic Pathway in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Product Inhibition in CDP-Glycerol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to product inhibition during the enzymatic synthesis of Cytidine Diphosphate (CDP)-glycerol.
Troubleshooting Guide
Product inhibition is a common challenge in enzyme kinetics where the product of a reaction binds to the enzyme and decreases its activity. In the synthesis of CDP-glycerol, both the primary product, this compound, and the co-product, inorganic pyrophosphate (PPi), can act as inhibitors to the key enzyme, glycerol-3-phosphate cytidylyltransferase (GCT), also known as TagD in some bacteria.
Below is a table summarizing common issues, their potential causes related to product inhibition, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Reaction rate decreases significantly over time. | Product Inhibition: Accumulation of this compound and/or pyrophosphate (PPi) is inhibiting the glycerol-3-phosphate cytidylyltransferase (GCT) enzyme. | 1. Addition of Pyrophosphatase: Add inorganic pyrophosphatase to the reaction mixture to hydrolyze PPi into two molecules of inorganic phosphate, thereby removing the inhibitory product. 2. In situ Product Removal: If feasible for your system, consider continuous removal of this compound using techniques like dialysis, tangential flow filtration, or affinity chromatography. 3. Optimize Substrate Concentration: Start with a higher initial concentration of substrates (CTP and glycerol-3-phosphate) to outcompete the inhibitor, though this may not be effective for all types of inhibition. |
| Initial reaction velocity is lower than expected. | Substrate Quality or Enzyme Activity Issues: Degradation of substrates (especially CTP) or suboptimal enzyme concentration/activity. | 1. Verify Substrate Integrity: Check the concentration and purity of CTP and glycerol-3-phosphate solutions. 2. Confirm Enzyme Activity: Perform a standard activity assay with fresh enzyme and substrates to ensure the enzyme is active. |
| Inconsistent results between experimental repeats. | Variable Product Accumulation: Differences in reaction times or conditions leading to varying levels of inhibitory products. | 1. Standardize Reaction Time: Ensure that all reactions are stopped at precisely the same time point. 2. Maintain Consistent Conditions: Precisely control temperature, pH, and buffer composition for all experiments. |
| Difficulty in achieving high product yield. | Equilibrium and Potent Product Inhibition: The reaction may be approaching equilibrium, exacerbated by strong product inhibition. | 1. Shift the Equilibrium: The addition of pyrophosphatase is a highly effective method to drive the reaction forward by removing an inhibitory product. 2. Fed-Batch Strategy: Consider a fed-batch approach where substrates are added incrementally to maintain a low but steady concentration, potentially reducing the rate of product accumulation. |
Frequently Asked Questions (FAQs)
Q1: How can I determine if product inhibition is occurring in my this compound synthesis reaction?
A1: To confirm product inhibition, you can perform the following experiments:
-
Varying Initial Product Concentration: Set up a series of reactions with a fixed concentration of substrates and add varying, known concentrations of the suspected inhibitory product (this compound or a non-hydrolyzable pyrophosphate analog) at the beginning of the reaction. A decrease in the initial reaction velocity with increasing product concentration is a clear indication of product inhibition.
-
Progress Curve Analysis: Monitor the reaction progress over a longer period. If the reaction rate slows down more than what would be expected from substrate depletion alone, product inhibition is likely a contributing factor.
Q2: Which product is the more potent inhibitor in this compound synthesis?
Q3: What type of inhibition is typically observed?
A3: Based on structural data showing this compound binding to the active site, it is likely to be a competitive inhibitor with respect to the substrates CTP and glycerol-3-phosphate.[2] The inhibition by PPi is also likely to be competitive with the substrate CTP due to their structural similarities in the phosphate groups.
Q4: Are there any alternatives to adding pyrophosphatase to overcome PPi inhibition?
A4: While adding pyrophosphatase is the most common and effective method, other strategies could include:
-
Enzyme Engineering: Modifying the GCT enzyme to have a lower affinity for PPi, although this is a complex and research-intensive approach.
-
Reaction Engineering: Utilizing a continuous flow reactor system where products are constantly being removed from the reaction environment.
Experimental Protocols
Protocol 1: Assay for Glycerol-3-Phosphate Cytidylyltransferase (GCT) Activity
This protocol is adapted from studies on bacterial GCT enzymes.[3]
Materials:
-
Purified GCT enzyme
-
Glycerol-3-phosphate solution (e.g., 100 mM stock)
-
CTP solution (e.g., 50 mM stock)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂
-
Inorganic pyrophosphatase (optional, to be included for troubleshooting product inhibition)
-
Quenching solution (e.g., 0.1 M EDTA or 10% SDS)
-
Detection system: HPLC with an anion-exchange column or a coupled-enzyme assay to measure PPi production.
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube by adding the following components in order:
-
Assay Buffer
-
Glycerol-3-phosphate (to a final concentration of, for example, 2 mM)
-
(Optional) Inorganic pyrophosphatase (e.g., 1 U/mL)
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the GCT enzyme to a final concentration of, for example, 1-10 µg/mL.
-
Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Analyze the formation of this compound or the consumption of CTP using HPLC.
Protocol 2: Determining the Inhibition Constant (Ki) for PPi
This protocol outlines a method to determine the Ki of PPi for the GCT enzyme.
Materials:
-
Same as Protocol 1
-
A non-hydrolyzable PPi analog (e.g., methylene diphosphonate) or sodium pyrophosphate.
Procedure:
-
Set up a series of reactions as described in Protocol 1.
-
In each reaction, include a fixed, non-saturating concentration of glycerol-3-phosphate.
-
Vary the concentration of CTP across a range of concentrations (e.g., 0.5x Km to 5x Km).
-
For each CTP concentration, set up parallel reactions with different fixed concentrations of the PPi analog (e.g., 0 mM, 0.25 mM, 0.5 mM, 1 mM).
-
Measure the initial reaction velocities for all conditions.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[CTP]) for each inhibitor concentration.
-
Analyze the resulting plots. For competitive inhibition, the lines will intersect on the y-axis. The Ki can be determined from the change in the apparent Km.
Visualizations
This compound Synthesis Pathway and Product Inhibition
Caption: this compound synthesis pathway and points of product inhibition.
Troubleshooting Workflow for Decreased Reaction Rate
Caption: A logical workflow for troubleshooting decreased reaction rates.
Role of this compound in Teichoic Acid Synthesis
Caption: The role of this compound in the biosynthesis of teichoic acids in Gram-positive bacteria.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Glycerol-3-phosphate cytidylyltransferase. Structural changes induced by binding of this compound and the role of lysine residues in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the CDP-2-Glycerol Biosynthetic Pathway in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Novel CDP-Glycerol Synthase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the characterization and validation of a novel CDP-glycerol synthase (CGS). CGS enzymes are critical for the biosynthesis of wall teichoic acids (WTAs) in many Gram-positive bacteria, such as Staphylococcus aureus.[1][2] As WTAs are essential for bacterial viability, colonization, and infection, the enzymes in their biosynthetic pathway are promising targets for new antibiotic development.[1][2] This document outlines the necessary experimental protocols, data presentation standards, and comparative analyses required to validate the function of a newly identified CGS.
Introduction to this compound Synthase
This compound synthase catalyzes the formation of this compound from cytidine triphosphate (CTP) and glycerol-3-phosphate (G3P), releasing pyrophosphate (PPi). This liponucleotide is a key precursor for the synthesis of poly-glycerol-phosphate, a common backbone for wall teichoic acids.[3][4] Given the rise of antibiotic resistance, validating novel enzymes within this pathway is a critical first step in screening for potential inhibitors and developing new therapeutic strategies.
This guide will use a hypothetical "Novel CGS" and compare its activity against a well-characterized standard, the Wild-Type CGS from Staphylococcus aureus (e.g., TarG), to provide a clear validation workflow.
Experimental Methodologies
Detailed and reproducible protocols are essential for accurate enzyme characterization. The following sections describe the key experiments required for validation.
Protein Expression and Purification
-
Cloning: The gene encoding the novel CGS should be cloned into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., 6xHis-tag) for simplified purification.
-
Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside) at an optimized temperature (e.g., 18°C overnight) to enhance protein solubility.
-
Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) supplemented with protease inhibitors. Lyse the cells using sonication or a high-pressure homogenizer.
-
Purification: Clarify the lysate by ultracentrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole) and elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Quality Control: Assess the purity and concentration of the eluted protein using SDS-PAGE and a Bradford or BCA protein assay. For kinetic studies, the protein should be >95% pure.
Enzyme Activity Assay
The activity of CGS can be measured by quantifying the production of pyrophosphate (PPi), one of the reaction products. A common and reliable method is a continuous spectrophotometric assay.
Principle: This coupled enzyme assay quantifies the PPi released from the CGS reaction. The PPi is converted to two molecules of inorganic phosphate (Pi) by inorganic pyrophosphatase. The Pi is then used by purine nucleoside phosphorylase (PNP) to convert the substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) into ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine, which causes a shift in absorbance at 360 nm.
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
10 mM MgCl₂
-
1 mM DTT
-
0.2 mM MESG
-
1 U/mL Purine Nucleoside Phosphorylase (PNP)
-
0.1 U/mL Inorganic Pyrophosphatase
-
Varying concentrations of CTP and Glycerol-3-Phosphate (for kinetic analysis)
-
Purified CGS enzyme (e.g., 50 nM final concentration)
-
-
Initiate the reaction by adding one of the substrates (e.g., CTP).
-
Continuously monitor the increase in absorbance at 360 nm using a plate reader at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.[5]
Determination of Kinetic Parameters
To compare the catalytic efficiency of the novel CGS to the wild-type, determine the Michaelis-Menten constants (Kₘ) for each substrate (CTP and G3P) and the maximum reaction velocity (Vₘₐₓ).
Protocol:
-
Vary one substrate: Set up the enzyme activity assay as described above. Keep the concentration of one substrate constant and at a saturating level (e.g., >5x its expected Kₘ) while varying the concentration of the other substrate over a wide range (e.g., 0.1x to 10x its expected Kₘ).[6]
-
Measure initial rates: For each substrate concentration, measure the initial reaction velocity (v₀).
-
Data Analysis: Plot the initial velocity (v₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (v₀ = Vₘₐₓ * [S] / (Kₘ + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine Vₘₐₓ and Kₘ.
-
Calculate kcat: The turnover number (kcat) is calculated as Vₘₐₓ / [E]t, where [E]t is the total enzyme concentration. The catalytic efficiency is then determined by the kcat/Kₘ ratio.
Comparative Data Analysis
Summarizing quantitative data in tables allows for direct and objective comparison between the novel enzyme and the established standard.
Table 1: Kinetic Parameter Comparison
| Parameter | Substrate | Novel CGS | Wild-Type S. aureus CGS |
| Kₘ (µM) | CTP | Value ± SD | Value ± SD |
| Glycerol-3-Phosphate | Value ± SD | Value ± SD | |
| Vₘₐₓ (µM/s) | - | Value ± SD | Value ± SD |
| kcat (s⁻¹) | - | Value ± SD | Value ± SD |
| kcat/Kₘ (M⁻¹s⁻¹) | CTP | Value ± SD | Value ± SD |
| Glycerol-3-Phosphate | Value ± SD | Value ± SD |
Note: Values are placeholders and should be replaced with experimental data. SD = Standard Deviation.
Visualizations of Pathways and Workflows
Diagrams are crucial for illustrating complex biological pathways and experimental procedures.
Caption: Role of this compound Synthase in the Wall Teichoic Acid (WTA) biosynthesis pathway.
Caption: Experimental workflow for kinetic characterization of a novel this compound Synthase.
Conclusion
Following this guide will enable a thorough and objective validation of a novel this compound synthase. By systematically determining the kinetic parameters and comparing them against a known standard, researchers can confidently establish the enzyme's function. This foundational characterization is indispensable for subsequent studies, including structural analysis, inhibitor screening, and assessing its potential as a target for future drug development efforts.
References
- 1. A revised pathway proposed for Staphylococcus aureus wall teichoic acid biosynthesis based on in vitro reconstitution of the intracellular steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Revised Pathway Proposed for Staphylococcus aureus Wall Teichoic Acid Biosynthesis Based on In Vitro Reconstitution of the Intracellular Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 6. Enzyme kinetics - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of CDP-Glycerol: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine diphosphate glycerol (CDP-glycerol) is a critical nucleotide-activated sugar intermediate in the biosynthesis of essential cell wall components in Gram-positive bacteria, most notably teichoic acids. The accessibility of this compound is paramount for in-vitro studies of bacterial cell wall biosynthesis, high-throughput screening for novel antibiotics, and the development of carbohydrate-based vaccines. This guide provides a comprehensive comparison of the two primary methodologies for producing this compound: traditional chemical synthesis and modern enzymatic approaches. We will objectively evaluate the efficiency of each method, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.
The Biological Role of this compound in Teichoic Acid Biosynthesis
In Gram-positive bacteria, this compound serves as the activated donor of glycerol-3-phosphate units for the elongation of poly(glycerol phosphate) chains, a key component of wall teichoic acids (WTAs).[1][2] WTAs are anionic polymers covalently linked to the peptidoglycan layer of the cell wall and play crucial roles in cell shape determination, regulation of autolysins, ion homeostasis, and interactions with the host immune system.[3] The biosynthesis of WTAs is a multi-step process that occurs on the cytoplasmic face of the cell membrane, with the final polymer being translocated to the cell surface. The central role of this compound in this pathway makes the enzymes involved in its synthesis and utilization attractive targets for the development of novel antibacterial agents.
Comparative Analysis: Chemical vs. Enzymatic Synthesis
The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between several key performance indicators. The following table summarizes the quantitative data available for each method.
| Parameter | Chemical Synthesis | Enzymatic Synthesis (Multi-enzyme Cascade) |
| Yield | 30-60% (for related CDP-diglycerides)[4] | Up to 89% substrate conversion[1] |
| Purity | Often requires extensive purification to remove byproducts | High, with minimal byproducts |
| Reaction Time | >65 hours (for related CDP-diglycerides)[4] | ~18 hours[5] |
| Key Reagents | CMP-morpholidate, glycerol phosphate, anhydrous pyridine | Cytidine, glycerol, ATP, polyphosphate, recombinant enzymes |
| Reaction Conditions | Anhydrous, often harsh conditions | Aqueous buffer, physiological pH and temperature |
| Scalability | Potentially scalable, but complexity can be a barrier | Scalable with recombinant enzyme production |
| Environmental Impact | Use of organic solvents | Generally greener, aqueous-based reactions |
Enzymatic Synthesis of this compound: A Multi-Enzyme Cascade Approach
Enzymatic synthesis has emerged as a highly efficient and specific method for producing this compound. A cell-free multi-enzyme cascade reaction has been developed that utilizes inexpensive and readily available starting materials, cytidine and glycerol, to achieve high yields.[1] This system employs a series of recombinant enzymes to mimic the natural biosynthetic pathway, with an integrated ATP regeneration system to reduce costs.[5]
Experimental Protocol: Multi-enzyme Cascade Synthesis
This protocol is based on the work of Alcalá-Orozco et al. (2023).[1][5]
1. Enzyme Expression and Purification:
-
The genes for the following enzymes are cloned into expression vectors with a His-tag: Uridine Kinase (UDK), CTP Synthase (URA6), Glycerol Kinase (GlpK), Glycerol-3-phosphate Cytidylyltransferase (TagD), and Polyphosphate Kinase (PPK3).
-
Recombinant enzymes are expressed in E. coli and purified using immobilized metal affinity chromatography (IMAC).
-
Enzyme concentrations are determined, and stocks are stored at -80°C.
2. Reaction Mixture Assembly:
-
A typical reaction mixture (e.g., 1 mL) contains:
-
Tris-HCl buffer (pH 8.5)
-
Cytidine (10 mM)
-
Glycerol (20 mM)
-
ATP (2 mM)
-
Polyphosphate (e.g., 30 g/L)
-
MgCl₂ (20 mM)
-
Purified enzymes (concentrations to be optimized, e.g., 0.1-0.5 mg/mL of each).
-
3. Reaction Incubation and Monitoring:
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 18 hours).
-
The reaction is quenched by adding an equal volume of cold ethanol or by heat inactivation.
4. Product Analysis and Purification:
-
The formation of this compound is monitored by High-Performance Anion-Exchange Chromatography with UV detection (HPAEC-UV) or Mass Spectrometry (MS).
-
The product can be purified from the reaction mixture using anion-exchange chromatography.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that generally involves the coupling of a protected glycerol phosphate derivative with an activated cytidine monophosphate.[6] This approach often requires anhydrous conditions and the use of protecting groups, making it more laborious and prone to side reactions compared to the enzymatic method.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of [3H]Cytidine 5'-diphospho-1, 2-diacyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO1991018914A1 - Synthesis of glycerol di- and triphosphate derivatives - Google Patents [patents.google.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. 629. Synthesis of cytidine diphosphate glycerol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Kinetic Comparison of CDP-Glycerol Analogs in Glycosyltransferase Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of CDP-Glycerol Analog Performance with Supporting Experimental Data.
Cytidine diphosphate glycerol (this compound) is a critical nucleotide-activated sugar donor involved in the biosynthesis of essential cell wall components in Gram-positive bacteria, particularly teichoic acids. The enzymes that utilize this compound, such as glycerol-phosphate transferases, are potential targets for novel antibacterial agents. Understanding the kinetic properties of this compound analogs is paramount for the development of specific inhibitors or probes to study these biochemical pathways. This guide provides a comparative kinetic analysis of this compound stereoisomers, detailed experimental protocols for their evaluation, and a visualization of the relevant biosynthetic pathway.
Quantitative Kinetic Data of this compound Analogs
The following table summarizes the kinetic parameters of this compound stereoisomers, CDP-1-glycerol (CDP-1-Gro) and CDP-3-glycerol (CDP-3-Gro), as donor substrates for the enzyme fukutin (FKTN), a ribitol-phosphate transferase. For comparison, the kinetic data for the canonical donor substrate, CDP-ribitol (CDP-Rbo), is also included.
| Donor Substrate | Enzyme | Km (μM) | Vmax (pmol/h) | Relative Catalytic Efficiency (Vmax/Km) |
| CDP-ribitol (CDP-Rbo) | FKTN | 2.7 | 0.50 | 0.184 |
| CDP-1-glycerol (CDP-1-Gro) | FKTN | 3.8 | 0.10 | 0.026 |
| CDP-3-glycerol (CDP-3-Gro) | FKTN | 2.9 | 0.05 | 0.017 |
Kinetic analysis reveals that while both this compound stereoisomers can serve as donor substrates for FKTN, they are less efficient than the natural substrate, CDP-ribitol.[1] The Km values for CDP-1-Gro and CDP-3-Gro are comparable to that of CDP-Rbo, suggesting a similar binding affinity to the enzyme.[1] However, the Vmax values for the glycerol analogs are significantly lower, indicating a slower rate of transfer.[1] Notably, CDP-1-Gro appears to be a slightly more favored substrate than CDP-3-Gro based on its higher relative catalytic efficiency.[1]
Experimental Protocols
The kinetic parameters presented above were determined using a well-defined in vitro enzyme assay. The following is a detailed methodology for the fukutin (FKTN) enzyme assay.
1. Enzyme Preparation:
-
The C-terminal luminal region of human FKTN (residues 28 to the C-terminus) is expressed as a secretory protein in HEK293T cells.
-
The recombinant FKTN is purified from the culture medium.[2] For the assay, the enzyme is immunoprecipitated from the culture supernatant using an anti-c-Myc antibody conjugated to agarose beads.[2]
-
The enzyme-bound agarose beads are washed three times with the reaction buffer.[2]
2. Reaction Mixture:
-
Reaction Buffer: 100 mM MES, pH 6.5, 10 mM MnCl2, 10 mM MgCl2, and 0.5% Triton X-100.[2]
-
Donor Substrates: CDP-ribitol, CDP-1-glycerol, or CDP-3-glycerol at varying concentrations (typically ranging from 0.5 to 10 times the Km value).
-
Acceptor Substrate: A synthetic glycopeptide acceptor at a fixed, saturating concentration (e.g., 100 µM).[2]
3. Assay Procedure:
-
The enzyme-bound agarose (containing a known amount of FKTN, e.g., 10 ng) is incubated in a 20 µL reaction mixture containing the reaction buffer, a specific concentration of the donor substrate, and the acceptor glycopeptide.[2]
-
The reaction is incubated at 37°C for a set period (e.g., 4 hours) during which the reaction rate is linear.
-
The reaction is terminated by adding 180 µL of water.[2]
-
The reaction mixture is filtered using an Ultrafree-MC centrifugal filter device to separate the product from the enzyme-bound beads.[2]
4. Product Analysis and Kinetic Parameter Determination:
-
The filtrate containing the reaction product is analyzed by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column.[2]
-
The product is detected by monitoring the absorbance at 214 nm.
-
The initial reaction velocities are determined at each donor substrate concentration.
-
The kinetic parameters (Km and Vmax) are calculated by fitting the initial velocity data to the Michaelis-Menten equation using a non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway of wall teichoic acid in Gram-positive bacteria, where this compound is a key precursor, and a typical experimental workflow for kinetic analysis.
Caption: Wall Teichoic Acid (WTA) Biosynthesis Pathway in Gram-Positive Bacteria.
Caption: Experimental Workflow for Kinetic Analysis of this compound Analogs.
References
Validating CDP-Glycerol Incorporation into Teichoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the incorporation of cytidine diphosphate-glycerol (CDP-glycerol) into teichoic acid (TA) is a critical step in studying Gram-positive bacterial cell wall biosynthesis and developing novel antimicrobial agents. This guide provides a comparative overview of key experimental methods, supported by data and detailed protocols, to objectively assess the performance of different validation techniques.
The biosynthesis of wall teichoic acid (WTA), a major component of the cell wall in many Gram-positive bacteria, is a vital physiological process and an attractive target for new antibiotics. A key step in the synthesis of the common polyglycerol phosphate (poly(GroP)) type of WTA is the polymerization of glycerol-3-phosphate units, for which this compound serves as the activated donor substrate. The enzymes responsible for this polymerization, such as TagF in Bacillus subtilis, are essential for bacterial viability in many species, making the validation of their activity a focal point of research.
Comparative Analysis of Validation Methods
Several methodologies can be employed to validate the incorporation of this compound into teichoic acid. The choice of method often depends on the specific research question, available resources, and the desired level of detail. The primary methods include direct in vitro enzymatic assays with radiolabeled substrates, genetic validation using mutant strains, and whole-cell labeling approaches.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| In Vitro Enzymatic Assay with Radiolabeled this compound | Purified polymerase (e.g., TagF) is incubated with a lipid-linked acceptor and radiolabeled this compound (e.g., CDP-[¹⁴C]glycerol). The incorporation of radioactivity into a high-molecular-weight polymer is measured. | Direct evidence of enzymatic activity and substrate incorporation. Allows for kinetic studies and inhibitor screening. Highly specific and quantitative. | Requires purification of active enzyme and synthesis/purification of substrates. Can be technically challenging. | Amount of radiolabel incorporated into polymer (e.g., cpm or dpm). Enables calculation of specific activity (nmol/min/mg). |
| Genetic Validation using Mutant Strains | The gene encoding the polymerase (e.g., tagF) is deleted or conditionally expressed. The resulting strain is assessed for the absence of teichoic acid or the inability to incorporate glycerol into the cell wall. | Confirms the physiological role of the enzyme in the context of the whole cell. Can reveal essentiality of the pathway.[1][2] | Indirect validation of this compound incorporation. Deletion of essential genes can be lethal, requiring conditional mutants.[1][2] | Presence or absence of teichoic acid band on a gel. Comparison of cell viability or growth rates. |
| Whole-Cell Labeling with Radiolabeled Glycerol | Live bacterial cells are incubated with radiolabeled glycerol. The incorporation of the radiolabel into the cell wall fraction containing teichoic acid is quantified. | Reflects the entire biosynthetic pathway in a physiological setting. Useful for studying the effects of inhibitors on the overall pathway. | Not specific to the polymerization step; glycerol is a precursor for other cellular components. Less direct validation of this compound as the donor. | Total radioactivity incorporated into the cell wall fraction or purified teichoic acid. |
| LC-MS/MS Analysis of Monomeric Units | Polymeric WTA is hydrolyzed to its monomeric components, which are then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] | Highly sensitive and specific for quantifying the total amount of teichoic acid.[3] Does not require radiolabeling. | Does not directly measure the incorporation of this compound. Provides a static measurement of total teichoic acid. | Absolute quantification of monomeric units (e.g., ribitol-N-acetylglucosamine).[3] |
Experimental Protocols
Key Experiment: In Vitro Validation of this compound Incorporation by TagF Polymerase
This protocol is adapted from studies reconstituting teichoic acid biosynthesis in vitro.[4][5]
Objective: To directly measure the incorporation of glycerol phosphate from radiolabeled this compound into a growing teichoic acid polymer catalyzed by a purified polymerase.
Materials:
-
Purified TagF enzyme
-
Membrane vesicles from a relevant bacterial strain (e.g., B. subtilis) or a synthetic lipid acceptor
-
CDP-[¹⁴C]glycerol (or other suitable radiolabeled version)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Triton X-100
-
Scintillation cocktail and counter
Methodology:
-
Prepare a reaction mixture containing reaction buffer, a defined amount of membrane vesicles or lipid acceptor, and Triton X-100.
-
Add a specific concentration of purified TagF enzyme to the mixture.
-
Initiate the reaction by adding CDP-[¹⁴C]glycerol.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA or by spotting onto a filter).
-
To separate the polymeric product from the unincorporated radiolabeled substrate, spot the reaction mixture onto a filter paper (e.g., Whatman 3MM) and wash with a suitable solvent (e.g., trichloroacetic acid) to precipitate the polymer.
-
Quantify the radioactivity remaining on the filter paper using a scintillation counter.
-
A control reaction without the enzyme should be performed to account for non-enzymatic binding of the substrate.
Visualizing the Process
To better understand the experimental workflow and the underlying biochemical pathway, the following diagrams are provided.
Caption: Workflow for in vitro validation of this compound incorporation.
Caption: Key steps in poly(glycerol phosphate) teichoic acid synthesis.
Conclusion
Validating the incorporation of this compound is fundamental to understanding teichoic acid biosynthesis. The direct in vitro enzymatic assay using radiolabeled substrates offers the most specific and quantitative data, making it the gold standard for mechanistic studies and inhibitor screening. However, genetic and whole-cell approaches provide crucial physiological context and are invaluable for confirming the broader biological role of this pathway. For a comprehensive understanding, a combination of these methods is often the most powerful approach. The protocols and comparative data presented here serve as a guide for researchers to select and implement the most appropriate methods for their specific research goals in the study of bacterial cell wall synthesis and the development of novel therapeutics.
References
- 1. Lesions in Teichoic Acid Biosynthesis in Staphylococcus aureus Lead to a Lethal Gain of Function in the Otherwise Dispensable Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Quantitation of wall teichoic acid in Staphylococcus aureus by direct measurement of monomeric units using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Use of this compound as an Alternate Acceptor for the Teichoic Acid Polymerase Reveals that Membrane Association Regulates Polymer Length - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CDP-Glycerol Pathways in Bacteria: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of bacterial cell wall synthesis is paramount for the discovery of novel antimicrobial targets. The biosynthesis of teichoic acids, critical components of the Gram-positive bacterial cell wall, relies on the activated glycerol donor, CDP-glycerol. This guide provides a comparative analysis of the this compound synthesis pathways across different bacteria, presenting key enzymatic data, detailed experimental protocols, and pathway visualizations to support research and development efforts.
Canonical this compound Synthesis Pathway
The primary route to this compound in many Gram-positive bacteria, including the model organism Bacillus subtilis and the pathogen Staphylococcus aureus, involves a two-step process. First, glycerol-3-phosphate is generated from the glycolytic intermediate dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase (GpsA), or from glycerol by glycerol kinase (GlpK). Subsequently, the key enzyme glycerol-3-phosphate cytidylyltransferase (GCT), encoded by the tagD gene in B. subtilis and tarD in S. aureus, catalyzes the reaction between CTP and glycerol-3-phosphate to produce this compound and pyrophosphate.[1] This activated form of glycerol is then utilized by downstream enzymes in the teichoic acid synthesis pathway.
A Novel CDP-2-Glycerol Pathway in Streptococcus pneumoniae
A notable variation in this compound synthesis is observed in certain serotypes of Streptococcus pneumoniae. These bacteria utilize a distinct three-enzyme pathway to produce CDP-2-glycerol, an isomer of the canonical this compound.[2] This pathway begins with the reduction of 1,3-dihydroxyacetone or glyceraldehyde to glycerol, catalyzed by the reductase Gtp1.[2] Subsequently, the phosphotransferase Gtp3 phosphorylates glycerol to form glycerol-2-phosphate.[2] Finally, the cytidylyltransferase Gtp2 transfers a cytidylyl group from CTP to glycerol-2-phosphate, yielding CDP-2-glycerol.[2] This specialized pathway highlights the diversity of cell wall precursor synthesis among bacteria.
Comparative Enzyme Kinetics
The efficiency and substrate affinity of the enzymes involved in this compound synthesis can vary significantly between different bacterial species. These differences can have implications for the overall flux of the pathway and may present opportunities for the development of species-specific inhibitors. The following table summarizes the available kinetic data for the key enzymes in the this compound and CDP-2-glycerol pathways.
| Bacterium | Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Enterococcus faecalis | GCT | CTP | 2.42 | 1.51 | 0.62 |
| Glycerol-3-phosphate | 4.03 | 1.51 | 0.37 | ||
| Listeria monocytogenes | GCT | CTP | 1.52 | 4.15 | 2.73 |
| Glycerol-3-phosphate | 6.56 | 4.15 | 0.63 | ||
| Streptococcus pneumoniae | Gtp1 | 1,3-dihydroxyacetone | 0.22 | 1.34 | 6.09 |
| Glyceraldehyde | 0.54 | 1.25 | 2.31 | ||
| NADH | 0.44 | 1.25 | 2.84 | ||
| NADPH | 1.99 | 13.3 | 6.68 | ||
| Gtp2 | CTP | 0.53 | 4.13 | 7.79 | |
| dCTP | 2.15 | 3.93 | 1.83 | ||
| Glycerol-2-phosphate | 0.88 | 4.23 | 4.81 | ||
| Glycerol-1-phosphate | 1.73 | 1.33 | 0.77 | ||
| Bacillus subtilis | TagD (GCT) | CTP | Data not available | Data not available | Data not available |
| Glycerol-3-phosphate | Data not available | Data not available | Data not available | ||
| Staphylococcus aureus | TarD (GCT) | CTP | Data not available | Data not available | Data not available |
| Glycerol-3-phosphate | Data not available | Data not available | Data not available |
Experimental Protocols
Accurate measurement of enzyme activity is crucial for comparative studies and for screening potential inhibitors. Below is a detailed protocol for assaying Glycerol-3-Phosphate Cytidylyltransferase (GCT) activity using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for GCT Activity Assay
Detailed Protocol for HPLC-Based GCT Activity Assay
1. Reagents and Materials:
-
Purified GCT enzyme
-
CTP solution (e.g., 100 mM stock)
-
Glycerol-3-phosphate solution (e.g., 100 mM stock)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Quenching Solution: 0.5 M EDTA, pH 8.0
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase: e.g., 100 mM potassium phosphate buffer, pH 6.5, with a methanol gradient
-
Syringe filters (0.22 µm)
2. Enzyme Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Assay Buffer
-
Varying concentrations of CTP and glycerol-3-phosphate (for kinetic analysis)
-
A fixed amount of purified GCT enzyme to initiate the reaction.
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of Quenching Solution.
3. Sample Preparation for HPLC:
-
Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Inject the filtered sample onto the C18 column.
-
Elute the nucleotides using a suitable gradient of the mobile phase. CTP, this compound, and other nucleotides will separate based on their retention times.
-
Monitor the elution profile using a UV detector at 271 nm.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.
5. Calculation of Enzyme Activity:
-
Calculate the rate of product formation (nmol/min) from the quantified this compound.
-
Determine the specific activity (nmol/min/mg of enzyme) by dividing the rate by the amount of enzyme used in the assay.
-
For kinetic parameter determination, plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
Concluding Remarks
The this compound pathway represents a critical juncture in the biosynthesis of the Gram-positive cell wall, making it an attractive target for novel antibacterial agents. This guide highlights both the conserved nature of the canonical pathway and the existence of unique variations, such as the CDP-2-glycerol pathway in Streptococcus pneumoniae. The provided comparative kinetic data, though incomplete for some key species, underscores the biochemical diversity among these essential enzymes. The detailed experimental protocol offers a robust method for further characterizing these enzymes and for screening potential inhibitors. Future research focused on elucidating the kinetic parameters of GCTs from a wider range of pathogenic bacteria and on quantifying the intracellular pools of this compound will be invaluable for a more complete understanding of this vital metabolic pathway and for the development of targeted therapeutics.
References
- 1. Wall Teichoic Acids of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teichoic acids: synthesis and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00270F [pubs.rsc.org]
- 3. Crystal structure of CTP:glycerol-3-phosphate cytidylyltransferase from Staphylococcus aureus: examination of structural basis for kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized CDP-Glycerol by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized molecules is paramount. This guide provides a comparative analysis of Cytidine Diphosphate (CDP)-Glycerol synthesized via different methods, with a focus on structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. We present experimental data for both enzymatically synthesized CDP-2-glycerol and provide a benchmark for the analysis of chemically synthesized CDP-glycerol.
Introduction
This compound is a key precursor in the biosynthesis of teichoic acids in the cell walls of Gram-positive bacteria, making it a significant target in the development of novel antibacterial agents and vaccines. The precise structure of synthesized this compound must be rigorously confirmed to ensure its suitability for downstream applications. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure, including the position of the phosphodiester linkage on the glycerol moiety. This guide compares the NMR spectral data of this compound isomers and outlines the experimental protocols for their synthesis.
Comparative Analysis of NMR Spectral Data
The primary challenge in the characterization of this compound lies in distinguishing between the two positional isomers: CDP-1-glycerol (where the phosphate is attached to a terminal hydroxyl group of glycerol) and CDP-2-glycerol (where the phosphate is attached to the central hydroxyl group). High-resolution ¹H, ¹³C, and ³¹P NMR spectroscopy, coupled with two-dimensional techniques, allows for the definitive assignment of the structure.
Below is a summary of the reported NMR chemical shifts for enzymatically synthesized CDP-2-glycerol. This data serves as a reference for the structural confirmation of synthesized batches.
Table 1: ¹H and ¹³C NMR Chemical Shifts of Enzymatically Synthesized CDP-2-Glycerol in D₂O [1]
| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cytosine | 5 | 6.14 | 97.4 |
| 6 | 7.95 | 142.1 | |
| 2 | - | 158.3 | |
| 4 | - | 167.1 | |
| Ribose | 1' | 6.01 | 90.7 |
| 2' | 4.32 | 75.3 | |
| 3' | 4.29 | 70.8 | |
| 4' | 4.22 | 85.1 | |
| 5'a, 5'b | 4.27, 4.22 | 65.5 | |
| Glycerol | 1a, 1b | 3.74, 3.77 | 63.8 |
| 2 | 4.32 | 81.5 | |
| 3a, 3b | 3.74, 3.77 | 63.8 |
Table 2: ³¹P NMR Chemical Shifts of Enzymatically Synthesized CDP-2-Glycerol [1]
| Phosphorus Atom | Chemical Shift (ppm) |
| Pα | -10.9 |
| Pβ | -11.1 |
Note: Chemical shifts are referenced to external 85% H₃PO₄.
Experimental Protocols
Enzymatic Synthesis of CDP-2-Glycerol
This method utilizes a cascade of enzymatic reactions to produce CDP-2-glycerol from simple precursors. The following is a summarized protocol based on published methods.[1][2]
Materials:
-
Glycerol
-
ATP (Adenosine triphosphate)
-
CTP (Cytidine triphosphate)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Recombinant enzymes:
-
Glycerol kinase (glpK)
-
Glycerol-3-phosphate dehydrogenase (GPDH)
-
Glycerol-2-phosphotransferase (Gtp3)
-
Glycerol-2-phosphate cytidylyltransferase (Gtp2)
-
-
Reaction buffer (e.g., 50 mM K₂HPO₄-KH₂PO₄, pH 8.0)
-
Inorganic pyrophosphatase (IPP)
-
Magnesium chloride (MgCl₂)
Procedure:
-
Glycerol-2-phosphate Synthesis:
-
Incubate glycerol with ATP and Gtp3 in the reaction buffer containing MgCl₂.
-
-
CDP-2-glycerol Synthesis:
-
To the mixture from step 1, add CTP and Gtp2.
-
Include IPP to drive the reaction forward by hydrolyzing the pyrophosphate byproduct.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress using techniques like High-Performance Anion-Exchange Chromatography (HPAEC) or Thin-Layer Chromatography (TLC).
-
Purify the product using methods such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
-
Structure Confirmation:
-
Lyophilize the purified product and dissolve in D₂O for NMR analysis.
-
Acquire ¹H, ¹³C, ³¹P, and 2D NMR (COSY, HSQC) spectra to confirm the structure and purity.
-
Chemical Synthesis of this compound
Chemical synthesis provides an alternative route to this compound, often starting from cytidine monophosphate (CMP) and a protected glycerol phosphate. The following is a general protocol.
Materials:
-
Cytidine-5'-monophosphate (CMP)
-
Glycerol-1-phosphate or Glycerol-2-phosphate
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous pyridine or other suitable solvent
-
Protecting groups for glycerol hydroxyls if necessary
Procedure:
-
Activation of CMP:
-
Activate CMP, for example, by converting it to the morpholidate derivative (CMP-morpholidate).
-
-
Coupling Reaction:
-
React the activated CMP with the desired glycerol phosphate isomer in an anhydrous solvent like pyridine.
-
-
Deprotection (if applicable):
-
If protecting groups were used on the glycerol moiety, remove them under appropriate conditions.
-
-
Purification:
-
Purify the crude product using ion-exchange chromatography or other suitable chromatographic techniques.
-
-
Structure Confirmation:
-
Characterize the final product by NMR spectroscopy as described for the enzymatic synthesis.
-
Visualization of Workflows and Structures
Conclusion
The structural integrity of synthesized this compound is critical for its use in research and development. This guide provides a framework for the confirmation of its structure by NMR spectroscopy, using data from enzymatically produced CDP-2-glycerol as a reliable standard for comparison. The detailed experimental protocols for both enzymatic and chemical synthesis routes offer flexibility in obtaining this important molecule. By employing the described analytical and synthetic methodologies, researchers can confidently produce and validate this compound for their specific applications in drug discovery and development.
References
Comparative Guide to Antibody Specificity Against Teichoic Acid Precursors and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity with derivatives of CDP-glycerol, focusing on the well-characterized interactions with teichoic acids (TAs). While direct comparative data on antibodies raised specifically against this compound is limited in publicly available research, the extensive studies on anti-teichoic acid antibodies offer valuable insights into the molecular recognition of glycerol phosphate (GroP)-containing structures, the polymers derived from this compound.
Teichoic acids are major components of the cell wall in Gram-positive bacteria and are crucial for their physiology and virulence.[1] As such, they are significant targets for the development of novel antibacterial therapies and vaccines. Understanding the specificity and cross-reactivity of antibodies targeting these structures is paramount for the design of effective immunotherapeutics.
I. Antibody Specificity and Cross-Reactivity: A Case Study with WH7.01 mAb
A key study in the field involved the generation and characterization of a monoclonal antibody, WH7.01 mAb, raised against a synthetic teichoic acid glycoconjugate (WH7-BSA).[1] This antibody's binding to a panel of synthetic GroP-based fragments was meticulously analyzed using enzyme-linked immunosorbent assay (ELISA) and surface plasmon resonance (SPR), providing quantitative data on its specificity and cross-reactivity.
Quantitative Analysis of WH7.01 mAb Binding Affinity
The following table summarizes the kinetic and affinity constants of WH7.01 mAb binding to various synthetic teichoic acid fragments as determined by SPR. The data highlights how structural variations in the GroP backbone and the presence of glycosylation affect antibody recognition.
| Analyte | Structure Description | k_a (1/Ms) | k_d (1/s) | K_D (M) |
| WH7b | Glucosylated sn-1-GroP hexamer | 1.35E+04 | 1.13E-03 | 8.37E-08 |
| 1b | Non-glucosylated sn-1-GroP hexamer | 1.03E+04 | 1.48E-03 | 1.44E-07 |
| 2b | Non-glucosylated sn-3-GroP hexamer | 1.11E+04 | 2.50E-03 | 2.25E-07 |
| 8b | Non-glucosylated sn-1-GroP trimer | 1.23E+04 | 5.37E-03 | 4.37E-07 |
Data sourced from reference[1]. k_a: Association rate constant; k_d: Dissociation rate constant; K_D: Equilibrium dissociation constant.
Key Observations from the Data:
-
Influence of Glycosylation: The presence of a glucosyl substituent on the GroP hexamer (WH7b) resulted in a nearly two-fold increase in binding affinity (lower K_D) compared to its non-glucosylated counterpart (1b). This suggests that while the GroP backbone is the primary epitope, terminal modifications can significantly enhance antibody recognition.[1]
-
Impact of Stereochemistry: The antibody exhibited preferential binding to the sn-1-GroP stereoisomer (1b) over the sn-3-GroP isomer (2b), indicating that the spatial orientation of the glycerol phosphate units is critical for optimal antibody interaction.[1]
-
Effect of Chain Length: A decrease in the length of the GroP backbone from a hexamer (1b) to a trimer (8b) led to a reduction in binding affinity, highlighting the importance of a sufficient number of repeating units for stable antibody binding.[1]
II. Experimental Methodologies
The quantitative data presented above was generated using standard immunological and biophysical techniques. Below are detailed descriptions of the key experimental protocols.
A. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Specificity
ELISA is a widely used method for detecting and quantifying protein-protein interactions, including antigen-antibody binding.
Protocol:
-
Coating: 96-well microtiter plates are coated with the antigen of interest (e.g., synthetic teichoic acid fragments conjugated to a carrier protein like BSA) at a concentration of 1 µ g/well .
-
Blocking: Unbound sites on the plate are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding of the antibody.
-
Antibody Incubation: The monoclonal antibody (e.g., WH7.01 mAb) is added to the wells at a specific concentration (e.g., 35 µg/mL) and incubated to allow for binding to the coated antigen.
-
Washing: The wells are washed to remove any unbound antibody.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and specific for the primary antibody is added.
-
Detection: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., a color change). The intensity of the signal is proportional to the amount of bound primary antibody.
B. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between two molecules.[2]
Protocol:
-
Chip Immobilization: A ligand (e.g., the monoclonal antibody) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the analyte (e.g., different synthetic teichoic acid fragments) is flowed over the sensor surface.
-
Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time, providing the association rate constant (k_a).
-
Dissociation Phase: A buffer solution is flowed over the surface to wash away the analyte, and the dissociation of the analyte from the ligand is monitored, providing the dissociation rate constant (k_d).
-
Data Analysis: The binding data is fitted to a kinetic model to determine the equilibrium dissociation constant (K_D = k_d/k_a).
III. Visualizing Molecular Interactions and Experimental Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental procedures.
References
comparing the substrate specificity of different CDP-diacylglycerol synthases
An essential step in the biosynthesis of crucial phospholipids like phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL) is the conversion of phosphatidic acid (PA) to cytidine diphosphate-diacylglycerol (CDP-DAG).[1][2] This reaction is catalyzed by CDP-diacylglycerol synthases (CDS). In mammals, two isoforms, CDS1 and CDS2, are primarily localized to the endoplasmic reticulum (ER) and play pivotal roles in cellular signaling and lipid metabolism.[2][3][4] Understanding the substrate specificity of these isoforms is critical for elucidating their distinct biological functions and for developing targeted therapeutic strategies.
This guide provides a comparative analysis of the substrate specificity of human CDS1 and CDS2, supported by in vitro experimental data.
Substrate Specificity Comparison: CDS1 vs. CDS2
In vitro studies reveal a striking difference in the substrate preferences of human CDS1 and CDS2. CDS2 demonstrates marked selectivity for phosphatidic acid species containing specific acyl chains, whereas CDS1 exhibits broad substrate tolerance.[1][3][5][6]
CDS1 (CDP-diacylglycerol synthase 1): This isoform shows little to no preference for the acyl chains of its PA substrate. It displays similar activity towards a variety of PA species, suggesting it generates a general pool of CDP-DAG for various downstream pathways.[2][3][5]
CDS2 (CDP-diacylglycerol synthase 2): In contrast, CDS2 is highly selective. Its preferred substrate is 1-stearoyl-2-arachidonoyl-sn-phosphatidic acid (SAPA), which is the most common acyl chain composition found in phosphatidylinositol.[1][3][5] Any substitution at the sn-1 (stearoyl) or sn-2 (arachidonoyl) position results in a significant reduction in enzyme activity.[5] This high degree of specificity suggests that CDS2 is primarily responsible for generating a specific pool of CDP-DAG destined for the synthesis of signaling phosphoinositides.[2][3][5]
Quantitative Data on Substrate Specificity
The following table summarizes the relative activities of human CDS1 and CDS2 with various phosphatidic acid (PA) substrates, as determined by in vitro mixed micelle assays. Activity is presented as a percentage relative to the activity with 1-stearoyl-2-arachidonoyl-sn-PA (SAPA).
| Substrate (Phosphatidic Acid Species) | Common Name | CDS1 Relative Activity (%) | CDS2 Relative Activity (%) |
| 1-stearoyl-2-arachidonoyl-PA (18:0/20:4) | SAPA | 100 | 100 |
| 1-stearoyl-2-linoleoyl-PA (18:0/18:2) | SLPA | ~100 | ~15 |
| 1-palmitoyl-2-arachidonoyl-PA (16:0/20:4) | PAPA | ~100 | ~60 |
| 1-arachidonoyl-2-arachidonoyl-PA (20:4/20:4) | DAPA | ~100 | ~30 |
| 1,2-dioleoyl-PA (18:1/18:1) | DOPA | ~75-80 | < 5 |
| 1,2-dilinoleoyl-PA (18:2/18:2) | DLPA | ~100 | ~20 |
Data summarized from D'Souza et al., 2014.[5]
Role in Phosphoinositide Signaling
CDS enzymes are the rate-limiting step in the de novo synthesis of phosphatidylinositol (PI), the precursor for all phosphoinositides.[2][7] Phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2), are critical second messengers in a multitude of signaling pathways, including those regulating cell growth, differentiation, and vesicular trafficking. The specific substrate preference of CDS2 for SAPA ensures the enrichment of signaling lipids with the 1-stearoyl-2-arachidonoyl acyl chain configuration, which is crucial for the proper function of many downstream effector proteins.[2][5]
Caption: Role of CDS1 and CDS2 in the PI signaling pathway.
Experimental Protocols
The following is a detailed methodology for a mixed micelle-based enzymatic activity assay used to determine CDS substrate specificity.
Source: D'Souza, K., Kim, Y. J., Balla, T., & Epand, R. M. (2014). Distinct properties of the two isoforms of CDP-diacylglycerol synthase. Biochemistry, 53(47), 7358–7367.[5][8]
Objective: To measure the in vitro enzymatic activity of CDS1 and CDS2 with different phosphatidic acid substrates.
Materials:
-
Enzyme Source: Lysates from COS7 cells overexpressing myc-tagged human CDS1 or CDS2.
-
Substrates:
-
Phosphatidic acid (PA) species of interest (e.g., SAPA, SLPA, DOPA).
-
[α-³²P]CTP or [5-³H]CTP.
-
-
Reagents:
-
Triton X-100.
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 0.2 mM EGTA, protease inhibitor cocktail.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 2 mM GTP, 1 mM DTT.
-
CTP solution (unlabeled).
-
Chloroform, Methanol, 1 M HCl.
-
Thin-layer chromatography (TLC) plates (Silica gel 60, pre-treated with 1% potassium oxalate).
-
TLC Developing Solvent: Chloroform/Methanol/Acetone/Acetic Acid/Water (50:15:15:10:5, v/v/v/v/v).
-
Procedure:
-
Enzyme Preparation:
-
Transfect COS7 cells with CDS1-myc or CDS2-myc constructs.
-
After 24-48 hours, harvest the cells and resuspend the pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication.
-
Centrifuge the lysate at low speed to remove nuclei and unbroken cells. The supernatant containing the membrane fraction (including the ER where CDS is located) is used as the enzyme source.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay) and normalize expression levels by immunoblotting for the myc-tag and a loading control like calnexin.[5]
-
-
Preparation of Mixed Micelles:
-
Prepare lipid films by evaporating a chloroform/methanol solution of the desired PA substrate and Triton X-100 in a glass tube under a stream of nitrogen.
-
The final concentration of Triton X-100 in the assay should be optimal for enzyme activity (e.g., 5.1 mM), while the substrate PA concentration is varied.[1]
-
Resuspend the lipid film in the Assay Buffer by vortexing to form mixed micelles.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a mixture of unlabeled CTP and radiolabeled CTP (e.g., [5-³H]CTP) to the mixed micelle solution, followed by the cell lysate containing the CDS enzyme.
-
The final reaction mixture should contain components at their desired final concentrations (e.g., 50 mM HEPES, 20 mM MgCl₂, 1 mM DTT, 2 mM GTP, 1 mM CTP, and the substrate micelles).
-
Incubate the reaction at 37°C for a set time (e.g., 5-10 minutes), ensuring the reaction is within the linear range of product formation.[5]
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a mixture of chloroform/methanol/1 M HCl (e.g., 1:2:0.2, v/v/v).
-
Add chloroform and water to induce phase separation.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase, which contains the lipids (including the product, CDP-DAG).
-
-
Product Analysis:
-
Spot the extracted lipids onto a pre-treated TLC plate.
-
Develop the TLC plate using the specified solvent system.
-
Visualize the radiolabeled CDP-DAG product using autoradiography or a phosphorimager.
-
Scrape the spot corresponding to CDP-DAG and quantify the radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Subtract the background radioactivity from a control reaction with a mock-transfected (empty vector) lysate.[5]
-
Calculate the specific activity as pmol of CDP-DAG formed per minute per mg of total protein.
-
To compare substrate specificity, express the activity for each PA substrate as a percentage of the activity obtained with the reference substrate (SAPA).[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Properties of the Two Isoforms of CDP-Diacylglycerol Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDP-diacylglycerol synthases regulate the growth of lipid droplets and adipocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Distinct properties of the two isoforms of CDP-diacylglycerol synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis [frontiersin.org]
- 8. Assay for CDP-Diacylglycerol Generation by CDS in Membrane Fractions | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Validation of a Novel Assay for CDP-Glycerol Detection
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of cytidine diphosphate-glycerol (CDP-glycerol) is crucial for understanding key biological processes. This compound is a critical intermediate in the biosynthesis of glycerophospholipids in mammals and the formation of teichoic acids in the cell walls of Gram-positive bacteria.[1][2][3][4] This guide provides an objective comparison of a novel, high-throughput enzymatic assay for this compound detection against established chromatographic and mass spectrometric methods.
Data Presentation: A Head-to-Head Comparison
The selection of an appropriate assay for this compound detection depends on the specific requirements of the study, such as the need for high sensitivity, high throughput, or structural confirmation. The following table summarizes the key performance parameters for a novel coupled enzymatic assay compared to the well-established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Anion-Exchange Chromatography with UV detection (HPAEC-UV) methods.
| Parameter | Novel Coupled Enzymatic Assay | LC-MS/MS | HPAEC-UV |
| Principle | Enzymatic conversion of this compound to a detectable signal (e.g., colorimetric, fluorometric) | Separation by liquid chromatography followed by mass-based detection and fragmentation for identification and quantification.[5][6] | Separation of anions on a specialized column followed by UV absorbance detection.[1] |
| Sensitivity | Moderate (low µM range) | Very High (pM to nM range) | Low to Moderate (µM range)[1] |
| Specificity | High (dependent on enzyme specificity) | Very High (based on mass-to-charge ratio and fragmentation pattern) | Moderate (risk of co-elution with other UV-absorbing molecules) |
| Throughput | High (96- or 384-well plate format) | Low to Moderate | Low to Moderate |
| Sample Prep | Minimal | Moderate to Extensive (extraction, derivatization may be needed) | Moderate (sample cleanup often required) |
| Cost per Sample | Low | High | Moderate |
| Instrumentation | Standard plate reader | LC system coupled to a tandem mass spectrometer | Ion chromatography system with UV detector |
| Quantitation | Relative or absolute (with standard curve) | Absolute (with internal standards)[5] | Absolute (with external standards)[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Novel Coupled Enzymatic Assay Protocol
This proposed assay is based on the principle of enzymatically converting this compound to a product that can be measured using a standard plate reader.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂.
-
Enzyme Mix:
-
Nucelotide Pyrophosphatase (hydrolyzes this compound to CMP and glycerol-3-phosphate).
-
Glycerol-3-Phosphate Oxidase (oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate and hydrogen peroxide).
-
Horseradish Peroxidase (HRP).
-
-
Detection Reagent: A suitable HRP substrate (e.g., Amplex Red for fluorescence or TMB for colorimetry).
-
Standard: Purified this compound of known concentration.
-
-
Assay Procedure:
-
Prepare a standard curve of this compound in the assay buffer.
-
Add 50 µL of standards or samples to the wells of a 96-well plate.
-
Add 50 µL of the Enzyme Mix to each well.
-
Incubate at 37°C for 30 minutes.
-
Add 50 µL of the Detection Reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all standards and samples.
-
Plot the standard curve and determine the concentration of this compound in the samples.
-
LC-MS/MS Protocol
This method provides high sensitivity and specificity for the quantification of this compound in complex biological samples.
-
Sample Preparation (Lipid Extraction):
-
Homogenize tissue or cell samples in a suitable solvent (e.g., chloroform:methanol).
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the initial mobile phase.
-
Spike samples with an appropriate internal standard (e.g., ¹³C-labeled this compound).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other lipids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
HPAEC-UV Protocol
This method is suitable for the analysis of this compound in samples where high sensitivity is not the primary requirement.[1]
-
Sample Preparation:
-
Centrifuge samples to remove any particulate matter.
-
Dilute the sample in the initial mobile phase if necessary.
-
-
Chromatographic Conditions:
-
Column: A high-pH anion-exchange column (e.g., Dionex CarboPac™).[1]
-
Mobile Phase A: 10 mM NaOH.
-
Mobile Phase B: 1 M Sodium Acetate in 10 mM NaOH.
-
Gradient: A linear gradient of Mobile Phase B to elute this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 271 nm.
-
-
Data Analysis:
-
Generate a standard curve using external standards of this compound.[1]
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: Biosynthetic role of this compound.
Experimental Workflows
Caption: Comparison of experimental workflows.
Logical Relationships
Caption: Decision tree for assay selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Developing a High-Throughput Assay for the Integral Membrane Glycerol 3-Phosphate Acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A semi-automated enzymatic assay for free glycerol and triglycerides in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput assay for measuring lipase activity using natural triacylglycerols coated on microtiter plates - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. aocs.org [aocs.org]
- 6. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of CDP-Glycerol and CDP-Choline in Phospholipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the functional roles of cytidine diphosphate (CDP)-glycerol and CDP-choline as key activated intermediates in the biosynthesis of distinct classes of phospholipids. We will delve into the enzymatic pathways they participate in, compare the kinetics and substrate specificities of the key enzymes involved, and provide supporting experimental data and protocols.
Introduction
Phospholipids are fundamental components of cellular membranes and play crucial roles in cell signaling, trafficking, and metabolism. Their synthesis is a tightly regulated process involving the activation of either the polar head group or the diacylglycerol (DAG) backbone. This guide focuses on two critical activated intermediates: CDP-choline, the precursor for the synthesis of the major membrane phospholipid phosphatidylcholine (PC), and CDP-diacylglycerol (CDP-DAG), the precursor for anionic phospholipids such as phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL). Understanding the functional distinctions between these two pathways is essential for research in lipid metabolism, signal transduction, and the development of therapeutics targeting these processes.
A key strategic difference between the two pathways is the activated component. In the CDP-choline pathway, the head group (choline) is activated, whereas in the CDP-DAG pathway, the lipid backbone (diacylglycerol) is activated.[1]
Comparative Overview of the Pathways
The CDP-choline pathway, also known as the Kennedy pathway, is the primary route for de novo PC synthesis in eukaryotes.[2][3][4][5][6] It involves a three-step enzymatic cascade. In contrast, the CDP-diacylglycerol pathway is a central hub for the synthesis of several key anionic phospholipids.[6][7][8][9][10]
CDP-Choline Pathway (Kennedy Pathway)
The synthesis of phosphatidylcholine via the CDP-choline pathway proceeds as follows:
-
Phosphorylation of Choline: Choline is phosphorylated by choline kinase (CK) to produce phosphocholine.
-
Activation of Phosphocholine: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with CTP to form the activated intermediate, CDP-choline. This is the rate-limiting step in the pathway.[11][12][13][14]
-
Formation of Phosphatidylcholine: Cholinephosphotransferase (CPT) or choline/ethanolamine phosphotransferase (CEPT) transfers the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, yielding phosphatidylcholine (PC).[6]
CDP-Diacylglycerol Pathway
The synthesis of anionic phospholipids via the CDP-diacylglycerol pathway involves these steps:
-
Formation of Phosphatidic Acid: Glycerol-3-phosphate is acylated to form phosphatidic acid (PA).
-
Activation of Phosphatidic Acid: CDP-diacylglycerol synthase (CDS) catalyzes the reaction of PA with CTP to form the activated lipid intermediate, CDP-diacylglycerol (CDP-DAG).[6][7][8][9][10]
-
Head Group Addition: A specific synthase then transfers the phosphatidyl moiety from CDP-DAG to a head group alcohol (e.g., inositol, glycerol-3-phosphate) to form the final phospholipid product. For example, phosphatidylinositol synthase (PIS) catalyzes the reaction of CDP-DAG with inositol to form phosphatidylinositol (PI).
Enzyme Kinetics and Substrate Specificity
The efficiency and specificity of phospholipid synthesis are determined by the kinetic properties and substrate preferences of the enzymes in each pathway.
Quantitative Comparison of Key Enzyme Kinetics
| Enzyme | Pathway | Substrates | Km | Vmax | Organism/Tissue | Reference |
| CTP:phosphocholine cytidylyltransferase (CCTα236, rat) | CDP-Choline | CTP | 4.07 mM | 3850 nmol/min/mg | Rat | [6][9][15] |
| Phosphocholine | 2.49 mM | [6][9][15] | ||||
| CDP-diacylglycerol synthase 1 (CDS1, human) | CDP-Diacylglycerol | 1-stearoyl-2-arachidonoyl-PA (SAPA) | 0.9 ± 0.2 mol % | 3.3 ± 0.3 µmol/min/mg | Human (COS-7 cells) | [10][16][17] |
| 1-stearoyl-2-linoleoyl-PA (SLPA) | 0.9 ± 0.1 mol % | 3.6 ± 0.1 µmol/min/mg | [10][16][17] | |||
| CDP-diacylglycerol synthase 2 (CDS2, human) | CDP-Diacylglycerol | 1-stearoyl-2-arachidonoyl-PA (SAPA) | 1.1 ± 0.1 mol % | 9.3 ± 0.4 µmol/min/mg | Human (COS-7 cells) | [10][16][17] |
| 1-stearoyl-2-linoleoyl-PA (SLPA) | 0.8 ± 0.1 mol % | 3.5 ± 0.1 µmol/min/mg | [10][16][17] | |||
| Cholinephosphotransferase (in permeabilized HeLa cells) | CDP-Choline | CDP-choline | 88 µM | Not specified | Human (HeLa cells) | [18] |
| Cholinephosphotransferase (in mouse liver microsomes) | CDP-Choline | CDP-choline (with dioleoylglycerol) | 104 µM | Not specified | Mouse (liver) | [19] |
| CDP-choline (no added diacylglycerol) | 38 µM | [19] |
Note: Direct comparison of Vmax values between CCT and CDS is challenging due to different experimental conditions and units.
Substrate Specificity Comparison
| Enzyme | Pathway | Substrate Specificity | Reference |
| Choline Kinase | CDP-Choline | Exhibits stringent structural requirements for choline analogs. Short N-alkyl substitutions are tolerated, but longer chains or aromatic groups abolish activity. | [20] |
| Cholinephosphotransferase (CPT1 and CEPT1) | CDP-Choline | CPT1 is specific for CDP-choline. CEPT1 can utilize both CDP-choline and CDP-ethanolamine. Both show little specificity for the diacylglycerol species. | [21] |
| CDP-diacylglycerol synthase 1 (CDS1) | CDP-Diacylglycerol | Shows little to no specificity for the acyl chain composition of its phosphatidic acid substrate. | [10][16][17] |
| CDP-diacylglycerol synthase 2 (CDS2) | CDP-Diacylglycerol | Displays a preference for phosphatidic acid species containing stearic acid at the sn-1 position and arachidonic acid at the sn-2 position. | [10][16][17] |
| Phosphatidylinositol Synthase (PIS) | CDP-Diacylglycerol | Utilizes inositol and CDP-diacylglycerol as substrates. | [22] |
| Phosphatidylinositol Phosphate Kinases (PIPKs) | Downstream of CDP-Diacylglycerol | Exhibit exquisite specificity for the phosphorylation status and orientation of the inositol ring of phosphatidylinositol substrates. | [23][24] |
Regulation of the Pathways
The CDP-choline and CDP-diacylglycerol pathways are subject to distinct regulatory mechanisms to maintain cellular lipid homeostasis.
Regulation of the CDP-Choline Pathway:
-
Transcriptional Regulation: The expression of CTP:phosphocholine cytidylyltransferase (CCT) is regulated by transcription factors such as Sp1 and is linked to the cell cycle, cell growth, and differentiation.[3][25]
-
Enzyme Translocation: The activity of CCTα is regulated by its translocation from an inactive soluble form to a membrane-associated active form. This translocation is promoted by lipids that induce positive membrane curvature stress.
-
Substrate Availability: The rate of phosphatidylcholine synthesis can be limited by the availability of both CDP-choline and diacylglycerol.[18]
Regulation of the CDP-Diacylglycerol Pathway:
-
Transcriptional Regulation: In yeast, the expression of CDP-diacylglycerol synthase and other enzymes in the pathway is regulated by the availability of inositol and choline.[8][26]
-
Substrate Channeling: The availability of phosphatidic acid at the endoplasmic reticulum versus the mitochondria can influence the type of phospholipid synthesized.
-
Feedback Inhibition: The activity of CDP-diacylglycerol synthase can be inhibited by its downstream products, such as phosphatidylinositol.[16]
Experimental Protocols
Radiometric Assay for CTP:Phosphocholine Cytidylyltransferase (CCT) Activity
This protocol is adapted from a method for measuring the formation of radiolabeled CDP-choline from [14C]phosphocholine.
Materials:
-
[methyl-14C]phosphocholine
-
CTP solution
-
Tris-HCl buffer (pH 7.4)
-
MgCl2 solution
-
Dithiothreitol (DTT)
-
Cell lysate or purified CCT enzyme
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60)
-
Developing solvent (e.g., chloroform:methanol:ammonia:water)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, CTP, and [methyl-14C]phosphocholine.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cell lysate or purified CCT enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding cold ethanol or by boiling.
-
Spot the reaction mixture onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate CDP-choline from phosphocholine.
-
Visualize the radioactive spots using a phosphorimager or by scraping the silica corresponding to the CDP-choline spot and quantifying the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radioactive CDP-choline formed per unit time per amount of protein.
Radiometric Assay for CDP-Diacylglycerol Synthase (CDS) Activity
This protocol describes a sensitive radiometric assay to detect the generation of CDP-diacylglycerol in isolated biological membrane fractions.[4][5][27][28][29]
Materials:
-
[α-32P]CTP or [3H]CTP
-
Phosphatidic acid (PA) liposomes
-
HEPES buffer (pH 7.5)
-
MgCl2 solution
-
Triton X-100
-
Dithiothreitol (DTT)
-
Isolated membrane fraction (e.g., microsomes)
-
Chloroform/methanol (1:2, v/v)
-
KCl solution
-
Thin-layer chromatography (TLC) plates
-
Developing solvent (e.g., chloroform:methanol:acetic acid:water)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, Triton X-100, DTT, and PA liposomes.
-
Add the isolated membrane fraction to the reaction mixture.
-
Initiate the reaction by adding [α-32P]CTP or [3H]CTP.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding chloroform/methanol.
-
Perform a Bligh-Dyer lipid extraction to separate the lipids into the organic phase.
-
Spot the organic phase onto a TLC plate.
-
Develop the TLC plate to separate CDP-diacylglycerol from other lipids.
-
Detect and quantify the radiolabeled CDP-diacylglycerol using a phosphorimager or by scraping the corresponding spot and using scintillation counting.
-
Calculate the specific activity of the enzyme.
Quantification of Phospholipids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed analysis and quantification of phospholipid species.[2][5][30][31][32][33]
Materials:
-
Internal standards (deuterated or odd-chain phospholipid standards)
-
Chloroform, methanol, and water (LC-MS grade)
-
Formic acid or ammonium acetate (for mobile phase)
-
LC column (e.g., C18 or HILIC)
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Procedure:
-
Lipid Extraction:
-
Homogenize the biological sample (cells or tissue) in a suitable buffer.
-
Add internal standards.
-
Perform a Bligh-Dyer or Folch lipid extraction using a chloroform/methanol/water mixture to separate the lipid-containing organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
-
-
LC Separation:
-
Inject the lipid extract onto the LC column.
-
Separate the different phospholipid classes and molecular species using a gradient elution with appropriate mobile phases (e.g., acetonitrile/water with additives).
-
-
MS/MS Detection:
-
Ionize the eluting phospholipids using ESI.
-
Perform tandem mass spectrometry (MS/MS) analysis in a data-dependent or targeted (Multiple Reaction Monitoring - MRM) mode to identify and quantify specific phospholipid species based on their precursor and fragment ions.
-
-
Data Analysis:
-
Identify phospholipid species by comparing their mass spectra and retention times to known standards or databases.
-
Quantify the abundance of each phospholipid species by integrating the peak area and normalizing it to the corresponding internal standard.
-
Visualizations
Conclusion
The CDP-choline and CDP-diacylglycerol pathways represent two distinct and essential strategies for the de novo synthesis of major phospholipid classes in eukaryotic cells. The Kennedy pathway, utilizing CDP-choline, is dedicated to the high-flux production of phosphatidylcholine, the most abundant phospholipid in mammalian membranes. Its regulation is intricately linked to cell cycle progression and membrane lipid composition. In contrast, the CDP-diacylglycerol pathway serves as a crucial branchpoint for the synthesis of a variety of anionic phospholipids that are vital for signal transduction and organelle-specific functions. The key enzymes in each pathway, CCT and CDS respectively, are critical regulatory nodes that respond to different cellular cues. A thorough understanding of the functional comparison of these pathways is paramount for researchers in lipid biology and for the development of novel therapeutic strategies targeting diseases with aberrant lipid metabolism.
References
- 1. Role of phosphatidylcholine biosynthesis in the regulation of lipoprotein homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of de novo phosphatidylinositol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of phosphatidylcholine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Phosphatidylcholine Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS analysis of phospholipids [bio-protocol.org]
- 6. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Phosphatidylinositol synthesis at the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. sfu.ca [sfu.ca]
- 12. Choline-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]
- 13. Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Phosphatidylinositol biosynthesis: biochemistry and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetic selectivity of cholinephosphotransferase in mouse liver: the Km for CDP-choline depends on diacylglycerol structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Substrate specificity of choline kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cholinephosphotransferase and Diacylglycerol Acyltransferase (Substrate Specificities at a Key Branch Point in Seed Lipid Metabolism) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphatidylinositol Synthase and Diacylglycerol Platforms Bust a Move - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of substrate specificity of phosphatidylinositol phosphate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. researchgate.net [researchgate.net]
- 26. Phosphatidylcholine synthesis regulates triglyceride storage and chylomicron secretion by Caco2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assay for CDP-Diacylglycerol Generation by CDS in Membrane Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Assay for CDP-Diacylglycerol Generation by CDS in Membrane Fractions | Springer Nature Experiments [experiments.springernature.com]
- 29. Distinct Properties of the Two Isoforms of CDP-Diacylglycerol Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics | Springer Nature Experiments [experiments.springernature.com]
- 31. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 32. researchgate.net [researchgate.net]
- 33. med.und.edu [med.und.edu]
Comparative Genomics of CDP-Glycerol Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of the CDP-glycerol synthesis pathway across different biological domains is critical for the development of novel therapeutics, particularly antimicrobial agents. This guide provides a comparative analysis of the key enzymes involved in this pathway, summarizing their kinetic properties, genomic organization, and the experimental protocols used for their characterization.
Cytidine diphosphate glycerol (this compound) is a crucial precursor molecule in the biosynthesis of cell wall components in Gram-positive bacteria, such as teichoic acids. These polymers play vital roles in cell shape determination, division, and pathogenesis, making the enzymes in their biosynthetic pathway attractive targets for new antibiotics. This guide delves into the comparative genomics of the genes encoding these enzymes, offering a valuable resource for researchers in microbiology, biochemistry, and drug discovery.
Key Enzymes in Prokaryotic this compound Synthesis
The primary pathway for this compound synthesis in Gram-positive bacteria involves a series of enzymatic reactions catalyzed by proteins encoded by the tag (teichoic acid glycerol) gene cluster. The core pathway consists of two key steps following the synthesis of glycerol-3-phosphate.
Glycerol-3-Phosphate Dehydrogenase (G3PDH)
Glycerol-3-phosphate dehydrogenase catalyzes the conversion of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, to glycerol-3-phosphate (G3P). This enzyme exists in both NAD(H)-dependent and FAD-dependent forms and is a key link between carbohydrate and lipid metabolism.
Table 1: Comparative Kinetic Parameters of Glycerol-3-Phosphate Dehydrogenase (G3PDH)
| Organism | Enzyme | Substrate | Km (mM) | kcat (s-1) | Source |
| Escherichia coli | G3PDH | Glycerol-3-phosphate | 0.074 | - | [1] |
| NAD+ | 0.022 | - | [1] | ||
| Saccharomyces cerevisiae | G3P-DH | - | - | - | [2] |
| Mycobacterium tuberculosis | Mtb-GAPDH | Na2PO4 | 6 ± 1 | 1450 ± 70 (min-1) | [3] |
| Na2AsO4 | 6.2 ± 0.6 | 1590 ± 40 (min-1) | [3] | ||
| Klebsiella pneumoniae | DhaD | Glycerol | - | - | [4] |
| GldA | Glycerol | - | - | [4] |
Note: Data for Mtb-GAPDH is for the reverse reaction (glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate), but provides insight into the enzyme's catalytic efficiency. kcat values for Mtb-GAPDH are presented in min-1 as reported in the source.
Glycerol-3-Phosphate Cytidylyltransferase (GCT / TagD)
This enzyme catalyzes the transfer of a cytidylyl group from CTP to glycerol-3-phosphate, forming this compound and pyrophosphate. It is a pivotal enzyme in the teichoic acid biosynthesis pathway.
Table 2: Comparative Kinetic Parameters of Glycerol-3-Phosphate Cytidylyltransferase (GCT / TagD)
| Organism | Enzyme | Substrate | Km (mM) | kcat (s-1) | Source |
| Enterococcus faecalis | EfGCT | CTP | 2.42 | 1.51 | [5] |
| Glycerol-3-phosphate | 4.03 | 1.51 | [5] | ||
| Listeria monocytogenes | LmGCT | CTP | 1.52 | 4.15 | [5] |
| Glycerol-3-phosphate | 6.56 | 4.15 | [5] | ||
| Bacillus subtilis | GCT | - | - | - | [6] |
| Staphylococcus aureus | GCT | - | - | - | [5] |
This compound Glycerophosphotransferase (TagF)
Genomic Organization in Prokaryotes
In many Gram-positive bacteria, the genes for teichoic acid biosynthesis are organized in operons. For example, in Bacillus subtilis, the tagDEF operon encodes key enzymes in the pathway.[8] However, in some species like Staphylococcus epidermidis, the tagF gene is not linked to other tag genes, suggesting variability in genomic organization across different bacteria.[4]
This compound Synthesis in Eukaryotes and Archaea
Eukaryotes: The this compound synthesis pathway is less clearly defined in eukaryotes compared to prokaryotes. While eukaryotes utilize CDP-diacylglycerol for the synthesis of certain phospholipids, a direct analogue to the bacterial teichoic acid pathway is not present. However, recent studies have identified that the mammalian enzyme ethanolamine-phosphate cytidylyltransferase (PCYT2) can synthesize this compound.[3] This enzyme is crucial for the biosynthesis of phosphatidylethanolamine, and its ability to also produce this compound suggests a potential link between these pathways and a role for this compound in mammalian cells that is yet to be fully elucidated.
Archaea: Archaea possess unique membrane lipids composed of isoprenoid chains ether-linked to glycerol-1-phosphate, the stereoisomer of the glycerol-3-phosphate found in bacteria and eukaryotes. The initial step is catalyzed by sn-glycerol-1-phosphate dehydrogenase (G1PDH).[9][10] While the synthesis of the phospholipid backbone is understood, the specific enzymes involved in the subsequent activation with CTP to form this compound or a similar precursor are not as well-characterized as their bacterial counterparts.[11]
Experimental Protocols
Assay for Glycerol-3-Phosphate Dehydrogenase (G3PDH) Activity
A common method for assaying G3PDH activity is a spectrophotometric assay that measures the reduction of NAD+ to NADH at 340 nm.[1][11]
Principle: Glycerol-3-phosphate + NAD+ <=> Dihydroxyacetone phosphate + NADH + H+
Reaction Mixture:
-
Bicine-NaOH buffer (e.g., 100 mM, pH 9.0)
-
Glycerol-3-phosphate solution (e.g., 50 mM)
-
NAD+ solution (e.g., 100 mM)
-
Enzyme solution
Procedure:
-
Prepare a reaction mixture containing the buffer, glycerol-3-phosphate, and NAD+.
-
Incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M-1cm-1).
Assay for Glycerol-3-Phosphate Cytidylyltransferase (GCT / TagD) Activity
The activity of GCT can be determined by measuring the formation of this compound. This can be achieved through various methods, including a coupled spectrophotometric assay or chromatographic techniques. A cell-free multi-enzyme cascade reaction has also been developed for the synthesis of this compound, which can be adapted for assaying GCT activity.[12]
Principle (coupled assay): The pyrophosphate (PPi) produced in the GCT reaction can be used as a substrate for a subsequent reaction that leads to a measurable change, such as the oxidation of NADH.
Alternative Principle (direct detection): CTP + Glycerol-3-phosphate <=> this compound + PPi The formation of this compound can be monitored using High-Performance Liquid Chromatography (HPLC).
Assay for this compound Glycerophosphotransferase (TagF) Activity
A definitive, detailed protocol for a standalone TagF assay is not well-documented in easily accessible literature, reflecting the challenges in studying this membrane-associated polymerase. However, its activity can be inferred through in vivo complementation assays, where a functional tagF gene rescues a temperature-sensitive mutant.[4] The development of a robust in vitro assay for TagF is a key area for future research.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the key components of the this compound synthesis pathway and a typical experimental workflow for enzyme characterization, the following diagrams are provided.
Caption: Prokaryotic this compound Synthesis Pathway.
Caption: Experimental Workflow for Enzyme Characterization.
Conclusion and Future Directions
The comparative genomic analysis of this compound synthesis genes reveals a conserved core pathway in Gram-positive bacteria, highlighting key enzymes like G3PDH, GCT (TagD), and TagF as potential antimicrobial targets. While kinetic data is available for some of these enzymes, further characterization, particularly of TagF, is needed across a broader range of pathogenic bacteria. The recent discovery of a this compound synthesizing enzyme in mammals opens up new avenues of research into the role of this molecule in higher organisms. Future studies should focus on elucidating the complete this compound synthesis pathways in eukaryotes and archaea, and on the development of specific inhibitors for the bacterial enzymes, which could lead to novel therapeutic strategies to combat antibiotic resistance.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Characterization of the CDP-2-glycerol biosynthetic pathway in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glycerol Dehydrogenase Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the CDP-2-Glycerol Biosynthetic Pathway in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycerol-3-phosphate cytidylyltransferase. Structural changes induced by binding of this compound and the role of lysine residues in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound:poly(glycerophosphate) glycerophosphotransferase, which is involved in the synthesis of the major wall teichoic acid in Bacillus subtilis 168, is encoded by tagF (rodC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Analysis of the tagF Gene, Encoding this compound:Poly(glycerophosphate) Glycerophosphotransferase of Staphylococcus epidermidis ATCC 14990 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phylogenomic Investigation of Phospholipid Synthesis in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
validating the inhibitory effect of a compound on CDP-glycerol synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds targeting the teichoic acid (TA) biosynthesis pathway in Gram-positive bacteria, a critical process for bacterial viability and pathogenesis. While direct, potent, and specific inhibitors of CDP-glycerol synthesis—a key step catalyzed by glycerol-3-phosphate cytidylyltransferase (GCT)—are not yet well-characterized in publicly available literature, this document focuses on validated strategies for inhibiting the broader wall teichoic acid (WTA) pathway. By examining inhibitors of both early and late stages of WTA synthesis, we provide a framework for evaluating potential antibacterial compounds.
Comparison of Validated WTA Biosynthesis Inhibitors
The following table summarizes the performance of two well-documented inhibitors that target different stages of the WTA biosynthesis pathway. This comparison highlights different strategic approaches to disrupting this essential bacterial process.
| Feature | Compound 1: Tunicamycin | Compound 2: Targocil |
| Target Enzyme | TarO (GlcNAc-P-transferase) | TarG (ABC Transporter) |
| Stage of Inhibition | Early Stage (Initiation) | Late Stage (Export) |
| Mechanism of Action | Blocks the first committed step of the WTA biosynthetic pathway.[1] It is reported to be 100-fold more selective for TarO over its other target, MraY.[1] | Inhibits the transmembrane component of the ABC transporter responsible for exporting WTA precursors to the cell surface. |
| Reported Activity | Concentrations of ~0.1 µg/mL fully inhibit TarO, making MRSA phenotypically WTA-null and sensitive to β-lactams.[1] | Reported MIC values against various S. aureus isolates range from 1-3 µg/mL. |
| Key Phenotypic Effect | Sensitizes Methicillin-Resistant S. aureus (MRSA) to β-lactam antibiotics.[1] | Bacteriostatic inhibition of S. aureus growth. |
| Limitations | Exhibits significant eukaryotic toxicity, which has prevented its clinical use.[1] | Resistance can occur through mutations in the target enzyme (TarG) or by abolishing WTA expression via mutations in tarO or tarA. |
Signaling and Biosynthetic Pathways
The diagram below illustrates the key stages of the Wall Teichoic Acid (WTA) biosynthesis pathway in S. aureus, highlighting the enzymes targeted by known inhibitors and the position of the this compound synthesis step.
Caption: WTA biosynthesis pathway showing targets for Tunicamycin (TarO) and Targocil (TarG).
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the minimum concentration of a compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
Test compound (e.g., Tunicamycin)
-
Bacterial strain (S. aureus, e.g., ATCC 29213 or a clinical MRSA isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in CAMHB directly in the 96-well plate. Typical concentration ranges for initial screening are 0.06 to 64 µg/mL.
-
Ensure the final volume in each well is 50 µL before adding the inoculum.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control well (bacteria in CAMHB without compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader to quantify growth.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for validating a new inhibitory compound and the strategic differences between targeting early versus late stages of the WTA pathway.
Caption: A generalized workflow for the discovery and validation of a novel WTA inhibitor.
Caption: Logical comparison of early-stage vs. late-stage inhibition of WTA biosynthesis.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling CDP-Glycerol
Disclaimer: No specific Safety Data Sheet (SDS) for Cytidine Diphosphate (CDP)-Glycerol was found. The following guidance is synthesized from safety information for structurally related compounds, including cytidine derivatives and glycerol. Researchers should handle this compound with caution and adhere to all institutional safety protocols.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with CDP-glycerol. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The required level of protection may vary depending on the experimental procedure and the physical form of the compound.
| Activity | Required PPE | Rationale |
| Low-Concentration Solution Handling (e.g., buffer preparation, standard dilutions) | - Nitrile gloves - Safety glasses with side shields - Laboratory coat | Protection against accidental splashes and minimal skin contact. |
| High-Concentration Solution or Powder Handling | - Double nitrile gloves - Chemical splash goggles - Face shield - Chemical-resistant laboratory coat or apron | Enhanced protection against significant splashes and direct contact with concentrated material.[1] |
| Aerosol-Generating Procedures (e.g., sonicating, vortexing, centrifuging) | - All PPE from "High-Concentration" tier - N95 or higher rated respirator | To prevent inhalation of aerosolized particles.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Minimize dust generation when working with the powdered form.[2]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.[1]
-
Ventilate: Increase ventilation to the area.[1]
-
Contain: Use appropriate absorbent materials to contain the spill.[1]
-
Clean: Wearing appropriate PPE, clean the spill area according to your institution's hazardous material cleanup protocol.[1]
-
Dispose: All contaminated materials must be disposed of as hazardous waste.[1]
Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads, pipette tips) as hazardous chemical waste.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Experimental Protocols: Donning and Doffing PPE
A meticulous procedure for putting on and taking off PPE is critical to prevent contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1]
-
Gown/Coat: Put on the laboratory coat, ensuring it is fully buttoned.[1]
-
Respirator (if required): Perform a fit check for the respirator.[1]
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.[1]
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the laboratory coat. If double gloving, don the second pair over the first.[1]
Doffing (Taking Off) PPE:
-
Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then remove the inner pair.[1]
-
Gown/Coat: Unbutton the laboratory coat and remove it by rolling it down from the shoulders, turning it inside out.[1]
-
Eye and Face Protection: Remove the face shield and goggles from the back of your head.[1]
-
Respirator (if used): Remove the respirator.[1]
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1]
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
